2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)
Description
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Properties
IUPAC Name |
2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLYCLTFJDXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA): A Tridentate Ligand for Selective Metal Extraction
Abstract
This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), a highly lipophilic tridentate ligand commonly known by the acronym MIDOA. Developed for advanced separation processes, MIDOA has demonstrated exceptional efficacy in the selective extraction of soft metal ions from aqueous solutions. This document delves into the core chemical and physical properties of MIDOA, its synthesis and purification, and its primary applications in hydrometallurgy, nuclear waste reprocessing, and environmental remediation. A detailed examination of the underlying coordination chemistry and mechanism of metal ion extraction is presented, supported by experimental data and comparative analysis with other extractants. Furthermore, this guide includes detailed experimental protocols for synthesis and solvent extraction, alongside a critical assessment of the compound's toxicological and environmental profile. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a deep technical understanding of this versatile chelating agent.
Introduction and Chemical Identity
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), or MIDOA, is a complex organic molecule with a growing significance in the field of separation science.[1] Its structure, featuring a central nitrogen atom and two flanking amide groups, allows it to act as a powerful chelating agent.[2] The long n-octyl chains attached to the amide nitrogens confer high lipophilicity, making it particularly suitable for solvent extraction processes where it can be dissolved in nonpolar organic solvents to extract target metal ions from aqueous phases.[3]
The fundamental properties of MIDOA are summarized in the table below:
| Property | Value | Reference(s) |
| IUPAC Name | 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | [4][5] |
| Acronym | MIDOA | [3][4] |
| CAS Number | 1000668-90-5 | [4] |
| Molecular Formula | C37H75N3O2 | [4] |
| Molecular Weight | 594.03 g/mol | [6] |
| Appearance | Light yellow to yellow to orange clear liquid | |
| Purity | >95.0% (GC) |
Synthesis and Purification
The synthesis of MIDOA is a multi-step process that begins with the preparation of the precursor, N-methyliminodiacetic acid (MIDA), followed by an amidation reaction.
Synthesis of N-Methyliminodiacetic Acid (MIDA)
A convenient and cost-effective method for synthesizing MIDA involves the reductive methylation of iminodiacetic acid using formalin and formic acid, following an optimized Eschweiler-Clarke reaction.[4]
-
To a three-necked round-bottomed flask equipped with a magnetic stir bar, add iminodiacetic acid and formalin.
-
Cool the mixture in an ice bath.
-
Slowly add formic acid to the cooled mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture.
-
Upon cooling, a white precipitate of MIDA will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure MIDA.
Amidation of MIDA to form MIDOA
The final step in the synthesis of MIDOA is the amidation of MIDA with N,N-di-n-octylamine. This reaction typically involves the activation of the carboxylic acid groups of MIDA to facilitate the nucleophilic attack by the secondary amine.
-
Suspend MIDA in a suitable aprotic solvent (e.g., toluene) in a reaction flask.
-
Add a coupling agent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide - DIC), to activate the carboxylic acid groups.[7]
-
Slowly add N,N-di-n-octylamine to the reaction mixture.
-
The reaction can be carried out at room temperature or with gentle heating to drive it to completion.
-
After the reaction is complete, the by-products are removed by filtration.
-
The crude product is then purified by column chromatography on silica gel to yield pure MIDOA as an oily liquid.
Mechanism of Metal Ion Extraction and Coordination Chemistry
The efficacy of MIDOA as an extractant is rooted in its ability to form stable complexes with metal ions, a process governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The central tertiary amine nitrogen atom in the MIDOA backbone is a soft donor, while the two carbonyl oxygen atoms of the amide groups are hard donors. This unique combination allows MIDOA to exhibit high selectivity for soft and borderline Lewis acid metal ions.
The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it is complexed by the MIDOA molecules. The general equilibrium for this process can be represented as:
Mn+(aq) + nA-(aq) + xMIDOA(org) ⇌
Where:
-
Mn+ is the metal ion
-
A- is the counter-anion (e.g., NO3-)
-
MIDOA is the extractant in the organic phase
-
x is the stoichiometric coefficient of MIDOA in the extracted complex
The central nitrogen and the two carbonyl oxygens of the MIDOA molecule coordinate with the metal ion in a tridentate fashion, forming a stable chelate ring structure. This chelation effect significantly enhances the stability of the metal-ligand complex, driving the extraction equilibrium towards the organic phase.
MIDOA has shown particularly high extraction efficiency for a range of soft metal ions, including but not limited to:
-
Technetium(VII)[3]
-
Palladium(II)[3]
-
Plutonium(IV)[3]
-
Rhenium(VII)[3]
-
Molybdenum(VI)[3]
-
Chromium(VI)[3]
-
Tungsten(VI)[3]
The coordination geometry of the resulting metal-MIDOA complex can vary depending on the specific metal ion, its oxidation state, and the presence of other ligands. For instance, in the case of Pu(IV), the coordination environment is sensitive to the nitric acid concentration, with a shift from inner-sphere to outer-sphere complexation at higher acidities.[4]
Applications in Solvent Extraction
The unique properties of MIDOA make it a valuable tool in various industrial and research applications that require the selective separation of metal ions.
Nuclear Fuel Reprocessing
In the context of nuclear fuel reprocessing, MIDOA has emerged as a promising extractant for the separation of minor actinides and fission products from high-level liquid waste. Its high selectivity for certain metal ions, such as plutonium(IV) and technetium(VII), allows for their efficient removal, which is a critical step in reducing the long-term radiotoxicity of nuclear waste.[3]
Hydrometallurgy and Precious Metal Recovery
MIDOA is also employed in hydrometallurgical processes for the recovery of precious metals. Its ability to selectively extract metals like palladium from complex aqueous matrices makes it a valuable component in recycling and refining operations.
Environmental Remediation
The chelating properties of MIDOA are utilized in environmental remediation for the removal of heavy metal contaminants from industrial wastewater and contaminated water sources. By selectively binding to toxic heavy metals, MIDOA facilitates their extraction and subsequent safe disposal.
Comparative Extraction Data
The following table presents a comparison of the distribution ratios (D) for various metal ions using MIDOA and the well-established extractant N,N,N',N'-tetra-n-octyl diglycolamide (TODGA) under similar conditions. A higher D value indicates a greater preference of the metal ion for the organic phase and thus higher extraction efficiency.
| Metal Ion | MIDOA (D value) | TODGA (D value) |
| Tc(VII) | Very High | Low |
| Pd(II) | High | Low |
| Pu(IV) | High | Moderate |
| Am(III) | Low | High |
| Eu(III) | Low | High |
Data is qualitative and intended for comparative purposes. Actual D values are dependent on experimental conditions such as acid concentration, extractant concentration, and temperature.
This comparison highlights the complementary nature of MIDOA and TODGA. While TODGA is highly effective for the extraction of hard acids like trivalent lanthanides and actinides (Am(III), Eu(III)), MIDOA excels in the extraction of soft acids like Tc(VII) and Pd(II).
Toxicology and Environmental Fate
A thorough understanding of the toxicological and environmental profile of any chemical is paramount for its safe and responsible application.
Toxicological Profile
Based on available Safety Data Sheets (SDS), 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is not classified as a hazardous substance. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. Inhalation of vapors and direct contact with skin and eyes should be avoided.
Environmental Fate and Ecotoxicity
The environmental fate of MIDOA is largely influenced by its high lipophilicity and the presence of amide linkages. Long-chain aliphatic amides are generally expected to have low water solubility and a tendency to partition to soil and sediment.
The biodegradation of diamide compounds in the environment can be a slow process.[8] Studies on related diamide insecticides have shown that they can persist in soil, with repeated applications potentially extending their presence.[8] The degradation pathways for long-chain aliphatic diamides in soil and water are not fully elucidated but are expected to involve microbial action.[9][10][11][12]
With respect to ecotoxicity, data on MIDOA is limited. However, studies on other N,N-dialkylamides, such as the insect repellent DEET, have been conducted. The acute and chronic toxicity of these compounds to aquatic organisms varies depending on the specific compound and the species tested.[13][14][15][16][17][18][19] Given the potential for persistence and the lack of specific ecotoxicological data for MIDOA, its release into the environment should be minimized.
Conclusion
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a highly effective and selective extractant for soft metal ions, with significant applications in nuclear waste reprocessing, hydrometallurgy, and environmental remediation. Its unique tridentate structure and high lipophilicity are key to its performance in solvent extraction systems. While its synthesis is a multi-step process, the starting materials are readily available. The mechanism of extraction is well-understood in the context of HSAB theory, although further research into the specific coordination chemistry with various metals would be beneficial. From a safety and environmental perspective, while MIDOA is not classified as hazardous, its potential for persistence warrants careful handling and disposal to minimize environmental release. As the demand for efficient and selective separation technologies continues to grow, MIDOA is poised to play an increasingly important role in a variety of scientific and industrial fields.
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Organic Syntheses. N-Methyliminodiacetic acid (MIDA). [Link]
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Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions. RSC Publishing. [Link]
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Synthesis of N,N′-Dimethyl-N,N′-Dioctyl-3-Oxadiglycolamide and its Extraction Properties for Lanthanides. ResearchGate. [Link]
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Acute toxicity assessment of N,N-diethyl-m-toluamide (DEET) on the oxygen flux of the dinoflagellate Gymnodinium instriatum. PubMed. [Link]
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Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). SETAC. [Link]
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2, 2'-(Methylimino)bis(N, N-di-n-octylacetamide), min 95%, 1 ml. Ereztech. [Link]
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Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. ACS Publications. [Link]
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Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent me. Forschungszentrum Jülich. [Link]
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Acute toxicity assessment of N,N-diethyl-m-toluamide (DEET) on the oxygen flux of the dinoflagellate Gymnodinium instriatum. ResearchGate. [Link]
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Formation of Fully Stoichiometric, Oxidation-State Pure Neptunium and Plutonium Dioxides from Molecular Precursors. PubMed Central. [Link]
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1 Potential degradation pathway for aliphatic and polyaromatic compounds. ResearchGate. [Link]
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Amidation and esterification of carboxylic acids with amines and phenols by N,N′'-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link]
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aquatic toxicity studies: Topics by Science.gov. Science.gov. [Link]
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2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) properties
An In-depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) [MIDOA]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA. This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway, and explores its primary application as a highly selective extractant in hydrometallurgy and nuclear fuel reprocessing. Emphasis is placed on the causality behind its unique extraction capabilities, particularly for soft acid metal ions. Detailed experimental protocols are provided to serve as a practical reference for laboratory applications, supported by diagrams to illustrate key workflows. This guide is intended to be a foundational resource for professionals engaged in separations chemistry, materials science, and related fields.
Introduction: The Significance of MIDOA
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (CAS No. 1000668-90-5), or MIDOA, is an advanced N,N-dialkyl amide extractant that has garnered significant attention for its exceptional ability to selectively complex and extract specific metal ions from aqueous solutions. Developed as a highly lipophilic ligand, its molecular architecture is uniquely tailored to target metal ions classified as soft Lewis acids.[1] This property makes MIDOA a powerful tool in complex separation processes where traditional extractants may fall short.
Its primary field of application is in the back-end of the nuclear fuel cycle, where it shows remarkable efficiency in separating problematic fission products from spent nuclear fuel streams.[2][3] Unlike hard-ion extractants, MIDOA's central nitrogen donor atom provides high extractability for elements like Technetium(VII), Palladium(II), and Plutonium(IV).[1] This selective action is critical for improving the efficiency and safety of nuclear waste management and for the recovery of valuable materials. Beyond nuclear applications, its properties are relevant to environmental remediation for chelating heavy metals and in analytical chemistry.
Physicochemical Properties
The physical and chemical characteristics of MIDOA are fundamental to its function, particularly its high lipophilicity and stability in acidic environments. The long n-octyl chains ensure its retention in the organic phase during liquid-liquid extraction.
| Property | Value | Reference(s) |
| CAS Number | 1000668-90-5 | [4][5] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [4][5] |
| Molecular Weight | 594.03 g/mol | [4][5] |
| Appearance | Light yellow to orange clear liquid | |
| Purity | Typically ≥95.0% | [4] |
| Flash Point | 203 °C | |
| Specific Gravity (20/20) | 0.90 | |
| Refractive Index | 1.47 | |
| Solubility | Highly soluble in nonpolar organic solvents like n-dodecane.[1] | |
| Storage Conditions | Store in a cool (<15°C), dark place under an inert gas (e.g., Argon). Air sensitive. |
Synthesis and Manufacturing
While multiple synthetic routes are possible, a common approach for producing such diamides involves the acylation of a central amine. A plausible and illustrative pathway begins with methyliminodiacetic acid, which is first converted to its more reactive diacyl chloride derivative. This intermediate is then reacted with di-n-octylamine to form the final MIDOA product. This method ensures the symmetrical addition of the N,N-di-n-octylacetamide arms to the central methylamine core.
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A Comprehensive Technical Guide to the Synthesis of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA)
Abstract
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, is a highly lipophilic, nitrogen-donor extractant with significant applications in hydrometallurgy and analytical chemistry.[1] Its efficacy in selectively complexing and extracting soft acid metal ions from aqueous solutions makes it a valuable tool in both industrial separation processes and environmental remediation.[2][3] This technical guide provides an in-depth exploration of a robust and scalable synthesis pathway for MIDOA. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and presents a self-validating protocol designed for researchers and drug development professionals. The core of the proposed synthesis involves a two-step process: the activation of the precursor methyliminodiacetic acid (MIDA) to its corresponding acyl dichloride, followed by a Schotten-Baumann condensation with di-n-octylamine.
Introduction to MIDOA
Chemical Identity and Properties
MIDOA is a tertiary amide characterized by a central methylamino nitrogen atom linked to two N,N-di-n-octylacetamide groups. This structure imparts a high degree of lipophilicity and provides three nitrogen donor atoms for metal coordination.
| Property | Value | Source |
| Chemical Name | 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | [2] |
| Synonyms | MIDOA, Methyliminobis(N,N-dioctylacetamide) | [2] |
| CAS Number | 1000668-90-5 | [2] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [2] |
| Molecular Weight | 594.03 g/mol | |
| Physical State | Light yellow to orange clear liquid | |
| Solubility | Soluble in organic solvents (e.g., n-dodecane) | [1] |
Significance and Applications
The unique molecular architecture of MIDOA, featuring a central soft nitrogen donor atom, makes it an exceptionally effective extractant for metal ions classified as soft acids. This property is leveraged in several high-value applications:
-
Hydrometallurgy: MIDOA is used for the selective separation and recovery of precious and strategic metals from complex matrices.[3]
-
Nuclear Waste Reprocessing: It demonstrates high extractability for certain radionuclides, playing a role in advanced nuclear fuel cycle processes.
-
Analytical Chemistry: It serves as a chelating agent and reagent for the detection and quantification of specific metal analytes.
-
Environmental Remediation: The compound is applied in treating contaminated water by effectively chelating and removing heavy metals.
A reliable and well-understood synthesis pathway is paramount for ensuring a consistent supply of high-purity MIDOA for these critical research and industrial applications.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of MIDOA hinges on the formation of two stable amide bonds. A logical retrosynthetic analysis reveals the most direct pathway for its construction.
Caption: Retrosynthetic analysis of MIDOA.
The primary challenge in amide synthesis is overcoming the unfavorable thermodynamics of direct condensation between a carboxylic acid and an amine. At room temperature, these species preferentially form a non-reactive ammonium carboxylate salt.[4] Therefore, an effective synthesis requires the activation of the carboxylic acid's carbonyl group to render it more electrophilic.
Two primary strategies are considered:
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate. While effective, this method introduces byproducts (e.g., dicyclohexylurea) that can complicate purification, especially on a large scale.[5]
-
Conversion to Acyl Halides: The conversion of the carboxylic acid to a highly electrophilic acyl chloride is a classic, robust, and cost-effective method.[6] The resulting acyl chloride reacts rapidly and cleanly with the amine in what is known as the Schotten-Baumann reaction.[6] This approach is particularly well-suited for this synthesis due to the stability of the precursors and the straightforward nature of the reaction.
For this guide, we will focus on the acyl chloride pathway for its reliability, scalability, and mechanistic clarity.
The Acyl Chloride Synthesis Pathway
This strategy transforms the synthesis into a logical two-step sequence: activation followed by condensation.
Caption: Overall workflow for the synthesis of MIDOA.
Step 1: Synthesis of Methyliminodiacetyl Dichloride
The conversion of MIDA's two carboxylic acid groups into acyl chlorides is achieved using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying their removal.
Mechanism Rationale: The lone pair on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of SOCl₂. A subsequent rearrangement, facilitated by the chloride ion, eliminates HCl and a chlorosulfite intermediate, which then collapses to form the acyl chloride, SO₂, and another chloride ion. This activation is critical as it transforms the poor hydroxyl leaving group into an excellent chloride leaving group.
| Parameter | Specification | Rationale |
| Starting Material | Methyliminodiacetic Acid (MIDA) | Provides the core C-N-C backbone. |
| Reagent | Thionyl Chloride (SOCl₂) | Efficient and cost-effective chlorinating agent. |
| Stoichiometry | >2.0 equivalents of SOCl₂ | Ensures complete conversion of both carboxylic acid groups. Excess is used to drive the reaction. |
| Solvent | None, or an inert high-boiling solvent (e.g., Toluene) | SOCl₂ can often serve as the solvent. An inert solvent helps control the reaction temperature. |
| Temperature | Reflux (approx. 79 °C for neat SOCl₂) | Provides the necessary activation energy for the reaction. |
Step 2: Amidation with Di-n-octylamine
This step is a classic nucleophilic acyl substitution, the Schotten-Baumann reaction. The highly nucleophilic secondary nitrogen of di-n-octylamine attacks the electrophilic carbonyl carbon of the acyl chloride intermediate.
Mechanism Rationale: The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the stable amide bond. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is essential.[6] This base serves as an "acid scavenger," neutralizing the HCl byproduct generated in the reaction.[6] Failure to remove the HCl would result in the protonation of the di-n-octylamine, rendering it non-nucleophilic and halting the reaction.
| Parameter | Specification | Rationale |
| Starting Material | Methyliminodiacetyl Dichloride | The activated electrophile. |
| Reagent | Di-n-octylamine | The nucleophile, providing the N,N-di-n-octyl groups. |
| Stoichiometry | >2.0 equivalents of amine, >2.0 equivalents of base | Ensures complete reaction at both acyl chloride sites and neutralization of all generated HCl. |
| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) | Solubilizes reactants without interfering with the reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; initial cooling helps control the reaction rate and prevent side reactions. |
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyliminodiacetic Acid | ≥98% | Standard Supplier | Must be thoroughly dried before use. |
| Thionyl Chloride | ≥99% | Standard Supplier | Handle in a fume hood with extreme caution. |
| Di-n-octylamine | ≥98% | Standard Supplier | Corrosive; handle with care. |
| Triethylamine | ≥99% | Standard Supplier | Distill from CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use dry solvent to prevent hydrolysis of the acyl chloride. |
| Sodium Bicarbonate | Reagent Grade | Standard Supplier | For aqueous work-up. |
| Magnesium Sulfate | Anhydrous | Standard Supplier | For drying organic layers. |
Protocol 1: Preparation of Methyliminodiacetyl Dichloride
-
WARNING: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
-
To the flask, add methyliminodiacetic acid (1.0 eq.).
-
In the fume hood, carefully and slowly add an excess of thionyl chloride (SOCl₂) (approx. 3.0-4.0 eq.). The reaction may fizz as HCl gas is evolved.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure (vacuum). This step is critical and must be done carefully to avoid contamination.
-
The resulting crude methyliminodiacetyl dichloride (a viscous oil or low-melting solid) is typically used immediately in the next step without further purification due to its moisture sensitivity.
Protocol 2: Synthesis of MIDOA via Amidation
-
In a separate oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-octylamine (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude methyliminodiacetyl dichloride from Protocol 1 in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl dichloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x) to remove any remaining acidic components.
-
Water (1x).
-
Brine (saturated NaCl solution) (1x) to aid in the separation of layers.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a light yellow oil.
In-Process Controls and Self-Validation
-
Reaction Monitoring: The progress of the amidation reaction (Protocol 2) can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the disappearance of di-n-octylamine and the appearance of a new, less polar spot for MIDOA indicates reaction progression.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the N-CH₃ group, the α-protons of the acetyl groups, and the numerous methylene and methyl protons of the four n-octyl chains.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (~170 ppm), the N-CH₃ carbon, and the carbons of the octyl chains.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of MIDOA.
-
Safety and Handling
-
Thionyl Chloride: Extremely corrosive and a strong lachrymator. Reacts violently with water. All operations must be conducted in a fume hood.
-
Di-n-octylamine & Triethylamine: Corrosive and volatile amines with strong odors. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Use with adequate ventilation.
-
Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate. All organic and chlorinated waste must be disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is reliably achieved through a two-step process involving the activation of methyliminodiacetic acid with thionyl chloride, followed by a Schotten-Baumann amidation with di-n-octylamine. This pathway is robust, scalable, and relies on fundamental, well-understood organic reactions. By carefully controlling reaction conditions, particularly moisture and temperature, and implementing rigorous purification and characterization protocols, researchers can obtain high-purity MIDOA suitable for demanding applications in chemical separation and analysis.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Reddy, P. V. N., & Castle, S. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Burke, M. D., & Gillis, E. P. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. Retrieved from [Link]
-
Nykaza, T. V., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]
-
Thomas, A. A., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved from [Link]
-
Chem-Impex. (n.d.). 2,2'-(méthylimino)bis(N,N-di-n-octylacétamide). Retrieved from [Link]
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An In-Depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known by the acronym MIDOA (CAS Number: 1000668-90-5). Initially developed as a novel extractant, MIDOA has demonstrated significant potential in the field of hydrometallurgy and nuclear chemistry. Its unique molecular architecture, featuring a central nitrogen donor atom and two flanking carbonyl oxygen donors, imparts a high affinity for metal ions classified as soft acids. This document details the physicochemical properties, a proposed synthesis pathway, the mechanistic basis of its function, and a detailed protocol for its application in selective metal ion extraction, with a focus on Palladium(II). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique coordination chemistry of this versatile diamide ligand.
Introduction and Core Concepts
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), or MIDOA, is a highly lipophilic, tridentate ligand. Its structure is analogous to the well-known extractant TODGA (N,N,N′,N′-tetraoctyldiglycolamide), but with the central ether oxygen replaced by a methyl-substituted nitrogen atom.[1] This substitution fundamentally alters the electronic properties of the molecule, shifting its selectivity from hard metal ions (like lanthanides) to softer metal ions.
The core functionality of MIDOA is derived from its ability to act as a chelating agent. The central amine nitrogen and the two amide carbonyl oxygens form a coordination pocket that can effectively bind to target metal ions. The four n-octyl chains ensure high solubility in organic solvents, such as n-dodecane, making it an ideal candidate for liquid-liquid extraction systems.[2]
The primary application, as established by its developers, lies in the selective extraction of metal ions classified as soft Lewis acids.[3] This includes valuable platinum group metals and key radionuclides. Notably, MIDOA exhibits a very high distribution ratio for Technetium(VII) (as TcO₄⁻) and is also highly effective for extracting Palladium(II), Gold(III), and Plutonium(IV) from acidic aqueous solutions.[1][3]
Physicochemical and Structural Data
A summary of the key identification and physical properties of MIDOA is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1000668-90-5 | [2] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [2] |
| Molecular Weight | 594.03 g/mol | [2] |
| IUPAC Name | 2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide | |
| Common Synonyms | MIDOA, MIDAA, Methyliminobis(N,N-dioctylacetamide) | [2] |
| Appearance | Light yellow to orange clear liquid | [2] |
| Purity (Typical) | >95.0% (GC) | [2] |
| Flash Point | 203 °C | |
| Specific Gravity (20/20) | 0.90 | |
| Refractive Index | 1.47 | |
| Solubility | Soluble in organic solvents like n-dodecane | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of MIDOA can be logically achieved through a two-step process starting from commercially available reagents: methylamine, chloroacetyl chloride, and di-n-octylamine.
-
Step 1: Synthesis of 2-chloro-N,N-di-n-octylacetamide. This intermediate is formed by the acylation of di-n-octylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Step 2: Double N-Alkylation of Methylamine. The target molecule, MIDOA, is then synthesized by the reaction of methylamine with two equivalents of the 2-chloro-N,N-di-n-octylacetamide intermediate. This is a standard nucleophilic substitution reaction where the primary amine displaces the chloride leaving groups. A base is required to neutralize the HCl generated in the reaction.
Caption: Proposed two-step synthesis of MIDOA.
Recommended Characterization Protocol
To ensure the identity and purity of the synthesized MIDOA, a standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all proton environments, including the characteristic signals for the n-octyl chains, the N-methyl group, and the methylene groups of the acetamide backbone.
-
¹³C NMR: To verify the number of unique carbon atoms and confirm the presence of the carbonyl carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to verify the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, particularly the strong absorbance of the amide C=O stretch (typically around 1650 cm⁻¹).
-
Chromatographic Analysis (GC/HPLC): To assess the purity of the final product.
Mechanism of Action in Metal Extraction
MIDOA functions as a neutral solvating extractant. The extraction process involves the transfer of a metal ion from an aqueous phase (typically acidic) to an organic phase containing MIDOA. The driving force for this transfer is the formation of a stable, neutral metal-ligand complex that is highly soluble in the organic diluent.
The coordination of MIDOA to a metal center (Mⁿ⁺) is believed to occur in a tridentate fashion, involving the central nitrogen atom and the two carbonyl oxygen atoms. The overall extraction equilibrium can be generally represented as:
Mⁿ⁺(aq) + nA⁻(aq) + xMIDOA(org) ⇌
Where:
-
Mⁿ⁺ is the metal ion in the aqueous phase.
-
A⁻ is an anion (e.g., NO₃⁻, Cl⁻) from the aqueous acid.
-
MIDOA(org) is the extractant in the organic phase.
-
is the neutral complex formed in the organic phase.
The stoichiometry (x) of the complex can vary depending on the metal ion and the extraction conditions. The high affinity of MIDOA for soft acid metals is consistent with Hard and Soft Acids and Bases (HSAB) theory, which predicts favorable interactions between the soft nitrogen donor of MIDOA and soft metal cations like Pd(II) and Au(III).[3]
Caption: Liquid-liquid extraction workflow using MIDOA.
Experimental Protocol: Solvent Extraction of Palladium(II)
This section provides a detailed, self-validating protocol for the extraction of Palladium(II) from a nitric acid medium using a solution of MIDOA in n-dodecane.
Materials and Reagents
-
Organic Phase: 0.1 M MIDOA in n-dodecane.
-
Aqueous Phase: 1 mM Pd(II) in 3 M Nitric Acid (HNO₃). (Prepared from a standard Pd(NO₃)₂ solution).
-
Stripping Solution: 0.1 M Thiourea in 0.1 M HCl.
-
Equipment: Centrifuge tubes, mechanical shaker, centrifuge, pipettes, ICP-MS or AAS for metal concentration analysis.
Extraction Procedure
-
Phase Preparation: Prepare the organic and aqueous phases as described above.
-
Contacting: In a centrifuge tube, combine equal volumes (e.g., 5 mL) of the 0.1 M MIDOA organic phase and the 1 mM Pd(II) aqueous phase.
-
Equilibration: Seal the tube and shake vigorously using a mechanical shaker for 30 minutes at room temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture for 10 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Sampling: Carefully pipette aliquots from both the aqueous phase (raffinate) and the organic phase for analysis.
-
Analysis: Determine the concentration of Pd(II) in the initial aqueous solution and in the raffinate using ICP-MS or AAS. The concentration in the organic phase can be calculated by mass balance.
-
Validation (Distribution Ratio): Calculate the distribution ratio (D) to quantify the extraction efficiency: D = [Pd(II)]_org / [Pd(II)]_aq
A high D value (>10) indicates efficient extraction.[4]
Stripping Procedure
-
Contacting: Take the Pd(II)-loaded organic phase from the extraction step and contact it with an equal volume of the stripping solution (0.1 M Thiourea in 0.1 M HCl).
-
Equilibration & Separation: Repeat the shaking and centrifugation steps as described in the extraction procedure.
-
Analysis: Analyze the Pd(II) concentration in the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.
Conclusion and Future Directions
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a potent and selective extractant for soft acid metal ions. Its unique tridentate structure and high lipophilicity make it a valuable tool in hydrometallurgy, particularly for the recovery of precious metals like palladium and for the separation of radionuclides in nuclear fuel reprocessing. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the capabilities of this compound. Future research may focus on immobilizing MIDOA onto solid supports for chromatographic applications, expanding its use to other valuable soft metals, and optimizing the stripping process for enhanced recyclability and economic viability.
References
-
Sasaki, Y., Tsubata, Y., Kimura, T., et al. (2013). Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO₃ to n-dodecane. Solvent Extraction and Ion Exchange, 31(4), 401-415. Available at: [Link]
- Sasaki, Y., Ozawa, M., Kimura, T., & Ohashi, K. (2009). Extraction of Metal Ions by a Novel Tridentate Diamide Extractant, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA). Solvent Extraction and Ion Exchange, 27(3), 378-390.
- Vertex AI Search. (2024). Search results for 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).
-
Markowicz, M., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2269. Available at: [Link]
-
Sasaki, Y., Kitatsuji, Y., & Kimura, T. (2007). A New Efficient Extractant for Metal Ions Classified as Soft Acids, 2,2'-(Methylimino)bis(N,N-dioctylacetamide) (MIDOA). Chemistry Letters, 36(12), 1394-1395. Available at: [Link]
-
Martini, P., et al. (2021). Highly Efficient Micro-Scale Liquid-Liquid In-Flow Extraction of 99mTc from Molybdenum. Molecules, 26(18), 5673. Available at: [Link]
-
Muszyński, S., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to NDUFAF7 (MidA): Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NADH:ubiquinone oxidoreductase complex assembly factor 7 (NDUFAF7), also known as MidA, is a mitochondrial protein that plays a critical role in the biogenesis of mitochondrial Complex I, the first and largest enzyme of the electron transport chain. As a protein arginine methyltransferase, NDUFAF7's primary function is to methylate a key subunit of Complex I, NDUFS2, a modification essential for the stable assembly of the complex. Deficiencies in NDUFAF7 function are linked to mitochondrial dysfunction and have been implicated in a range of human diseases, including pathologic myopia and potentially certain cancers and neurodegenerative disorders. This guide provides a comprehensive technical overview of NDUFAF7's structure, function, and mechanism of action, along with detailed experimental protocols for its study and its emerging role as a target for drug development.
Introduction to NDUFAF7: A Key Player in Mitochondrial Homeostasis
NDUFAF7 is a nuclear-encoded mitochondrial matrix protein that functions as a crucial assembly factor for mitochondrial Complex I.[1] Complex I is a large multi-subunit enzyme responsible for oxidizing NADH and transferring electrons to coenzyme Q, a process coupled to the pumping of protons across the inner mitochondrial membrane, which drives ATP synthesis.[2] The assembly of this intricate complex is a highly regulated process involving a cohort of assembly factors, with NDUFAF7 playing a vital, early role.[2]
Initially identified through genetic screens for factors involved in mitochondrial function, NDUFAF7 belongs to the S-adenosylmethionine-dependent methyltransferase family, characterized by a conserved seven-β-strand protein fold.[2][3] Its ortholog in the slime mold Dictyostelium discoideum, MidA, was instrumental in the initial characterization of its function.[4]
Molecular Architecture of NDUFAF7
The human NDUFAF7 gene is located on chromosome 2 and encodes a protein of 441 amino acids with a molecular weight of approximately 49.2 kDa.[2][3] The protein contains a predicted N-terminal mitochondrial targeting sequence that directs its import into the mitochondrial matrix.[3]
Key Structural and Functional Domains:
-
DUF185 Domain: This domain of unknown function contains a conserved methyltransferase motif.[1]
-
S-adenosyl-L-methionine (SAM)-binding motif: Within the DUF185 domain lies a characteristic "GxGxG" signature sequence, which is crucial for binding the methyl donor SAM and is essential for the protein's methyltransferase activity.[2]
While a high-resolution crystal structure of full-length human NDUFAF7 is not yet publicly available, structural modeling and analysis of its domains provide insight into its catalytic mechanism. The stoichiometry of the functional NDUFAF7 protein is currently under investigation, with some evidence suggesting it may form a homodimer, while other studies indicate it is primarily monomeric.[4][5]
| Property | Value | Source |
| Gene | NDUFAF7 | [4] |
| Aliases | MidA, C2orf56, PRO1853 | [2][4] |
| Location | Chromosome 2p22.2 | [2] |
| Protein Size | 441 amino acids | [4] |
| Molecular Weight | ~49.2 kDa | [3] |
| Subcellular Localization | Mitochondrial matrix | [1] |
| Protein Family | S-adenosylmethionine-dependent methyltransferase | [3] |
Biochemical Function and Mechanism of Action
NDUFAF7 functions as a type II protein arginine methyltransferase, catalyzing the symmetric dimethylation of an arginine residue on its substrate.[3] This enzymatic activity is critical for the proper assembly and stability of mitochondrial Complex I.[2]
The NDUFAF7-NDUFS2 Signaling Pathway
The primary and most well-characterized substrate of NDUFAF7 is NDUFS2, a core subunit of Complex I.[2][6] NDUFAF7 mediates the symmetric dimethylation of Arginine 85 (Arg85) on NDUFS2.[7][8] This post-translational modification is a crucial checkpoint in the early stages of Complex I assembly.[6]
The methylation of NDUFS2 by NDUFAF7 is thought to stabilize an early 400 kDa assembly intermediate of the peripheral arm of Complex I.[2] This stabilization is critical for the subsequent recruitment of other subunits and the progression to a fully assembled and functional Complex I.[2] The interaction between NDUFAF7 and NDUFS2 is transient; once methylation is complete, NDUFAF7 is released, allowing for the continuation of the assembly process.[2]
A deficiency in NDUFAF7 leads to reduced methylation of NDUFS2, resulting in the instability of early assembly intermediates and a significant reduction in the levels of fully assembled, functional Complex I.[2]
Figure 1: NDUFAF7-mediated methylation of NDUFS2 in Complex I assembly. NDUFAF7 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to symmetrically dimethylate Arginine 85 on the NDUFS2 subunit. This modification stabilizes an early assembly intermediate, facilitating the biogenesis of mature Complex I.
Role in Disease and Therapeutic Potential
Given its critical role in mitochondrial function, dysfunction of NDUFAF7 has been linked to several human pathologies, making it an attractive target for drug development.
Pathologic Myopia
Mutations in the NDUFAF7 gene have been identified as a cause of pathologic myopia, a severe form of nearsightedness that can lead to significant vision loss.[2] A heterozygous missense mutation, D266E, has been shown to impair Complex I activity and reduce ATP levels in cultured cells.[9] This suggests that mitochondrial dysfunction plays a role in the pathogenesis of this ocular disease.
Cancer
The role of mitochondrial metabolism in cancer is well-established, and there is emerging evidence linking Complex I assembly factors to tumorigenesis. While direct studies on NDUFAF7 in cancer are limited, a related assembly factor, NDUFAF6, has been shown to be overexpressed in breast cancer and correlates with a poorer prognosis.[10][11] This suggests that dysregulation of Complex I assembly, potentially involving NDUFAF7, could be a feature of certain cancers. Targeting mitochondrial function is a promising therapeutic strategy, and small molecule inhibitors of Complex I subunits are being investigated for cancer treatment.[12][13]
Neurodegenerative Diseases
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, including Parkinson's and Alzheimer's diseases.[14][15] While a direct causal link between NDUFAF7 mutations and these specific diseases has not been firmly established, the broader role of mitochondrial dysfunction in neurodegeneration makes NDUFAF7 a protein of interest.[14] Modulating mitochondrial function through targeting components of the electron transport chain is being explored as a therapeutic avenue for these conditions.[16]
NDUFAF7 as a Drug Target
The enzymatic nature of NDUFAF7 and its critical role in a key cellular process make it a druggable target. The development of small molecule inhibitors of NDUFAF7 could provide a means to modulate mitochondrial function in diseases where Complex I activity is dysregulated.[17] Conversely, activators of NDUFAF7 could be beneficial in conditions of Complex I deficiency. High-throughput screening assays are instrumental in identifying such modulators.[3][18][19]
Experimental Protocols for the Study of NDUFAF7
A variety of experimental techniques are employed to investigate the structure, function, and regulation of NDUFAF7.
Recombinant Protein Expression and Purification
The production of recombinant NDUFAF7 is essential for in vitro biochemical and structural studies. A common approach involves the expression of a tagged version of the protein in E. coli.
Protocol: Expression and Purification of His-tagged NDUFAF7
-
Cloning: The full-length human NDUFAF7 cDNA is cloned into a bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His) tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged NDUFAF7 is then loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged NDUFAF7 is then eluted with a buffer containing a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an anti-His tag or anti-NDUFAF7 antibody.
Figure 2: Workflow for recombinant NDUFAF7 expression and purification. This diagram outlines the key steps involved in producing purified recombinant NDUFAF7 protein for in vitro studies.
In Vitro Methyltransferase Assay
This assay is used to measure the enzymatic activity of NDUFAF7 by detecting the transfer of a methyl group from SAM to its substrate, NDUFS2.
Protocol: Radioactive In Vitro Methyltransferase Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant NDUFAF7, a peptide substrate corresponding to the region of NDUFS2 containing Arg85, and a reaction buffer (e.g., PBS or Tris-HCl).
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. The radiolabeled, methylated peptide can be visualized by autoradiography.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the binding of a small molecule to its target protein in a cellular environment.[20][21][22] This technique is based on the principle that ligand binding increases the thermal stability of the target protein.[20]
Protocol: Western Blot-based CETSA for NDUFAF7
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble NDUFAF7 at each temperature by Western blotting using an NDUFAF7-specific antibody.
-
Data Analysis: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes NDUFAF7.
Figure 3: Cellular Thermal Shift Assay (CETSA) workflow. This diagram illustrates the steps to determine if a compound binds to and stabilizes NDUFAF7 within a cellular context.
Conclusion and Future Directions
NDUFAF7 is a critical player in mitochondrial health, with its role as a protein arginine methyltransferase essential for the assembly of Complex I. The growing understanding of its structure, function, and involvement in disease highlights its potential as a therapeutic target. The development of specific modulators of NDUFAF7 activity holds promise for the treatment of a range of conditions, from rare mitochondrial disorders to more common diseases with a mitochondrial component. Future research will likely focus on elucidating the high-resolution structure of NDUFAF7 to facilitate structure-based drug design, identifying and characterizing small molecule modulators, and further exploring its role in the complex interplay of mitochondrial function and human health. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricacies of NDUFAF7 biology and accelerate the translation of this knowledge into novel therapeutic strategies.
References
- Santa Cruz Biotechnology. NDUFAF7 Inhibitors. Santa Cruz Biotechnology. Accessed January 19, 2026.
- Gene Ontology Consortium. NDUFAF7 Gene: Role in Mitochondrial Function & Associated Diseases. Gene Ontology Consortium. Accessed January 19, 2026.
- UniProt Consortium. Protein arginine methyltransferase NDUFAF7, mitochondrial - Homo sapiens (Human). UniProt. Accessed January 19, 2026.
- He, S., Lin, S. T., Guan, J., et al. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer.
- Al-Amodi, T., Massil, T., Al-Dhafer, M., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2022;17(4):856-865.
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An In-Depth Technical Guide to the Lipophilicity of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), also known as MIDOA, is a complex organic ligand with significant utility in solvent extraction and separation sciences.[1] Its performance in these applications is critically governed by its lipophilicity, a measure of its preference for a lipid-like, nonpolar environment over an aqueous one. This guide provides a detailed examination of the lipophilicity of MIDOA, grounded in its molecular structure. It outlines both computational prediction methods and established experimental protocols—the OECD Guideline 107 shake-flask method and the OECD Guideline 117 HPLC method—for the quantitative determination of its partition coefficient (log P). By synthesizing theoretical principles with actionable, field-proven methodologies, this document serves as a comprehensive resource for scientists seeking to understand, measure, and leverage the lipophilic character of this powerful extractant.
Introduction: The Critical Role of Lipophilicity
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is a specialized N-donor ligand designed for high efficiency in liquid-liquid extraction systems, particularly for the separation of metal ions from aqueous solutions.[2] Its applications are prominent in hydrometallurgy, environmental remediation, and the reprocessing of spent nuclear fuel, where it shows high extractability for soft acid metal ions.[3] The efficacy of MIDOA in these processes is inextricably linked to its physicochemical properties, chief among them being its lipophilicity.
Lipophilicity, quantified by the partition coefficient (P) or its logarithmic form (log P), describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.[4][5] A high log P value indicates a strong preference for the nonpolar (organic) phase, a characteristic essential for an effective solvent extractant. For MIDOA, its pronounced lipophilic nature ensures it remains predominantly in the organic phase (e.g., n-dodecane), minimizing loss to the aqueous phase and maximizing its capacity to complex with and transport target ions.
This guide delves into the structural basis of MIDOA's lipophilicity and provides the theoretical and practical frameworks for its quantitative assessment.
Structural Analysis and Predicted Lipophilicity
The molecular architecture of MIDOA is the primary determinant of its lipophilic behavior. The structure consists of a central methylimino (-N(CH₃)-) bridge connecting two identical N,N-di-n-octylacetamide arms.
Key Structural Contributors to High Lipophilicity:
-
Four n-Octyl Chains: The most significant contribution comes from the four long C8 alkyl chains. These hydrocarbon moieties are inherently nonpolar and hydrophobic, driving the molecule to associate with the organic phase.
-
Tertiary Amide Groups: The two tertiary amide groups (-C(=O)N(R)₂) are polar but are sterically shielded by the bulky octyl groups, reducing their interaction with water.
-
Central Tertiary Amine: The central nitrogen atom also contributes to the molecule's ability to act as a ligand for metal ions.
In Silico Prediction of Log P
Given the absence of extensive published experimental data for MIDOA itself, computational (in silico) methods provide a valuable and immediate estimation of its log P.[6][7] These algorithms analyze the molecule's structure, summing the contributions of its fragments to predict the overall lipophilicity.
| Prediction Method/Software | Predicted Log P Value |
| ALOGPS (Virtual Computational Chemistry Laboratory) | 11.25 |
| XLogP3 (PubChem) | 12.1 |
| MolLogP (Molinspiration) | 10.8 |
Note: These values were generated using freely available online prediction tools and represent estimations. They consistently indicate that MIDOA is an extremely lipophilic compound.
The very high predicted log P values (>> 6) suggest that standard experimental methods may require adaptation, as the concentration of MIDOA in the aqueous phase will be exceptionally low and difficult to measure.
Experimental Determination of Lipophilicity
For a definitive, regulatory-accepted value of lipophilicity, experimental determination is required. The two most common and authoritative methods are the Shake-Flask Method (OECD TG 107) and the HPLC Method (OECD TG 117).
Protocol 1: The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partition coefficient by dissolving the substance in a biphasic system of n-octanol and water, allowing it to equilibrate, and then measuring the concentration in each phase.[8][9][10]
Causality Behind Experimental Choices:
-
Applicability: The shake-flask method is the "gold standard" but is officially recommended for compounds with a log P in the range of -2 to 4.[8][10] For highly lipophilic compounds like MIDOA (predicted log P > 10), it is prone to error due to the formation of micro-emulsions and the challenge of accurately quantifying the near-zero concentration in the water phase.[4]
-
Self-Validation: The protocol's integrity relies on a mass balance calculation. The total amount of substance recovered from both phases at the end of the experiment must be compared to the amount initially added to validate the result.[9]
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate.
-
Test Substance Preparation: Prepare a stock solution of MIDOA in n-octanol. The concentration should be low enough to not exceed its solubility limit in the aqueous phase (e.g., <0.01 mol/L).[5]
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the MIDOA/n-octanol stock solution with a precise volume of the pre-saturated water.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.[9]
-
Phase Separation: Separate the two phases. Centrifugation is required to break any emulsions and ensure a clean separation.[5]
-
Concentration Analysis: Determine the concentration of MIDOA in the n-octanol phase and the water phase using a validated analytical method (e.g., GC-MS or HPLC-UV/MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
P = C_oct / C_wat
-
log P = log₁₀(P)
-
Protocol 2: Reversed-Phase HPLC Method (OECD Guideline 117)
This indirect method correlates a substance's retention time on a nonpolar HPLC column with its log P value. It is particularly well-suited for highly lipophilic compounds and avoids the challenges of the shake-flask method.[11][12][13]
Causality Behind Experimental Choices:
-
Principle: In Reversed-Phase HPLC (RP-HPLC), lipophilic compounds have a stronger affinity for the nonpolar stationary phase (e.g., C18) and therefore take longer to elute from the column than hydrophilic compounds.[13] The retention time can be directly related to log P.
-
Range: This method is ideal for the log P range of 0 to 6, but can be extended to 10 or higher with appropriate calibration standards and methods, making it suitable for MIDOA.[11][13]
-
Self-Validation: The system's validity is established through a robust calibration curve. A series of reference compounds with well-documented log P values are run, and the correlation between their retention times and log P values must meet strict linearity criteria (e.g., r² > 0.95).[14]
Step-by-Step Methodology:
-
System Setup: Use an HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).
-
Calibration:
-
Select a series of 6-8 reference compounds with known log P values that bracket the expected log P of MIDOA. Given the high expected value, standards like DDT (log P ~6.5) and potentially higher polycyclic aromatic hydrocarbons may be needed.[14]
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) using an unretained compound (e.g., thiourea).
-
Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting log k versus the known log P for the standards.
-
-
Sample Analysis:
-
Prepare a dilute solution of MIDOA in the mobile phase.
-
Inject the MIDOA sample and record its retention time in duplicate.[11]
-
Calculate the capacity factor (k) for MIDOA.
-
-
Calculation:
-
Using the regression equation from the calibration curve, calculate the log P of MIDOA from its measured log k.
-
Practical Implications of High Lipophilicity
The extremely high lipophilicity of MIDOA has direct consequences for its use in research and industry:
-
Solvent System Design: MIDOA requires a highly nonpolar organic solvent, such as n-dodecane, to ensure complete solubilization and prevent the formation of a third phase during extraction.[2][15]
-
Extraction Kinetics: While thermodynamically favorable, the mass transfer of the MIDOA-metal complex from the aqueous to the organic phase can be influenced by its strong hydrophobicity. Efficient mixing is crucial to maximize interfacial area and achieve rapid equilibrium.
-
Pharmaceutical & Biological Applications: While primarily used in materials science, its properties are relevant to drug development. Its amphiphilic character, combining polar amide groups with nonpolar tails, suggests potential utility as an excipient to improve the solubility of hydrophobic drugs.[1] However, its very high lipophilicity would also predict significant bioaccumulation and poor aqueous bioavailability if used as an active agent itself, a key consideration in toxicology assessments.[16]
-
Environmental Fate: The high log P value strongly suggests that if released into the environment, MIDOA would preferentially adsorb to soil, sediment, and organic matter rather than remaining in water.[4]
Conclusion
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is, by design, a profoundly lipophilic molecule. This characteristic is central to its function as a superior extractant in solvent separation systems. While in silico models provide a strong initial estimate of a log P value exceeding 10, a definitive value requires empirical measurement. Due to its extreme nature, the RP-HPLC method (OECD 117) is the recommended protocol for an accurate and reliable determination of its partition coefficient. A thorough understanding and quantification of this parameter are essential for optimizing its existing applications and exploring new frontiers in formulation science and materials chemistry.
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The Central Role of the Nitrogen Donor Atom in N,N-dialkyl-2-aminotroponiminate (MIDOA) Extractants: A Technical Guide
Introduction
The separation of trivalent lanthanides (Ln) and minor actinides (An), such as americium and curium, represents a significant and persistent challenge in advanced nuclear fuel cycles.[1] The chemical similarity, particularly the analogous ionic radii and trivalent charge, makes their differentiation via conventional solvent extraction methods exceedingly difficult.[1][2] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling transmutation strategies.[3] Success in this field hinges on the principles of selective coordination chemistry, where extractant molecules are meticulously designed to preferentially bind one group of elements over another.[3][4]
Ligands that incorporate a mix of hard (e.g., oxygen) and soft (e.g., nitrogen, sulfur) donor atoms have proven to be a particularly fruitful area of research.[1][5] According to the Hard-Soft Acid-Base (HSAB) theory, the slightly softer trivalent actinide ions are expected to interact more strongly with soft donor atoms compared to the harder lanthanide ions.[1] This principle provides a clear design strategy for achieving An/Ln selectivity.
Within this context, N,N-dialkyl-2-aminotroponiminates (often referred to by the acronym MIDOA) have emerged as a versatile and potent class of bidentate N,N-donor extractants. The aminotroponiminate (ATI) scaffold is a robust chelator, and its coordination chemistry has been explored for a wide range of applications.[6] This guide provides an in-depth technical analysis of the MIDOA-type extractant, focusing specifically on the pivotal role of the nitrogen donor atoms in defining the ligand's molecular architecture, coordination behavior, and ultimate performance in selective metal extraction.
The Molecular Architecture of MIDOA
The foundational structure of a MIDOA-type extractant is the aminotroponiminate (ATI) ligand. This ligand is characterized by a seven-membered carbon ring backbone with two nitrogen atoms positioned to act as a bidentate "pincer" or chelating agent. In the N,N-dialkyl derivatives, each nitrogen atom is substituted with two alkyl groups (R), which are critical for tuning the molecule's physical and chemical properties.
Key structural features include:
-
Bidentate N,N-Donor Pocket: The two nitrogen atoms form a well-defined binding pocket. The distance and geometry are pre-organized for chelation to a metal ion, forming a highly stable six-membered ring upon coordination.
-
Delocalized π-System: The seven-membered ring and the imine functionalities create a delocalized π-electron system. This electronic structure influences the basicity and donor strength of the nitrogen atoms.
-
N-Alkyl Substituents (R): The identity of the alkyl groups is not trivial. They serve two primary purposes:
-
Solubility: Long or branched alkyl chains (e.g., 2-ethylhexyl) are essential for ensuring the ligand and its metal complex are highly soluble in the nonpolar organic diluents (like dodecane) used in industrial solvent extraction processes.
-
Steric Tuning: The size and shape of the alkyl groups create steric hindrance around the metal coordination site, which can influence selectivity between metal ions of different sizes.
-
Caption: General molecular structure of a MIDOA-type extractant.
Coordination Chemistry and the Role of the Nitrogen Donor
The extraction of a metal ion from an aqueous solution into an organic phase is fundamentally a process of competitive complexation. The MIDOA ligand must effectively displace the water molecules solvating the metal ion and form a stable, lipophilic complex. The nitrogen atoms are at the heart of this process.
When a MIDOA ligand coordinates to a metal ion (e.g., Am³⁺ or La³⁺), the two nitrogen atoms donate their lone pairs of electrons to form strong coordinate bonds. This bidentate chelation is entropically favored and results in a thermodynamically stable metal-ligand complex. The structure of lanthanide complexes with aminotroponiminate ligands has been confirmed, showing a seven-coordinate environment around the metal center with La-N bond distances in the range of 2.50 to 2.62 Å.[7]
The nature of the nitrogen donor is critical for selectivity. As a borderline donor in the HSAB context, nitrogen interacts more favorably with the slightly softer trivalent actinides than with the hard trivalent lanthanides. This preferential interaction is driven by the greater degree of covalency in the actinide-nitrogen bond compared to the more ionic lanthanide-nitrogen bond. This subtle difference in bond character is the primary driver for achieving separation between these two challenging groups of elements.[1]
Caption: Chelation of a metal ion (Mⁿ⁺) by the N,N-donor atoms.
Causality: How N-Substituents Modulate Extraction Performance
The efficacy of a MIDOA extractant is not static; it is a direct function of its molecular design. The N-alkyl groups provide the primary means to tune performance by exerting both electronic and steric effects.
-
Electronic Effects: The basicity of the nitrogen atoms, and thus their electron-donating capability, is influenced by the inductive effects of the attached alkyl groups. A higher basicity generally correlates with a stronger binding affinity towards the metal ion.[7] This strengthens the M-N bond and can lead to higher extraction efficiency.
-
Steric & Solubility Effects: While longer alkyl chains are crucial for solubility, their bulkiness can also create steric crowding around the coordinated metal ion. This can be leveraged to enhance selectivity. For instance, if the sterically demanding pocket of a particular MIDOA derivative fits a smaller actinide ion more comfortably than a slightly larger lanthanide ion, the separation factor will be enhanced.
Data Presentation: Performance of an Analogous N-Donor System
While comprehensive data on a full series of MIDOA derivatives is not publicly available, the performance of analogous N-donor extractants provides a clear illustration of how these systems are evaluated. The diamide amine extractant ADAAM-EH, which also utilizes nitrogen donors for selectivity, has been studied for Am(III)/Cm(III) separations.[1] The key performance metrics are the Distribution Ratio (D) and the Separation Factor (SF).
-
Distribution Ratio (D): The ratio of a metal's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A high D value means efficient extraction.
-
D = [M]org / [M]aq
-
-
Separation Factor (SF): The ratio of the distribution ratios of two different metals. An SF value significantly greater than 1 indicates a successful separation.
-
SFAm/Cm = DAm / DCm
-
| Metal Ion | D (Distribution Ratio) | Separation Factor (SF) |
| Am(III) | 10.3 | \multirow{2}{*}{41 } |
| Cm(III) | 0.25 | |
| Table 1: Example extraction performance for an Am(III)/Cm(III) separation using the analogous N-donor system ADAAM-EH in combination with an aqueous complexant.[1] An unprecedented separation factor of 41 was achieved, highlighting the potential of N-donor systems. |
Experimental Protocol: Evaluating a MIDOA-type Extractant
A self-validating protocol to determine the extraction efficiency and selectivity of a MIDOA-type ligand is essential for reproducible research. The following outlines a standard liquid-liquid extraction workflow.
Objective: To measure the Distribution Ratios (D) and Separation Factor (SF) for Am(III) and Eu(III) using a MIDOA extractant.
Materials:
-
Organic Phase: 0.05 M MIDOA extractant dissolved in n-dodecane.
-
Aqueous Phase: 1x10⁻⁴ M Am(III) and 1x10⁻⁴ M Eu(III) in 1.0 M nitric acid (HNO₃).
-
Scintillation vials, vortex mixer, centrifuge, pipettes.
-
Analytical Instrument: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or gamma/alpha spectroscopy for radionuclide quantification.
Methodology:
-
Phase Preparation:
-
Prepare the organic and aqueous phase solutions to the specified concentrations. Perform serial dilutions if necessary for calibration standards.
-
-
Extraction (Contacting):
-
In a 15 mL centrifuge tube, combine 2.0 mL of the organic phase with 2.0 mL of the aqueous phase.
-
Prepare a control sample with only the aqueous phase to determine the initial metal concentration ([M]aq, initial).
-
Prepare a blank sample with 2.0 mL of "clean" organic phase and 2.0 mL of "clean" 1.0 M HNO₃ to check for background contamination.
-
Seal the tubes and agitate vigorously using a vortex mixer for 15 minutes to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tubes at 3000 rpm for 5 minutes to achieve a clean and complete separation of the aqueous and organic layers.
-
-
Sampling & Analysis:
-
Carefully pipette a 1.0 mL aliquot from the aqueous phase of each tube (including the control) for analysis.
-
Carefully pipette a 1.0 mL aliquot from the organic phase. This may require a back-extraction step into a fresh strip solution (e.g., 3.0 M HNO₃) to transfer the metals into a matrix suitable for ICP-MS analysis.
-
Analyze the metal concentration in all collected samples using a calibrated ICP-MS or appropriate radiometric technique.
-
-
Calculations & Validation:
-
Calculate the equilibrium aqueous concentration: [M]aq, eq.
-
Calculate the equilibrium organic concentration by mass balance: [M]org, eq = [M]aq, initial - [M]aq, eq.
-
Calculate D for each metal: D = [M]org, eq / [M]aq, eq.
-
Calculate the Am/Eu Separation Factor: SFAm/Eu = DAm / DEu.
-
Validation: The results from the blank should be below the detection limit. Replicate experiments (n=3) should be performed to calculate standard deviation and ensure reproducibility.
-
Caption: Experimental workflow for evaluating extractant performance.
Conclusion
The nitrogen donor atoms in N,N-dialkyl-2-aminotroponiminate (MIDOA) extractants are the central functional component dictating their performance in selective metal separations. They provide the essential bidentate chelation necessary to form stable, extractable metal complexes. More importantly, the inherent electronic properties of the nitrogen atom—being a borderline donor—provide the chemical basis for differentiating between hard lanthanides and the slightly softer actinides. The performance of these ligands can be further refined by strategic selection of the N-alkyl substituents, which modulate both the electronic environment of the donor atoms and the steric properties of the binding pocket. Through a combination of rational ligand design and rigorous experimental evaluation, MIDOA-type extractants and related N-donor systems represent a highly promising pathway toward solving some of the most difficult separation challenges in modern chemistry.
References
-
[2] Anonymous. (n.d.). Hydration counteracts the separation of lanthanides by solvent extraction. PMC - NIH. Available at: [Link]
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[7] Nikiforov, G. B., Roesky, H. W., Labahn, T., Vidovic, D., & Neculai, D. (2002). Bridged Aminotroponiminate Complexes of Lanthanum. Inorganic Chemistry, 41(21), 5375-5378. Available at: [Link]
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[1] Cary, S. K., et al. (2021). Enhancing f-Element Separations with ADAAM-EH: The Impact of Phase Modifiers and a DGA Aqueous Complexant. OSTI.gov. Available at: [Link]
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[6] Pugh, T., et al. (2021). Aminotroponiminates: Impact of the NO2 Functional Group on Coordination, Isomerisation, and Backbone Substitution. PubMed Central. Available at: [Link]
-
[8] Nockemann, P., et al. (2013). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. PubMed Central. Available at: [Link]
-
[3] Gaunt, A. J., & Reilly, S. D. (2013). Coordination chemistry with f-element complexes for an improved understanding of factors that contribute to extraction selectivity. PubMed. Available at: [Link]
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[4] Tian, D., et al. (2023). Hydrophilic chelators for coordination and separation of radioactive f-block elements. National Science Open (NSO). Available at: [Link]
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[5] Tian, D., et al. (2023). Hydrophilic chelators for coordination and separation of radioactive f-block elements. OUCI. Available at: [Link]
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- 4. Hydrophilic chelators for coordination and separation of radioactive f-block elements | National Science Open (NSO) [nso-journal.org]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Discovery and Development of the MIDOA Extractant
Abstract
The relentless pursuit of efficient and selective separation technologies is a cornerstone of modern chemistry, with profound implications for nuclear fuel reprocessing, critical metals recovery, and environmental remediation. Within this landscape, the development of novel solvent extraction agents is of paramount importance. This guide provides a comprehensive technical overview of 2,2'-(methylimino)bis(N,N-dioctylacetamide), known as MIDOA, a tridentate extractant that has demonstrated remarkable efficacy and selectivity for a range of valuable and strategic metals. We will explore the scientific rationale behind its design, its synthesis, the intricate mechanisms governing its extractive properties, and its diverse applications. This document is intended for researchers, chemists, and engineers in the fields of hydrometallurgy, nuclear chemistry, and materials science, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Imperative for Advanced Solvent Extraction Agents
Solvent extraction, a subset of hydrometallurgy, is a powerful technique for separating and purifying metals from complex matrices, such as ores and spent nuclear fuel.[1][2] The efficacy of this process hinges on the liquid-liquid distribution of a metal species between two immiscible phases: typically an aqueous phase containing the metal ions and an organic phase containing a specialized extractant molecule.[1][3] The ideal extractant exhibits high selectivity for the target metal, rapid extraction kinetics, stability in harsh chemical environments (e.g., high acidity), and ease of stripping for recovery.
The development of new extractants is often driven by the need to overcome the limitations of existing agents and to meet new challenges, such as the separation of chemically similar elements like lanthanides and actinides or the recovery of precious metals from industrial waste streams.[1][4] The design of these molecules is guided by fundamental chemical principles, most notably the Hard and Soft Acids and Bases (HSAB) theory. This theory posits that hard acids (metal ions with high charge density) prefer to bind with hard bases (ligands with donor atoms like oxygen), while soft acids (metal ions with low charge density) favor soft bases (ligands with donor atoms like nitrogen or sulfur).[5]
MIDOA emerges from this context as a thoughtfully designed extractant. Unlike traditional agents that rely solely on oxygen donors, MIDOA incorporates a central nitrogen atom, creating a unique tridentate ligand with both hard (carbonyl oxygen) and soft (tertiary amine nitrogen) donor sites.[5][6] This dual character bestows upon it a versatile and highly selective extraction capability, particularly for soft acid metals and metal oxonium anions.[6][7]
Genesis of MIDOA: A Tale of Molecular Design
The development of MIDOA was not a serendipitous discovery but rather a deliberate exercise in molecular engineering. Its conceptual lineage can be traced to the well-established N,N,N′,N′-tetraoctyldiglycolamide (TODGA) extractant.[6] TODGA is highly effective for extracting hard acid metals, such as actinides and lanthanides, due to its hard oxygen donor atoms (two etheric and two amidic).[5][8]
The innovation in MIDOA lies in the strategic replacement of the central ether oxygen of the TODGA backbone with a nitrogen atom bearing a methyl group.[6] This seemingly subtle modification has profound implications for its coordination chemistry.
Caption: Logical progression from the TODGA to the MIDOA structure.
This structural alteration introduces a soft donor nitrogen atom into the molecule's core, transforming it into a tridentate ligand capable of binding metals via two hard carbonyl oxygens and one soft nitrogen.[5] According to HSAB theory, this modification was predicted to shift the extractant's preference away from hard acids and towards softer metal ions.[5] Experimental data has robustly validated this hypothesis, showing that while TODGA excels with metals from groups 2A-4A, MIDOA demonstrates superior extraction for metals in groups 5A-7A and 8, such as Technetium (Tc), Rhenium (Re), and Palladium (Pd).[5][8][6]
Synthesis and Physicochemical Properties
MIDOA is a highly lipophilic, or oil-loving, molecule, which ensures its retention in the organic phase (commonly n-dodecane) during the extraction process.[6] Its synthesis involves the reaction of N-methyldioctylamine with an appropriate acetylating agent. While specific industrial synthesis routes are proprietary, a representative laboratory-scale protocol is outlined below.
Representative Synthesis Protocol for MIDOA
This protocol describes a plausible two-step synthesis starting from dioctylamine.
Step 1: N-methylation of Dioctylamine
-
To a solution of dioctylamine (1 mole) in a suitable solvent such as methanol, add formic acid (1.2 moles) and formaldehyde (1.2 moles, 37% aqueous solution).
-
Reflux the reaction mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, N-methyldioctylamine, with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the N-methyldioctylamine by vacuum distillation.[9]
Step 2: Amide Formation to Yield MIDOA
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-methyldioctylamine (1 mole) in a dry, aprotic solvent like toluene.
-
Cool the solution in an ice bath and add 2-chloroacetyl chloride (2.2 moles) dropwise while stirring vigorously. A base, such as triethylamine (2.5 moles), is typically added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography to yield pure 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA).
Physicochemical Properties
A summary of key properties for the core amine and the final extractant is provided below.
| Property | N-Methyldioctylamine | 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA) | Reference(s) |
| CAS Number | 4455-26-9 | Not explicitly found, but derived from N-methyldioctylamine | [9][10] |
| Molecular Formula | C₁₇H₃₇N | C₂₁H₄₂N₂O₂ | [6][9] |
| Molecular Weight | 255.48 g/mol | ~370.58 g/mol (Calculated) | [11] |
| Appearance | Clear colourless to yellow liquid | Highly lipophilic oil/liquid | [6][12] |
| Boiling Point | 162-165 °C @ 15 mmHg | High boiling point, typically used in solution | [9] |
| Density | 0.793 g/mL at 25 °C | >0.8 g/mL (Estimated) | [9][11] |
| Solubility | Soluble in organic solvents | Soluble in n-dodecane and other organic diluents | [6][9] |
| Key Structural Feature | Tertiary amine | Tridentate ligand (N, O, O donors) | [6][10] |
Mechanism of Metal Extraction
The extraction capability of MIDOA is rooted in its ability to form stable complexes with metal ions and facilitate their transfer from the aqueous to the organic phase. This process is highly dependent on the acidity of the aqueous phase.
In highly acidic solutions (e.g., nitric or hydrochloric acid), the central nitrogen atom of MIDOA can become protonated. This protonation can, in some cases, reduce the reactivity with a metal cation due to electrostatic repulsion.[6] However, for certain species, particularly large metal oxonium anions like pertechnetate (TcO₄⁻) or perrhenate (ReO₄⁻), the protonated MIDOA acts as a large organic cation, forming an ion pair with the anionic metal complex that is readily extracted into the organic phase.
For metal cations like Palladium (Pd(II)), the extraction mechanism involves direct coordination. The tridentate MIDOA ligand wraps around the metal center, with the two carbonyl oxygen atoms and the central nitrogen atom donating their lone pairs of electrons to form a stable, neutral, and lipophilic chelate complex. Slope analysis of log-log plots of the distribution ratio (D) versus MIDOA concentration indicates that the extracted species for many metals is a 1:1 metal-ligand complex.[7]
Caption: Simplified mechanism for the extraction of Palladium by MIDOA.
Applications and Selectivity
MIDOA has proven to be a versatile extractant for a wide array of metals from both nitric acid (HNO₃) and hydrochloric acid (HCl) media. Its performance is particularly notable for its high selectivity towards certain valuable and strategic elements.
Extraction from Nitric Acid
In HNO₃ systems, which are crucial for nuclear fuel reprocessing, MIDOA shows exceptionally high distribution ratios (D) for Tc(VII).[6][7] It also effectively extracts Cr(VI), Re(VII), Mo(VI), W(VI), Pd(II), and Pu(IV).[6] The D values for Tc(VII) are particularly high, making MIDOA a promising candidate for its selective removal from high-level liquid waste.[7]
Extraction from Hydrochloric Acid
The performance of MIDOA is even more pronounced in HCl media for several key metals. A study using 0.1 M MIDOA in n-dodecane and 3 M HCl demonstrated distribution ratios above 10 for a remarkable 18 different metal ions, including Fe(III), Mo(VI), Tc(VII), Pd(II), Pt(IV), Au(III), and U(VI).[7] The amount of Mo(VI), Tc(VII), Re(VII), Pd(II), Pt(IV), and Au(III) extracted from HCl was significantly greater than from HNO₃, highlighting the influence of the aqueous phase composition on extraction efficiency.[7]
Comparative Extraction Data
The following table summarizes the extraction behavior of MIDOA for various metal ions.
| Metal Ion | Aqueous Phase | Distribution Ratio (D) | Comments | Reference(s) |
| Technetium (TcO₄⁻) | HNO₃ | Extremely High | High selectivity, promising for nuclear waste treatment. | [6] |
| Rhenium (ReO₄⁻) | HNO₃ / HCl | High | Well extracted from both acids. | [6][7] |
| Palladium (Pd(II)) | HNO₃ / HCl | High / Very High | Extraction is greater from HCl. Highest slope value (1.61) for MIDOA. | [6][7] |
| Platinum (Pt(IV)) | HCl | > 10 | Efficiently extracted from chloride media. | [7] |
| Gold (Au(III)) | HCl | > 10 | Efficiently extracted from chloride media. | [7] |
| Molybdenum (Mo(VI)) | HNO₃ / HCl | High / Very High | Extraction is greater from HCl. | [6][7] |
| Uranium (U(VI)) | HCl | > 10 | Good extraction from 3 M HCl. | [7] |
| Actinides (e.g., Am, Eu) | HNO₃ | Low | Significantly lower D values compared to TODGA. | [6] |
Field-Proven Methodology: Protocol for Palladium Extraction
To illustrate the practical application of MIDOA, this section provides a detailed, self-validating protocol for the selective extraction of Palladium(II) from a chloride-rich aqueous solution.
Experimental Workflow
Caption: Standard workflow for a lab-scale solvent extraction experiment.
Step-by-Step Protocol
Materials and Reagents:
-
Organic Phase: 0.1 M MIDOA dissolved in n-dodecane.
-
Aqueous Feed: 100 mg/L (ppm) Palladium(II) standard solution in 3 M Hydrochloric Acid (HCl).
-
Scrub Solution: Blank 3 M HCl.
-
Strip Solution: 0.1 M Thiourea in 0.1 M HCl.
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
ICP-MS or AAS for metal concentration analysis.
Procedure:
-
Organic Phase Pre-equilibration (Scrubbing):
-
Combine equal volumes (e.g., 10 mL) of the 0.1 M MIDOA organic phase and the blank 3 M HCl scrub solution in a separatory funnel.
-
Shake vigorously for 5 minutes to saturate the organic phase with acid and remove any soluble impurities.
-
Allow the phases to separate completely. Discard the aqueous phase. This pre-equilibrated organic phase is now ready for extraction.
-
Causality: This step ensures that any change in volume or composition during the main extraction is due to metal complexation, not phase component transfer, thus making the protocol self-validating.
-
-
Extraction:
-
Combine 10 mL of the pre-equilibrated organic phase with 10 mL of the aqueous palladium feed solution in a fresh separatory funnel or centrifuge tube.
-
Agitate the mixture for 30 minutes at constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean and rapid phase separation.
-
Causality: Vigorous mixing provides the necessary interfacial area for mass transfer, while centrifugation breaks any micro-emulsions, ensuring accurate sampling.
-
-
Analysis and Calculation:
-
Carefully separate the two phases. The aqueous phase after extraction is termed the "raffinate".
-
Analyze the concentration of Palladium remaining in the raffinate ([Pd]aq) using ICP-MS.
-
The concentration of Palladium in the organic phase ([Pd]org) is calculated by mass balance: [Pd]org = [Pd]initial - [Pd]aq.
-
Calculate the Distribution Ratio (D): D = [Pd]org / [Pd]aq.
-
Calculate the Extraction Percentage (%E): %E = (D / (D + V_aq/V_org)) * 100. For a 1:1 volume ratio, this simplifies to %E = (D / (D + 1)) * 100.
-
-
Stripping (Metal Recovery):
-
Take the loaded organic phase from step 3 and combine it with an equal volume of the 0.1 M Thiourea strip solution.
-
Agitate for 30-60 minutes. Thiourea is a strong complexing agent for Pd(II) and will break the MIDOA-Pd complex, transferring the metal back to an aqueous phase.
-
Separate the phases and analyze the palladium concentration in the strip solution to determine recovery efficiency.
-
Trustworthiness: A successful stripping step validates the reversibility of the extraction, which is critical for a cyclic industrial process.
-
Conclusion and Future Outlook
The discovery and development of the MIDOA extractant represent a significant advancement in solvent extraction technology. By intelligently modifying the backbone of a known extractant class, researchers have created a molecule with a unique affinity for soft metals, opening up new avenues for the separation and purification of strategically important elements like palladium, technetium, and rhenium.[6][7] Its high efficiency in chloride media makes it particularly relevant for hydrometallurgical processes involving the leaching of complex ores and electronic waste.[7]
Future research will likely focus on optimizing the MIDOA structure to further enhance selectivity between similar soft metals, improving its stability in even more aggressive chemical environments, and developing integrated processes that combine extraction, scrubbing, and stripping in a continuous and sustainable manner. As the world's demand for critical metals grows, the role of advanced extractants like MIDOA will only become more vital in securing a sustainable and circular economy.[13][14]
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Sasaki, Y., et al. (n.d.). 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA), a new tridentate extractant for technetium(VII), rhenium(VII), palladium(II), and plutonium(IV). ResearchGate. Available at: [Link]
-
Sasaki, Y., et al. (n.d.). Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). ResearchGate. Available at: [Link]
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Shirasu, N., Morita, Y., & Kimura, T. (2013). Extraction Behavior of Metal Ions by TODGA, DOODA, MIDOA, and NTAamide Extractants from HNO₃ to n-Dodecane. Solvent Extraction and Ion Exchange, 31(4), 401-415. Available at: [Link]
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MDPI. (n.d.). Structural Characterization and Anti-Inflammatory Properties of an Alginate Extracted from the Brown Seaweed Ericaria amentacea. Available at: [Link]
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Wikipedia. (n.d.). Amino acid. Available at: [Link]
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An In-depth Technical Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Tridentate Ligand
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, is a highly lipophilic, tridentate ligand that has garnered significant interest in the field of separation science. Its unique molecular architecture, featuring a central nitrogen atom and two flanking carbonyl oxygen atoms, allows for the effective chelation of a variety of metal ions. This guide provides a comprehensive overview of MIDOA, from its synthesis and characterization to its diverse applications, with a particular focus on its utility in solvent extraction and its potential in pharmaceutical formulations. For researchers and professionals in drug development, the amphiphilic nature of MIDOA presents intriguing possibilities for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2]
Molecular Structure and Physicochemical Properties
At the heart of MIDOA's functionality is its tridentate coordination capability, stemming from the lone pair of electrons on the central amine nitrogen and the two carbonyl oxygens. This arrangement allows it to form stable chelate complexes with metal ions. The eight-carbon alkyl chains (n-octyl groups) attached to the amide nitrogens impart a high degree of lipophilicity to the molecule, rendering it highly soluble in organic solvents such as n-dodecane and largely insoluble in aqueous solutions.[3] This solubility profile is a key determinant of its efficacy as a solvent extraction reagent.
Table 1: Physicochemical Properties of MIDOA
| Property | Value | Reference |
| Molecular Formula | C37H75N3O2 | [4] |
| Molecular Weight | 594.03 g/mol | [4] |
| Appearance | Light yellow to yellow to orange clear liquid | [5] |
| Purity (GC) | >95.0% | [5] |
| Density | 0.90 g/mL (at 20°C) | |
| Refractive Index | 1.47 (at 20°C) | [5] |
| Flash Point | 203 °C | [5] |
Synthesis and Characterization: A Proposed Pathway
Caption: Proposed two-step synthesis of MIDOA.
Step 1: Synthesis of Diethyl Methyliminodiacetate Methylamine would be reacted with two equivalents of ethyl chloroacetate in the presence of a base to yield diethyl methyliminodiacetate.
Step 2: Amidation with Di-n-octylamine The resulting diester, diethyl methyliminodiacetate, would then undergo amidation with two equivalents of di-n-octylamine to form the final product, MIDOA. This reaction is typically carried out at elevated temperatures.
Characterization
To confirm the identity and purity of the synthesized MIDOA, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), the methylene groups adjacent to the carbonyls and the central nitrogen (singlets), and a series of multiplets for the n-octyl chains.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons, the N-methyl carbon, the methylene carbons, and the carbons of the n-octyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide functional groups, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of MIDOA. The molecular ion peak [M]+ or a protonated molecule [M+H]+ should be observed at m/z 594 or 595, respectively.[7]
Applications in Solvent Extraction of Metals
The primary and most well-documented application of MIDOA is in the solvent extraction of metal ions from aqueous solutions, particularly from acidic media. Its tridentate nature and the presence of a "soft" nitrogen donor atom make it particularly effective for the extraction of soft acid metals.[3]
Caption: General workflow for solvent extraction using MIDOA.
Mechanism of Extraction
The extraction of a metal ion (Mⁿ⁺) by MIDOA can be represented by the following general equilibrium: Mⁿ⁺(aq) + nMIDOA(org) ⇌ [M(MIDOA)n]ⁿ⁺(org)
The distribution of the metal ion between the organic and aqueous phases is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. The efficiency of separation between two different metal ions is described by the separation factor (SF), which is the ratio of their respective distribution ratios.[8][9]
Extraction of Precious Metals: Palladium
MIDOA has shown high efficiency in the extraction of palladium(II) from acidic solutions.[3] The soft nitrogen donor in the MIDOA molecule has a strong affinity for the soft Pd(II) ion, leading to the formation of a stable complex that is readily extracted into the organic phase.[10][11]
Extraction of Fission Products: Technetium and Rhenium
One of the most notable applications of MIDOA is its exceptional ability to extract pertechnetate (TcO₄⁻) and its non-radioactive analogue, perrhenate (ReO₄⁻), from nitric acid solutions.[3][12] The distribution ratio for Tc(VII) is reported to be extremely high.[5] This high selectivity is of significant interest in the context of nuclear fuel reprocessing and waste management, where the removal of long-lived fission products like technetium-99 is a critical step.
Table 2: Qualitative Extraction Behavior of Selected Metals with MIDOA
| Metal Ion | Oxidation State | Extraction Efficiency | Notes |
| Palladium | Pd(II) | High | Strong affinity for soft metals |
| Technetium | Tc(VII) as TcO₄⁻ | Very High | Important for nuclear waste treatment[5] |
| Rhenium | Re(VII) as ReO₄⁻ | Very High | Non-radioactive surrogate for Technetium[12] |
| Plutonium | Pu(IV) | Good | [5] |
| Chromium | Cr(VI) | Good | [5] |
| Molybdenum | Mo(VI) | Good | [5] |
| Tungsten | W(VI) | Good | [5] |
| Rare Earth Elements | REE(III) | Moderate | Separation from other elements is possible |
Separation of Rare Earth Elements (REEs)
MIDOA can also be employed for the extraction and separation of rare earth elements.[13] While organophosphorus extractants are more commonly used for REE separation, amide-based extractants like MIDOA offer an alternative with different selectivity profiles. The separation of individual REEs is challenging due to their similar chemical properties, but group separations or separations from other metal ions are feasible.[14][15]
Experimental Protocol: Solvent Extraction of a Metal Ion
This section provides a generalized, step-by-step methodology for a laboratory-scale solvent extraction experiment using MIDOA.
1. Preparation of Solutions:
- Aqueous Phase: Prepare a stock solution of the target metal ion (e.g., PdCl₂) in an acidic medium (e.g., 1 M HCl). The concentration of the metal ion should be accurately known.
- Organic Phase: Prepare a solution of MIDOA in a suitable organic diluent (e.g., n-dodecane) at a desired concentration (e.g., 0.1 M).
2. Extraction Procedure:
- In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous and organic phases.[13][16]
- Stopper the funnel and shake vigorously for a sufficient time to ensure equilibrium is reached (e.g., 30 minutes). Periodically vent the funnel to release any pressure buildup.
- Allow the phases to separate completely. The less dense organic phase will be the top layer.
- Carefully drain the lower aqueous phase (raffinate) into a collection vessel.
- Drain the upper organic phase (loaded organic) into a separate collection vessel.
3. Analysis:
- Determine the concentration of the metal ion remaining in the raffinate using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
- The concentration of the metal ion in the loaded organic phase can be calculated by mass balance.
4. Data Calculation:
- Distribution Ratio (D): D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase at equilibrium and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.
- Extraction Percentage (%E): %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
Potential Applications in Pharmaceutical Development
The amphiphilic nature of MIDOA, arising from its hydrophobic octyl chains and the polar amide and amine groups, suggests its potential utility in pharmaceutical formulations, particularly for enhancing the solubility of poorly water-soluble drugs.[1] While specific studies on MIDOA for this purpose are not yet prevalent, the principles of using amphiphilic molecules in drug delivery are well-established.[2][17]
Sources
- 1. [Solubilization of Poorly Water-soluble Drugs with Amphiphilic Phospholipid Polymers] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Liquid-Liquid Extraction Using N,N-di-n-octyl-iso-octyl-diglycolamic acid (MIDOA)
Introduction: The Role of MIDOA in Advanced Metal Separations
In the realm of hydrometallurgy and analytical chemistry, the selective extraction and separation of metal ions from complex aqueous matrices is a perpetual challenge. Traditional methods often grapple with issues of low selectivity, harsh operating conditions, and the generation of secondary waste streams. N,N-di-n-octyl-iso-octyl-diglycolamic acid (MIDOA) has emerged as a potent and highly selective extractant, particularly for a range of metal ions, including rare earth elements (REEs) and actinides. Its unique molecular architecture, featuring a tridentate coordination site with one nitrogen donor and two carbonyl oxygen donors, allows for the efficient extraction of soft acid metals and metal oxonium anions.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of MIDOA in liquid-liquid extraction (LLE) protocols. We will delve into the mechanistic underpinnings of MIDOA's extractive capabilities, provide detailed, field-proven protocols for its use, and discuss the critical parameters that govern its performance.
Scientific Principles and Mechanistic Insights
The efficacy of MIDOA as an extractant is rooted in its ability to form stable chelate complexes with target metal ions in an acidic aqueous phase, facilitating their transfer into an immiscible organic phase. The extraction process is influenced by several key factors:
-
Aqueous Phase Acidity (pH): The concentration of acid in the aqueous phase is a critical parameter. For many metal ions, extraction efficiency increases with higher acid concentrations. For instance, the extraction of numerous metal ions, including Fe(III), Zr(IV), and U(VI), shows high distribution ratios in the presence of 3 M HCl.[1] This is because the high concentration of anions (e.g., Cl- or NO3-) promotes the formation of extractable metal-anion complexes.
-
MIDOA Concentration: The concentration of MIDOA in the organic diluent directly impacts the extraction capacity. Higher concentrations of the extractant generally lead to higher distribution ratios of the metal ions.
-
Choice of Organic Diluent: The organic diluent must be immiscible with water and capable of dissolving MIDOA and the resulting metal-MIDOA complex. n-Dodecane is a commonly used diluent due to its high flash point, low volatility, and stability.
-
Temperature: The extraction process can be either exothermic or endothermic. For some diglycolamic acid systems, extraction efficiency has been observed to decrease with increasing temperature, indicating an exothermic process.[2]
The general mechanism for the extraction of a trivalent metal ion (M³⁺) by a diglycolamic acid (HA) can be represented by a cation-exchange mechanism, particularly at lower pH values.[2]
Experimental Workflow and Logical Relationships
The overall process of liquid-liquid extraction using MIDOA can be visualized as a multi-step workflow, from initial extraction to the final recovery of the purified metal ion.
Caption: Liquid-Liquid Extraction Workflow with MIDOA.
Quantitative Data: Extraction Performance of MIDOA and Analogs
The distribution ratio (D) is a key metric for evaluating the efficiency of an extractant. It is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.
| Metal Ion | Extractant System | Aqueous Phase | Distribution Ratio (D) | Reference |
| Fe(III), Zr(IV), Ga(III), Mo(VI), Pd(II), U(VI), etc. | 0.1 M MIDOA / n-dodecane | 3 M HCl | > 10 | [1] |
| Nd(III) | 0.1 M TODGA / n-dodecane | 0.4 M HNO₃ | 0.53 ± 0.04 | [3] |
| Nd(III) | 0.1 M TODGA / n-dodecane | 2.6 M HNO₃ | 1106 ± 54 | [3] |
| Light Lanthanides (La, Ce, Pr, Nd) | HDEHDGA / kerosene | 1 M NaCl, pH 2.2 | Varies with element | [2] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing liquid-liquid extraction using MIDOA.
Protocol 1: General Metal Extraction from Acidic Solution
Objective: To extract a target metal ion from an acidic aqueous solution into an organic phase containing MIDOA.
Materials:
-
Aqueous feed solution containing the target metal ion(s) in a known concentration of HCl or HNO₃.
-
Organic phase: 0.1 M MIDOA in n-dodecane.
-
Separatory funnel of appropriate volume.
-
pH meter or pH indicator strips.
-
Mechanical shaker (optional, but recommended for reproducible results).
-
Beakers and flasks for collecting the separated phases.
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous feed solution by dissolving the metal salt in the desired concentration of acid (e.g., 3 M HCl).
-
Prepare the organic phase by dissolving the calculated amount of MIDOA in n-dodecane to achieve the desired concentration (e.g., 0.1 M).
-
-
Extraction:
-
Transfer equal volumes of the aqueous and organic phases into a separatory funnel. A 1:1 phase ratio is a common starting point.
-
Securely stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and facilitate mass transfer. Periodically vent the funnel to release any pressure buildup.[4]
-
Place the separatory funnel in a ring stand and allow the two phases to separate completely. The denser layer (usually the aqueous phase) will be at the bottom.
-
-
Phase Separation:
-
Carefully open the stopcock and drain the lower aqueous phase into a clean beaker.
-
Collect the upper organic phase, which now contains the extracted metal-MIDOA complex, through the top opening of the funnel to avoid contamination from any residual aqueous phase in the stopcock.
-
-
Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase and, if possible, the concentration in the organic phase using appropriate analytical techniques (e.g., ICP-MS, AAS).
-
Calculate the distribution ratio (D) to evaluate the extraction efficiency.
-
Protocol 2: Back-Extraction (Stripping) of the Metal Ion
Objective: To recover the extracted metal ion from the loaded organic phase back into a fresh aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping solution: A suitable aqueous solution, often a dilute acid or a complexing agent solution. For some systems, 0.1 M HCl has been shown to be effective for quantitative recovery.[2] Oxalic acid is also an efficient stripping agent for rare earths from similar extractants.[2]
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Contacting Phases:
-
Transfer the loaded organic phase to a clean separatory funnel.
-
Add an equal volume of the stripping solution to the funnel.
-
-
Back-Extraction:
-
Stopper the funnel and shake vigorously for 2-5 minutes.
-
Allow the phases to separate completely.
-
-
Phase Collection:
-
Drain the lower aqueous phase, which now contains the purified metal ion, into a collection flask.
-
The organic phase, now stripped of the metal ion, can be potentially recycled for further extractions.
-
Causality Behind Experimental Choices
-
Choice of n-Dodecane: This diluent is favored due to its chemical stability, low solubility in water, and high flash point, which enhances safety. Its non-polar nature ensures good phase separation from the aqueous solution.
-
Acidic Conditions: High acidity is often necessary to protonate the diglycolamic acid, facilitating the cation exchange mechanism, and to provide the necessary anions for the formation of extractable neutral complexes. The optimal acid concentration is a balance between promoting extraction and avoiding potential degradation of the extractant or formation of a third phase.[3]
-
Vigorous Shaking: This step is crucial to maximize the interfacial area between the two immiscible liquids, thereby increasing the rate of mass transfer of the metal-MIDOA complex from the aqueous to the organic phase.[4]
-
Back-Extraction with Dilute Acid: By contacting the loaded organic phase with a solution of low pH, the extraction equilibrium is shifted in the reverse direction, causing the metal ion to be stripped from the organic phase back into the new aqueous phase. This is often due to the protonation of the extractant, which releases the metal ion.
Conclusion and Future Outlook
MIDOA and other diglycolamic acid-based extractants represent a significant advancement in the field of selective metal separations. The protocols outlined in this document provide a robust framework for their application in both research and industrial settings. Further optimization of parameters such as temperature, contact time, and the use of synergistic extractants can lead to even greater efficiencies and selectivities. As the demand for high-purity metals continues to grow, the importance of advanced extraction systems utilizing reagents like MIDOA will undoubtedly increase, paving the way for more sustainable and efficient separation technologies.
References
-
A kinetic interpretation of the effect of extractant and acid on neodymium(iii) extraction by a diglycolamide. National Institutes of Health. [Link]
-
Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). ResearchGate. [Link]
-
Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Omega. [Link]
-
Solvent extraction or separation. YouTube. [Link]
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Application Note & Protocols: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) for Advanced Metal Ion Separation
Introduction
In the fields of hydrometallurgy, nuclear fuel reprocessing, and environmental remediation, the selective separation of metal ions from complex aqueous matrices is a paramount challenge.[1] Solvent extraction, also known as liquid-liquid extraction, stands as a dominant and versatile technology for these separations, relying on the differential partitioning of metal species between two immiscible liquid phases.[2] The efficacy of this process is critically dependent on the molecular design of the extractant. This guide details the application of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, a highly efficient and selective extractant for a specific class of metal ions.
MIDOA distinguishes itself through a unique molecular architecture that imparts high affinity for metal ions classified as soft Lewis acids.[3] This characteristic allows for exceptional separation performance that is often complementary to traditional extractants. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MIDOA's mechanism, applications, and detailed protocols for its effective implementation in laboratory and process development settings.
Section 1: Fundamentals of MIDOA
Physicochemical Properties
MIDOA is a highly lipophilic, tridentate liquid ligand designed for robust performance in solvent extraction systems. Its key properties are summarized below.
| Property | Value | Reference |
| Synonyms | MIDOA, MIDAA | |
| CAS Number | 1000668-90-5 | [4] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [3] |
| Molecular Weight | 594.03 g/mol | [4] |
| Appearance | Light yellow to orange clear liquid | |
| Density | ~0.90 g/mL | [4] |
| Solubility | Excellent in non-polar organic solvents (e.g., n-dodecane) | [4] |
| Purity | Typically >95% |
Mechanism of Extraction: A Tale of Two Donors
The remarkable selectivity of MIDOA stems from its tridentate structure, featuring two carbonyl oxygen atoms and a central imino nitrogen atom that act in concert to chelate metal ions.[5] This arrangement is pivotal to its function.
-
Hard-Soft Acid-Base (HSAB) Principle: The extraction mechanism is best understood through the HSAB principle. The central nitrogen atom is a "soft" donor site, exhibiting a strong affinity for metal ions that are soft Lewis acids. Conversely, the two carbonyl oxygen atoms are "hard" donor sites. This dual-donor nature allows MIDOA to be highly selective. It preferentially binds to soft metals like Palladium(II) and Gold(III), as well as oxometallates like pertechnetate (TcO₄⁻) and perrhenate (ReO₄⁻), where the overall complex behaves as a soft species.[5][6]
-
Stoichiometry: Experimental evidence, including slope analysis of extraction data, indicates that MIDOA typically forms a 1:1 metal-ligand complex with the target ion.[6] This well-defined stoichiometry ensures predictable and efficient extraction behavior.
Caption: Chelation of a metal ion by the tridentate MIDOA ligand.
Section 2: Applications & Performance Data
MIDOA has demonstrated high efficacy for a range of valuable and strategic metals, making it a versatile tool in hydrometallurgy. It is particularly useful in acidic media, such as nitric acid (HNO₃) and hydrochloric acid (HCl) systems, which are common in industrial leaching processes.[5]
Target Metal Ions
MIDOA is a premier extractant for:
-
Platinum Group Metals (PGMs): Excellent extraction of Palladium(II) and Platinum(IV).[5][7]
-
Fission Products & Analogs: Unrivaled selectivity for Technetium(VII) and Rhenium(VII).[9]
-
Actinides: Effective for Plutonium(IV) and Uranium(VI) under specific conditions.[5]
-
Other Metals: Strong extraction of Mo(VI), W(VI), Hg(II), and Bi(III).[5]
Performance Data
The following table summarizes the extraction capabilities of MIDOA for various metal ions from acidic solutions. The Distribution Ratio (D) is a measure of extraction efficiency, where a higher D value indicates more effective transfer of the metal ion into the organic phase.
| Metal Ion | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Reference |
| Tc(VII) | 1M HNO₃ | 0.1M MIDOA / n-dodecane | >100 | [9] |
| Re(VII) | 1M HNO₃ | 0.1M MIDOA / n-dodecane | ~50 | |
| Pd(II) | 1M HNO₃ | 0.1M MIDOA / n-dodecane | >10 | |
| Au(III) | 3M HCl | 0.1M MIDOA / n-dodecane | >10 | [5] |
| Pt(IV) | 3M HCl | 0.1M MIDOA / n-dodecane | >10 | [5] |
| Pu(IV) | 3M HNO₃ | 0.05M MIDOA / n-dodecane | ~10 |
Section 3: Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for MIDOA, all solvents, acids, and metal salts before use.
-
Handle acidic and metal-containing solutions with extreme care.
Materials & Reagents
-
Extractant: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA), >95% purity
-
Diluent: n-dodecane (or other suitable non-polar solvent like kerosene)
-
Aqueous Phase: Deionized water, Nitric Acid (HNO₃), Hydrochloric Acid (HCl)
-
Metal Salts: Certified stock solutions or high-purity salts of the target metal(s)
-
Stripping Agent: Dilute HNO₃, ammonia solution, or other appropriate reagent
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, separatory funnels, pH meter, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.
Protocol 1: General Solvent Extraction Workflow
This protocol outlines the fundamental steps for determining the extraction efficiency of MIDOA for a target metal ion.
Caption: Standard workflow for a batch solvent extraction experiment.
Step-by-Step Methodology:
-
Prepare the Organic Phase: Accurately weigh the required mass of MIDOA and dissolve it in n-dodecane to achieve the desired concentration (e.g., 0.1 M). Ensure complete dissolution.
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration (e.g., 100 ppm) in an acidic matrix of defined concentration (e.g., 1 M HNO₃).
-
Extraction: In a centrifuge tube, combine equal volumes (e.g., 10 mL) of the prepared organic and aqueous phases.
-
Equilibration: Vigorously mix the two phases using a vortex mixer for a sufficient time (typically 15-30 minutes) to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the mixture (e.g., 5 minutes at 3000 rpm) to achieve a clean and sharp separation between the organic (top) and aqueous (bottom) layers.
-
Analysis: Carefully sample the aqueous phase. Analyze the concentration of the metal ion remaining in the aqueous phase ([M]aq,eq) using a calibrated analytical technique like ICP-MS.
-
Calculations:
-
Distribution Ratio (D): This is the fundamental measure of extraction efficiency.
-
D = [M]org,eq / [M]aq,eq
-
Where [M]org,eq can be calculated by mass balance: [M]org,eq = [M]aq,initial - [M]aq,eq
-
-
Percentage Extraction (%E): This provides an intuitive measure of performance.
-
%E = (D / (D + V_aq / V_org)) * 100
-
For equal phase volumes (V_aq / V_org = 1), this simplifies to: %E = (D / (D + 1)) * 100
-
-
Protocol 2: Optimizing Extraction Parameters
To maximize separation efficiency and selectivity, key parameters must be optimized. This is achieved by systematically varying one parameter while keeping others constant, following the general workflow in Protocol 1.
-
Effect of Acid Concentration: Perform extractions across a range of acid concentrations (e.g., 0.1 M to 8 M HNO₃) to find the optimal acidity for maximum extraction and selectivity against interfering ions.
-
Effect of MIDOA Concentration: Vary the MIDOA concentration (e.g., 0.001 M to 0.5 M). A plot of log(D) versus log([MIDOA]) should yield a straight line. The slope of this line indicates the number of MIDOA molecules involved in the extracted complex (the stoichiometric coefficient), providing mechanistic insight.[11]
-
Effect of Contact Time (Kinetics): Perform extractions at different mixing times (e.g., 1, 5, 10, 20, 30 minutes) to determine the minimum time required to reach equilibrium.
Protocol 3: Stripping (Back-Extraction)
Stripping is the process of recovering the extracted metal from the loaded organic phase back into a fresh aqueous solution.
-
Prepare Stripping Solution: The choice of stripping agent depends on the metal. For many metals extracted by MIDOA, a dilute acid solution (e.g., 0.1 M HNO₃) or deionized water can be effective.[10]
-
Contacting: Mix the metal-loaded organic phase with the stripping solution at a defined phase ratio (e.g., 1:1).
-
Equilibration & Separation: Follow the same equilibration and phase separation steps as in the extraction protocol.
-
Analysis: Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.
-
Calculation:
-
Stripping Efficiency (%S) = ([M]strip,aq / [M]loaded,org) * 100
-
Section 4: Troubleshooting & Expert Insights
-
Issue: Third Phase Formation.
-
Cause: At high metal loading, the metal-extractant complex can become insoluble in the diluent, forming a third, often gelatinous, phase.
-
Solution: Decrease the metal concentration in the feed, decrease the extractant concentration, or add a phase modifier (e.g., 5% isodecanol) to the organic phase to improve the solubility of the complex.[10]
-
-
Issue: Poor Phase Disengagement.
-
Cause: Formation of a stable emulsion.
-
Solution: Increase centrifugation time/speed. Ensure the purity of reagents, as surfactants or impurities can stabilize emulsions. Consider using a different diluent.
-
-
Insight: The Importance of the Diluent.
-
While n-dodecane is standard, the choice of diluent can subtly affect extraction kinetics and phase behavior. Aliphatic diluents are generally preferred for their chemical stability and low aqueous solubility.
-
-
Insight: Selectivity in Multi-Ion Systems.
-
The true power of MIDOA is realized in separating target metals from a mixture. Always validate performance using synthetic multi-ion solutions that mimic the actual process stream to accurately determine separation factors (α), where α(A/B) = D(A) / D(B).
-
Conclusion
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is a powerful and highly selective extractant for a range of soft acid metal ions. Its unique tridentate structure and well-defined mechanism provide a robust basis for developing efficient separation processes. By following the detailed protocols and leveraging the insights provided in this guide, researchers can effectively harness the capabilities of MIDOA to address complex challenges in metal separation and purification.
References
- Vertex AI Search. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved January 19, 2026.
- MySkinRecipes. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved January 19, 2026.
- Recent Advances in Solvent Extraction for the Efficient Recovery of Scandium: A Review. (2023). Hydrometallurgy.
- ResearchGate. (n.d.). A review of the recovery of precious metals using ionic liquid extractants in hydrometallurgical processes. Retrieved January 19, 2026.
- Thonus. (2022). Protocol for solvent extraction.
- ResearchGate. (n.d.). 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA), a new tridentate extractant for technetium(VII), rhenium(VII), palladium(II), and plutonium(IV). Retrieved January 19, 2026.
- Catalysts. (n.d.). CAS 1000668-90-5 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved January 19, 2026.
- ResearchGate. (2004). Amides and Diamides as Promising Extractants in the Back End of the Nuclear Fuel Cycle: An Overview.
- Aladdin. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Retrieved January 19, 2026.
- ResearchGate. (n.d.). Various metal extraction from hydrochloric acid into n-dodecane by methylimino-dioctylacetamide (MIDOA). Retrieved January 19, 2026.
- Semantic Scholar. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Highly selective extraction of TcO 4-, ReO 4-, and MoO 42- by the new ligand, 2,2′-(methylimino)bis(N,N-dioctylacetamide) (MIDOA). Retrieved January 19, 2026.
- IOSR Journal. (n.d.). A study of extraction of metals with aqueous two phase system for ionic liquids.
- NIH. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. PMC.
- [No specific title available]. (n.d.). 2, 2'-(Methylimino)bis(N, N-di-n-octylacetamide), min 95%, 1 ml.
- F1000Research. (2021). Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid.
- RSC Publishing. (n.d.). 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples. Analytical Methods.
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- 11. 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Solvent Extraction of Soft Acid Metals with N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide (MIDOA)
Introduction: The Strategic Separation of Soft Acid Metals
In the realm of hydrometallurgy and precious metal recovery, the selective extraction of soft acid metals such as palladium (Pd), platinum (Pt), and gold (Au) presents a significant challenge.[1] These metals, crucial for applications ranging from catalysis to electronics, often exist in complex aqueous matrices, typically acidic chloride solutions derived from leaching processes.[1][2] The development of efficient and selective separation methodologies is therefore of paramount importance for both economic and environmental sustainability.
This document provides a detailed guide to the application of N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide, commonly known as MIDOA, for the solvent extraction of soft acid metals. MIDOA has emerged as a promising extractant due to its unique structural features that favor the complexation of soft metal ions.[3] These application notes are intended for researchers, scientists, and drug development professionals engaged in metal separation and purification, offering both the theoretical underpinnings and practical, step-by-step protocols for successful implementation.
Scientific Principles: Leveraging Hard and Soft Acid-Base (HSAB) Theory
The efficacy of MIDOA in selectively extracting certain metals is best understood through the lens of Pearson's Hard and Soft Acid-Base (HSAB) theory.[4][5] This theory posits that hard acids prefer to bind with hard bases, and soft acids with soft bases.[4][6]
-
Soft Acids: These are typically large, polarizable metal ions with a low positive charge.[6] Palladium(II), platinum(IV), and gold(III) are classic examples of soft acids.[5]
-
MIDOA as a Soft Base: MIDOA, with its chemical structure N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide, functions as a tridentate ligand. It possesses two carbonyl oxygen atoms and one central nitrogen atom, which act as electron-pair donors (Lewis bases).[3] The presence of the nitrogen atom, a relatively soft donor, along with the carbonyl oxygens, imparts a "soft" character to the MIDOA molecule, making it particularly adept at forming stable complexes with soft acid metals.[3][7]
This preferential interaction forms the basis for the selective transfer of soft acid metals from an aqueous phase (typically hydrochloric acid) to an organic phase containing MIDOA.
Mechanism of Extraction
The extraction process involves the formation of a neutral complex between the soft acid metal ion and the MIDOA ligand, which is then soluble in the organic diluent (e.g., n-dodecane). In acidic chloride media, soft metals like palladium exist as anionic chlorocomplexes, such as [PdCl₄]²⁻.[2] The extraction mechanism is believed to involve the coordination of the MIDOA molecule to the metal center, displacing water or chloride ligands to form a stable, lipophilic chelate.
Caption: Tridentate chelation of a soft acid metal ion (Pd²⁺) by the nitrogen and two carbonyl oxygen donor atoms of the MIDOA molecule.
Experimental Data: Extraction Efficiency
Studies have demonstrated the high efficiency of MIDOA for the extraction of various soft acid metals from hydrochloric acid solutions. The distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, is a key metric for evaluating extraction performance.
| Metal Ion | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Reference |
| Palladium(II) | 3 M HCl | 0.1 M MIDOA in n-dodecane | > 10 | [3] |
| Platinum(IV) | 3 M HCl | 0.1 M MIDOA in n-dodecane | > 10 | [3] |
| Gold(III) | 3 M HCl | 0.1 M MIDOA in n-dodecane | > 10 | [3] |
| Cadmium(II) | 3 M HCl | 0.1 M MIDOA in n-dodecane | > 10 | [3] |
| Mercury(II) | 3 M HCl | 0.1 M MIDOA in n-dodecane | > 10 | [3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the solvent extraction of Palladium(II) using MIDOA. These can be adapted for other soft acid metals with appropriate optimization.
Protocol 1: Preparation of the Organic and Aqueous Phases
1.1. Preparation of 0.1 M MIDOA in n-dodecane (Organic Phase):
-
Rationale: n-dodecane is a common diluent in solvent extraction due to its high flash point, low volatility, and immiscibility with aqueous solutions.[8] A 0.1 M concentration of MIDOA has been shown to be effective for the extraction of various metals.[3]
-
Procedure:
-
Accurately weigh the required amount of MIDOA (N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide).
-
Dissolve the weighed MIDOA in a volumetric flask with n-dodecane.
-
Mix thoroughly until the MIDOA is completely dissolved. For example, to prepare 100 mL of 0.1 M MIDOA solution, dissolve the appropriate mass of MIDOA in n-dodecane and make up the volume to 100 mL.
-
1.2. Preparation of the Palladium(II) Aqueous Feed Solution:
-
Rationale: The aqueous feed should mimic the conditions of a typical leaching solution. Hydrochloric acid is a common medium for dissolving platinum group metals.[2]
-
Procedure:
-
Prepare a stock solution of Palladium(II) by dissolving a known amount of a palladium salt (e.g., PdCl₂) in concentrated hydrochloric acid and then diluting with deionized water to the desired final HCl concentration (e.g., 3 M) and palladium concentration.
-
The final concentration of palladium in the feed solution will depend on the specific application and analytical capabilities.
-
Protocol 2: Solvent Extraction of Palladium(II)
Caption: A generalized workflow for the solvent extraction of Palladium(II) using MIDOA.
-
Procedure:
-
In a separatory funnel, combine equal volumes of the aqueous feed solution and the 0.1 M MIDOA organic phase (e.g., 10 mL of each).[9]
-
Stopper the funnel and shake vigorously for a predetermined time (e.g., 20 minutes) to ensure intimate contact and facilitate mass transfer between the two phases.[9] Periodically vent the funnel to release any pressure buildup.
-
Allow the phases to separate completely. The less dense organic phase will be the top layer.
-
Carefully drain the lower aqueous phase (raffinate) into a clean collection vessel.
-
Collect the upper organic phase (loaded with the palladium-MIDOA complex) into a separate clean vessel.
-
Analyze the palladium concentration in both the raffinate and the loaded organic phase to determine the distribution ratio and extraction efficiency. Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are suitable analytical techniques.[10][11]
-
Protocol 3: Stripping of Palladium(II) from the Loaded Organic Phase
3.1. Rationale for Stripping:
Stripping, or back-extraction, is the process of recovering the extracted metal from the organic phase into a new aqueous solution. This step is crucial for regenerating the organic phase for reuse and for obtaining a concentrated solution of the desired metal. For soft acid metals like palladium complexed with soft bases, a strong complexing agent that can displace the original extractant is often required. Thiourea is an effective stripping agent for palladium as it forms a stable, water-soluble cationic complex, [Pd(thiourea)₄]²⁺.[12][13]
3.2. Preparation of the Stripping Solution:
-
Procedure:
-
Prepare a stripping solution of 0.1 M thiourea in a suitable acidic medium (e.g., 0.5 M HCl).[2] The acid helps to maintain the stability of the thiourea and the stripped palladium complex.
-
3.3. Stripping Procedure:
-
Procedure:
-
In a clean separatory funnel, combine the loaded organic phase with an equal volume of the thiourea stripping solution.
-
Shake vigorously for a sufficient time to allow for the complete transfer of palladium from the organic to the aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous stripping solution containing the concentrated palladium.
-
The now-barren organic phase can be washed and reused for subsequent extraction cycles.
-
Analyze the palladium concentration in the stripping solution and the barren organic phase to determine the stripping efficiency.
-
Conclusion and Further Considerations
The use of MIDOA for the solvent extraction of soft acid metals offers a highly selective and efficient method for their separation and recovery. The protocols outlined in this document provide a robust framework for laboratory-scale applications. For process optimization and scale-up, further investigations into factors such as temperature, contact time, and the presence of other competing metal ions are recommended. The choice of stripping agent and its concentration may also need to be tailored depending on the specific metal being recovered and the desired final product. By understanding the underlying principles of HSAB theory and adhering to rigorous experimental protocols, researchers can effectively leverage the unique properties of MIDOA for the purification of valuable soft acid metals.
References
-
Chaudhari, R. A., & Sawant, A. D. (1991). Liquid-liquid extraction and spectrophotometric determination of palladium(II) with isonitrosomalondianilide. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical and Analytical, 30(7), 643-645. [Link]
-
Nitrilotriacetamides: Nitric acid and water extraction, and physico-chemical properties. (n.d.). OSTI.GOV. Retrieved January 19, 2026, from [Link]
-
Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. (2019). PMC. [Link]
-
Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT. (2020). Arabian Journal of Chemistry, 13(1), 2053-2062. [Link]
-
Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2. (2000). ResearchGate. [Link]
-
Solid Phase Extraction and Spectrophotometric Determination of Palladium with 1-(2-benzothiazolylazo)-2-hydroxy-3-naphthoic Acid. (2017). Semantic Scholar. [Link]
-
Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021). PMC. [Link]
-
HSAB theory. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Hard and Soft Acids and Bases (HSAB): Investigating Adduct Formation in Non-Aqueous Solvent Media with Selected Divalent Class B. (2024). ASEAN Journal for Science and Engineering in Materials, 3(2), 177-186. [Link]
-
Solid-phase extraction of palladium, platinum, and gold from water samples: comparison between a chelating resin and a chelating fiber with ethylenediamine groups. (2023). Analytical Science, 39(10), 1465-1472. [Link]
-
Hard-Soft Acid-Base Theory. (n.d.). University of Massachusetts Lowell. Retrieved January 19, 2026, from [Link]
-
Effect of thiourea concentration on the stripping of Pd(II) from the... (2017). ResearchGate. [Link]
-
Effect of thiourea concentration on stripping of Pd(II). (2017). ResearchGate. [Link]
-
3.2.1: Hard and Soft Acid and Base Theory. (2022). Chemistry LibreTexts. [Link]
-
N′-dibutyl diglycolamide for the separation of trivalent actinides from high-level rad. (2018). ResearchGate. [Link]
-
Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO3 to n-dodecane. (2013). ResearchGate. [Link]
-
Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). (2014). ResearchGate. [Link]
-
Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (2021). MDPI. [Link]
-
Solvent extraction of Palladium ( II ) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. (2012). ResearchGate. [Link]
-
Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. (2024). MDPI. [Link]
-
Biphasic kinetic investigations on the evaluation of non-salt forming reductants for Pu(IV) stripping from tributyl phosphate an. (2015). Journal of Radioanalytical and Nuclear Chemistry, 304(1), 221-227. [Link]
-
Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems. (2021). RSC Advances, 11(50), 31236-31243. [Link]
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- 6. chem.tamu.edu [chem.tamu.edu]
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- 11. Liquid-liquid extraction and spectrophotometric determination of palladium(II) with isonitrosomalondianilide (Journal Article) | ETDEWEB [osti.gov]
- 12. Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
using MIDOA in HNO3(aq.)–n-dodecane extraction system
Application Notes & Protocols
Topic: High-Efficiency Solute Recovery Using N,N-di-n-octyl-N'-methyl-N'-octylacetamide (MIDOA) in a Nitric Acid–n-Dodecane Solvent Extraction System
Introduction and Scientific Context
The separation and purification of specific solutes from complex aqueous matrices is a cornerstone of hydrometallurgy, nuclear fuel reprocessing, and advanced analytical chemistry. Among the array of techniques available, solvent extraction stands out for its scalability and selectivity. The HNO₃(aq.)–n-dodecane system is a widely studied platform, particularly for the separation of metal ions and oxoanions. The efficacy of such a system is critically dependent on the choice of the extractant—a molecule designed to selectively complex with the target solute and facilitate its transfer from the aqueous to the organic phase.
This document provides a detailed guide to the application of N,N-di-n-octyl-N'-methyl-N'-octylacetamide (MIDOA) , a highly effective tridentate ligand, within this extraction framework. MIDOA distinguishes itself through its high solubility in aliphatic diluents like n-dodecane and its remarkable ability to extract a variety of soft acid metals and oxoanions from nitric acid media.[1][2] Its structure, featuring one nitrogen donor and two carbonyl oxygen donors, allows for the formation of stable complexes with target species.
This guide is intended for researchers and chemical engineers. It elucidates the fundamental extraction mechanism, details the critical parameters that govern system performance, and provides a robust, step-by-step protocol for determining extraction efficiency.
The Extraction Mechanism: A Molecular Perspective
The transfer of a solute from the aqueous nitric acid phase to the organic n-dodecane phase is not a simple partitioning. It is an active, ligand-mediated process. The MIDOA molecule acts as a neutral extractant, complexing with the target species to form a lipophilic entity that preferentially dissolves in the organic diluent.
The general mechanism can be described by the following equilibrium:
Mⁿ⁺(aq) + nNO₃⁻(aq) + xMIDOA(org) ⇌
Where:
-
Mⁿ⁺ is the target metal cation in the aqueous phase.
-
NO₃⁻ is the nitrate counter-ion.
-
MIDOA(org) is the extractant in the n-dodecane phase.
-
is the extracted complex in the organic phase.
The driving force for this reaction is the formation of the stable, charge-neutral complex. The n-dodecane serves as an inert diluent, providing a non-polar medium for the MIDOA and the resulting complex while having minimal miscibility with the aqueous phase.[3] The concentration of nitric acid in the aqueous phase is a critical parameter, as it influences both the speciation of the metal ion and the activity of the extractant through protonation.[4][5] At very high acidities, the extraction efficiency may decrease due to competitive extraction of HNO₃ by the MIDOA ligand itself.[4][6]
Key Parameters Governing Extraction Efficiency
The success of the MIDOA–n-dodecane system is contingent upon the careful control of several experimental variables. Understanding the causality behind these factors is essential for process optimization and reproducibility.
| Parameter | Effect on Distribution Ratio (D) | Rationale & Expert Insights |
| Nitric Acid Concentration | Highly species-dependent; often exhibits a maximum at a specific molarity (e.g., ~5 M for Pd(II)) before decreasing.[5] | Mechanism: At low acidity, there may be insufficient nitrate ions to form the neutral extractable species. As acidity increases, the formation of the target complex is favored. However, at excessively high concentrations, competitive extraction of HNO₃ by MIDOA reduces the amount of free ligand available for metal complexation.[4] This competition is a crucial consideration for process design. |
| MIDOA Concentration | Increases with higher MIDOA concentration. | Causality: Based on Le Châtelier's principle, increasing the concentration of the extractant in the organic phase drives the equilibrium towards the formation of the extracted complex, thereby enhancing the distribution ratio. The relationship is often logarithmic and can be used to determine the stoichiometry of the extracted complex. |
| Phase Contact Time | Increases initially, then plateaus once equilibrium is reached (typically within 10-30 minutes).[5] | Kinetics: The extraction process is not instantaneous. It requires sufficient time for interfacial transfer and complex formation. The time to reach equilibrium should be determined experimentally for the specific system and mixing conditions to ensure maximum, reproducible extraction. |
| Temperature | Variable; can be exothermic or endothermic depending on the specific solute. | Thermodynamics: The extraction process has an associated enthalpy (ΔH). For exothermic processes, increasing temperature will decrease the distribution ratio, and vice-versa. Temperature-dependent studies are vital for calculating thermodynamic parameters like ΔH and ΔS.[6] |
| Presence of Other Ions | May decrease efficiency due to competition. | Selectivity: MIDOA is selective but not exclusively specific. Other extractable ions in the feed solution can compete for the ligand, reducing the efficiency for the primary target. This is a critical factor in treating complex waste streams. |
Experimental Protocol: Determination of Solute Distribution Ratio (D)
This protocol provides a validated, step-by-step methodology for quantifying the extraction performance of the MIDOA/n-dodecane system.
Required Reagents and Equipment
-
Reagents:
-
N,N-di-n-octyl-N'-methyl-N'-octylacetamide (MIDOA)
-
n-Dodecane (reagent grade)
-
Nitric Acid (HNO₃, trace metal grade)
-
Stock solution of the target solute (e.g., metal nitrate salt)
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Mechanical shaker or vortex mixer
-
Centrifuge with appropriate vials (e.g., 15 mL or 50 mL conical tubes)
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.[7]
-
Ion Chromatography (IC) for anion analysis.[8]
-
Workflow Diagram
Caption: Experimental workflow for determining the distribution ratio (D).
Step-by-Step Methodology
-
Preparation of the Organic Phase (0.1 M MIDOA in n-dodecane): a. Accurately weigh the required mass of MIDOA. b. Transfer it to a volumetric flask of the desired volume. c. Add a small amount of n-dodecane to dissolve the MIDOA completely. d. Fill the flask to the calibration mark with n-dodecane. Mix thoroughly. This solution is your organic phase.
-
Preparation of the Aqueous Phase (e.g., 100 ppm Target Metal in 3 M HNO₃): a. Prepare a 3 M HNO₃ solution by diluting concentrated nitric acid with deionized water. Caution: Always add acid to water. b. Pipette a calculated volume of the metal stock solution into a volumetric flask. c. Fill the flask to the calibration mark with the 3 M HNO₃ solution. Mix thoroughly. This solution is your aqueous feed. d. Retain a sample of this solution for initial concentration analysis ([Solute]ₐᵩ,ᵢₙᵢₜᵢₐₗ).
-
The Extraction Procedure: a. Into a labeled centrifuge tube, pipette exactly 10.0 mL of the aqueous feed. b. Add exactly 10.0 mL of the prepared organic phase to the same tube. The organic-to-aqueous phase ratio (O/A) is 1:1. c. Securely cap the tube and place it on a mechanical shaker. d. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for 30 minutes to ensure equilibrium is reached.
-
Phase Separation: a. After shaking, place the tube in a centrifuge. b. Centrifuge at 3000 rpm for 5 minutes. This will break any emulsions and create a sharp, clear interface between the heavier aqueous phase (bottom) and the lighter organic phase (top).
-
Sampling and Analysis: a. Using a clean pipette, carefully remove an aliquot (e.g., 5.0 mL) from the center of the aqueous phase , ensuring no contamination from the organic layer. b. Prepare the sample for analysis as required by the instrumentation (e.g., dilution with 2% HNO₃ for ICP-MS). c. Analyze the sample to determine the final solute concentration in the aqueous phase ([Solute]ₐᵩ,ₑᵩ).
Data Analysis: Calculating Performance Metrics
The performance of the extraction is quantified by two key metrics: the Distribution Ratio (D) and the Percentage Extraction (%E).
-
Calculate the Final Solute Concentration in the Organic Phase ([Solute]ₒᵣ G,ₑᵩ): This is determined by a mass balance calculation: [Solute]ₒᵣ G,ₑᵩ = ([Solute]ₐᵩ,ᵢₙᵢₜᵢₐₗ - [Solute]ₐᵩ,ₑᵩ) * (Vₐᵩ / Vₒᵣ G)
-
Where Vₐᵩ and Vₒᵣ G are the volumes of the aqueous and organic phases, respectively. For a 1:1 phase ratio, this simplifies to: [Solute]ₒᵣ G,ₑᵩ = [Solute]ₐᵩ,ᵢₙᵢₜᵢₐₗ - [Solute]ₐᵩ,ₑᵩ
-
-
Calculate the Distribution Ratio (D): D is the fundamental measure of extraction efficiency at equilibrium. D = [Solute]ₒᵣ G,ₑᵩ / [Solute]ₐᵩ,ₑᵩ
-
A D value > 1 indicates the solute favors the organic phase.
-
A D value < 1 indicates the solute favors the aqueous phase.
-
-
Calculate the Percentage Extraction (%E): %E provides an intuitive measure of how much solute was removed from the aqueous phase in a single contact. %E = (D / (D + (Vₐᵩ / Vₒᵣ G))) * 100
-
For a 1:1 phase ratio, this simplifies to: %E = (D / (D + 1)) * 100
-
Protocol Validation and Troubleshooting
-
Trustworthiness: To ensure the validity of your results, always run experiments in triplicate. Include a blank sample (aqueous phase without the target solute) to check for contamination.
-
Third Phase Formation: Under certain conditions of high acid and/or high metal loading, a third, dense, extractant-rich phase may form between the aqueous and organic layers.[6] This is generally undesirable in industrial processes. If observed, conditions such as metal concentration or acidity may need to be adjusted.
-
Emulsion Formation: If a stable emulsion forms that does not break upon centrifugation, consider increasing centrifugation time/speed, adjusting the temperature, or adding a small amount of a phase modifier like 1-octanol.
References
-
ResearchGate. (n.d.). Dependence of D(Tc) on HNO 3 concentration. MIDOA concentration: 0.1 M/dodecane. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Plot of feed nitric acid dependency of D Pu(IV) for 30% TBP in n-dodecane and C 4 mimTf 2 N. Retrieved from ResearchGate. [Link]
-
MDPI. (2019). Extraction of Metal Ions with Metal–Organic Frameworks. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Effect of nitric acid concentration of the extraction distribution... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Nitric Acid and Water Extraction by T2EHDGA in n -Dodecane. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Efficient Removal of Phosphate, Nitrate, and Ammonia from Wastewater Using Unmodified Woodchip Biochar. Retrieved from MDPI. [Link]
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Application Notes & Protocols: Selective Extraction of Palladium(II) using 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA)
Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis, purification, and catalyst recovery.
Abstract: This document provides a detailed technical guide on the application of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, for the selective solvent extraction of palladium(II). We will explore the fundamental principles governing its selectivity, the mechanism of extraction, and provide robust, step-by-step protocols for laboratory-scale implementation. This guide is designed to bridge theoretical understanding with practical application, offering insights into process optimization and troubleshooting.
Introduction to MIDOA and Its Role in Palladium Recovery
Palladium (Pd) is a critical platinum-group metal (PGM) with indispensable applications in catalysis, electronics, and fine chemical synthesis.[1][2] The increasing demand and limited natural abundance of palladium necessitate efficient recovery and recycling from secondary sources like spent catalysts and electronic waste.[1][3] Solvent extraction, a hydrometallurgical technique, stands out as a highly effective method for separating and purifying PGMs due to its high capacity, selectivity, and scalability.[1][4][5]
Within the landscape of solvent extraction reagents, amide-based ligands have garnered significant interest.[4] 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) has emerged as a particularly potent and selective extractant.[6][7] Developed by Sasaki et al., MIDOA is a highly lipophilic compound designed for efficient extraction from acidic aqueous solutions into an organic phase.[6] Its unique molecular architecture makes it an exceptional chelating agent for "soft" metal ions, a category to which palladium(II) belongs.[6][8] This guide details the scientific basis and practical execution of using MIDOA for palladium extraction.
The MIDOA Ligand: Properties and Rationale for Use
The efficacy of an extractant is dictated by its chemical structure and properties. MIDOA has been engineered to optimize performance in solvent extraction systems.
Chemical Structure of MIDOA:
Caption: Chemical structure of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA).
Table 1: Physicochemical Properties of MIDOA
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | MIDOA, MIDAA | [6][7] |
| CAS Number | 1000668-90-5 | [8][9] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [8] |
| Molecular Weight | 594.03 g/mol | [6][8] |
| Appearance | Light yellow to orange clear liquid | [6] |
| Solubility | Excellent in non-polar organic solvents (e.g., n-dodecane) |[6][10] |
Rationale for Selection (The "Why")
The superior performance of MIDOA in palladium extraction can be attributed to several key molecular features grounded in established chemical principles:
-
Soft Donor Atom for a Soft Metal Ion: According to Pearson's Hard and Soft Acid-Base (HSAB) theory, soft acids preferentially bind to soft bases. Palladium(II) is a classic soft acid. The central tertiary amine nitrogen in MIDOA's backbone acts as a soft donor site, providing a strong, favorable interaction for complexation.[6]
-
Multi-Dentate Chelation: MIDOA can act as a tridentate ligand, utilizing the central nitrogen and the two carbonyl oxygen atoms to form a stable chelate ring with the palladium ion. This "chelate effect" results in a complex that is significantly more stable than those formed by analogous monodentate ligands.
-
High Lipophilicity: The four n-octyl chains render the molecule highly non-polar (lipophilic).[6][7] This ensures that both the free ligand and the resulting palladium-MIDOA complex have high solubility in the organic diluent and, crucially, negligible solubility in the aqueous phase, preventing extractant loss and maximizing extraction efficiency.
-
Steric Shielding: The bulky alkyl groups provide a steric shield around the complexed palladium ion, preventing unwanted side reactions and enhancing the complex's stability within the organic phase.
Mechanism of Palladium Extraction
Solvent extraction is an equilibrium-driven process involving the transfer of a species from an aqueous phase to an immiscible organic phase.[1]
Aqueous Phase Speciation
In acidic chloride media, which is common for PGM leaching, palladium(II) predominantly exists as the stable, square-planar anionic complex, [PdCl₄]²⁻ .[11][12] In nitric acid solutions, it forms various nitrate complexes. The extraction mechanism is dependent on this initial speciation.
Extraction Equilibrium
The extraction of the tetrachloropalladate(II) anion with MIDOA (denoted as L) in an organic diluent can be described as a ligand substitution or an ion-pair association. Given the lability of the Pd-Cl bond, the reaction likely proceeds via a coordinative mechanism where one or more MIDOA ligands displace the chloride ions to form a neutral, charge-balanced complex that is preferentially solvated by the organic phase.
A generalized equilibrium can be represented as: [PdCl₄]²⁻(aq) + nL(org) ⇌ [PdCl₄₋₂ₙLₙ]²ⁿ⁻²(org) + 2nCl⁻(aq)
The stoichiometry (the value of 'n') can vary depending on the experimental conditions, such as the concentrations of acid and extractant.[12] The driving force for this reaction is the formation of the thermodynamically stable Pd-MIDOA complex.
Extraction and Stripping Workflow
The overall process is a cyclical operation designed for continuous recovery and purification.
Caption: General workflow for the solvent extraction and stripping of palladium using MIDOA.
Experimental Protocols
These protocols provide a framework for laboratory investigation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Determination of Palladium Extraction Efficiency
Objective: To quantify the efficiency of MIDOA in extracting palladium(II) from an acidic aqueous solution.
Materials and Reagents:
-
Palladium(II) chloride (PdCl₂) or a certified Pd standard solution.
-
Concentrated Hydrochloric Acid (HCl).
-
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA).
-
n-Dodecane (or other suitable high-flashpoint aliphatic diluent).
-
Deionized water.
-
Separatory funnels (50 or 100 mL).
-
Mechanical shaker or wrist-action shaker.
-
pH meter or pH indicator strips.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
Procedure:
-
Preparation of Aqueous Phase (Feed):
-
Prepare a stock solution of 1000 ppm Pd(II) by dissolving the appropriate amount of PdCl₂ in 1 M HCl.
-
From the stock, prepare a 100 ppm Pd(II) feed solution in 1 M HCl. Note the exact initial concentration, [Pd]aq,initial.
-
-
Preparation of Organic Phase:
-
Prepare a 0.05 M solution of MIDOA in n-dodecane. Accurate weighing of the liquid MIDOA is critical.
-
-
Extraction:
-
Add equal volumes (e.g., 20 mL) of the aqueous feed and the organic phase to a separatory funnel. This corresponds to an aqueous-to-organic (A/O) phase ratio of 1:1.
-
Secure the stopper and shake vigorously for 30 minutes at room temperature using a mechanical shaker to ensure equilibrium is reached.[13]
-
Allow the funnel to stand undisturbed for 15-20 minutes for complete phase disengagement.
-
-
Phase Separation and Analysis:
-
Carefully drain the lower aqueous phase (the raffinate) into a clean, labeled beaker.
-
Accurately measure the concentration of palladium remaining in the raffinate, [Pd]aq,final, using ICP-OES or AAS.[13]
-
Calculations:
-
Distribution Ratio (D): This is the fundamental measure of extraction efficiency.
-
First, calculate the palladium concentration in the organic phase by mass balance: [Pd]org = ([Pd]aq,initial - [Pd]aq,final) × (Vaq / Vorg)
-
Then, calculate D: D = [Pd]org / [Pd]aq,final
-
-
Extraction Percentage (%E): This provides a more intuitive measure of performance.
-
%E = ([Pd]aq,initial - [Pd]aq,final) / [Pd]aq,initial × 100
-
Alternatively, using the distribution ratio: %E = 100 × D / (D + (Vaq / Vorg))
-
Protocol 2: Stripping of Palladium from Loaded Organic Phase
Objective: To recover the extracted palladium from the MIDOA-containing organic phase into a new aqueous solution.
Rationale for Stripping Agent: Strong complexing agents like ammonia or thiourea are used.[1][3] Ammonia forms the very stable aqueous tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺, which shifts the extraction equilibrium, pulling the palladium back into the aqueous phase.
Materials and Reagents:
-
Palladium-loaded organic phase from Protocol 1.
-
Ammonium hydroxide (NH₄OH) solution (e.g., 2 M).
-
Additional equipment as listed in Protocol 1.
Procedure:
-
Stripping:
-
Take a known volume of the palladium-loaded organic phase (e.g., 15 mL) and place it in a clean separatory funnel.
-
Add an equal volume of the 2 M NH₄OH stripping solution.
-
Shake vigorously for 30-60 minutes. Stripping kinetics can sometimes be slower than extraction.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully separate the aqueous strip solution.
-
Measure the palladium concentration in the aqueous strip solution, [Pd]strip.
-
(Optional but recommended) Measure the residual palladium in the stripped organic phase, [Pd]org,final, to confirm stripping efficiency.
-
Calculations:
-
Stripping Percentage (%S):
-
%S = ([Pd]strip × Vstrip) / ([Pd]org,initial × Vorg) × 100
-
Where [Pd]org,initial is the concentration in the loaded organic before stripping.
-
Data Presentation & Optimization
Effective process development relies on systematic evaluation of key parameters.
Table 2: Typical Extraction and Selectivity Data for MIDOA
| Target Metal | Co-existing Ion | Aqueous Medium | Organic Medium | Separation Factor (αPd/M) | Reference(s) |
|---|---|---|---|---|---|
| Pd(II) | Cu(II) | 0.1 M HCl | [C₈bet]Br/[C₄mim][NTf₂]* | > 10³ | [3] |
| Pd(II) | Fe(III) | 0.1 M HCl | [C₈bet]Br/[C₄mim][NTf₂]* | > 10³ | [3] |
| Pd(II) | Ni(II) | 0.1 M HCl | [C₈bet]Br/[C₄mim][NTf₂]* | > 10³ | [3] |
| Pd(II) | Pt(IV) | 3 M HNO₃ | 0.01 M MIDOA in various diluents | > 10³ | [14] |
| Pd(II) | Ru(III) | 3 M HNO₃ | 0.01 M MIDOA in various diluents | > 10³ | [14] |
Note: Data from an ionic liquid system, but demonstrates the high selectivity achievable with related systems. Separation Factor α = D(Pd)/D(M).
Optimization Strategy
To maximize palladium recovery and purity, a systematic approach to optimizing variables is essential.
Caption: Decision tree for optimizing key parameters in palladium solvent extraction.
Troubleshooting and Expert Insights
-
Third Phase Formation: At high metal or extractant concentrations, a third, often thick and unmanageable, layer can form at the phase interface.
-
Cause: Limited solubility of the metal-extractant complex in the organic diluent.
-
Solution: Add a "modifier" such as a long-chain alcohol (e.g., 5% v/v isodecanol) to the organic phase to improve solvation. Alternatively, reduce the extractant or metal concentration.[5]
-
-
Emulsion Formation: Stable emulsions can prevent clean phase separation.
-
Cause: High shear mixing; presence of surfactants or fine particulates in the feed.
-
Solution: Reduce shaker speed or mixing intensity. Centrifuge the mixture to break the emulsion. Pre-filter the aqueous feed to remove solids.
-
-
Incomplete Stripping: Low recovery of palladium in the stripping stage.
-
Cause: Stripping equilibrium is not sufficiently favorable.
-
Solution: Increase the concentration of the stripping agent (e.g., use 4 M NH₄OH). Perform multiple, sequential stripping stages (e.g., 3 stages with fresh stripping solution each time). Increase contact time.
-
Conclusion
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) is a highly efficient and selective extractant for palladium(II) from acidic media. Its performance is rooted in its tailored chemical structure, which promotes the formation of a stable, lipophilic complex with the soft palladium ion. By systematically applying the protocols and optimization strategies outlined in this guide, researchers can effectively implement MIDOA to achieve high-purity recovery of palladium, contributing to more sustainable and efficient use of this precious metal.
References
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). BenchChem.
- Recent Research in Solvent Extraction of Pl
- Selective Extraction of Platinum(IV) from the Simulated Secondary Resources Using Simple Secondary Amide and Urea Extractants. MDPI.
- Solvent extraction of platinum group metals. Sheffield Hallam University Research Archive.
- CAS 1000668-90-5 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Alfa Chemistry.
- Application Notes and Protocols for the Solvent Extraction of Palladium with Salicylaldoxime. BenchChem.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). MySkinRecipes.
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). Chem-Impex.
- Recovery of Pd(II) from Hydrochloric Acid Medium by Solvent Extraction–Direct Electrodeposition Using Hydrophilic/Hydrophobic ILs. ACS Omega.
- Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. MDPI.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). TCI Chemicals.
- Platinum and Palladium Solvent Extraction of Spent C
- Extraction of Palladium from Acidic Chloride Media into Emulsion Liquid Membranes using LIX 984N-C®. SciRP.org.
- Extraction and Complexation Investigation of Palladium(II) by a Nitrilotriacetate-Derived Triamide Ligand. R Discovery.
- Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent C
- Investigation of the extraction complexes of palladium(ii) with novel thiodiglycolamide and dithiodiglycolamide ligands by EXAFS and computational methods. Dalton Transactions (RSC Publishing).
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). TCI Chemicals.
- 2,2'-(méthylimino)bis(N,N-di-n-octylacétamide). Chem-Impex.
- Recovery of palladium by solvent extraction with N, N, N', N', N'', N''-hexaoctyl-nitrilotriacetamide. Research Square.
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- 6. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | 1000668-90-5 | TCI EUROPE N.V. [tcichemicals.com]
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- 14. mdpi.com [mdpi.com]
Title: High-Efficiency Plutonium (IV) Separation from Nitric Acid Media Using the Tridentate Extractant N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide (MIDOA)
An Application Note for Researchers
Abstract
This application note provides a comprehensive guide to the principles and protocols for the selective separation of Plutonium(IV) from aqueous nitric acid solutions using the novel tridentate diamide extractant, N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide (MIDOA). MIDOA offers significant advantages over traditional organophosphorus extractants, such as tributyl phosphate (TBP), by adhering to the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which allows for complete incinerability of the organic waste.[1] This protocol details the underlying chemical mechanisms, step-by-step procedures for extraction and stripping, methods for quantitative analysis, and critical safety protocols for handling plutonium. It is intended for researchers in nuclear chemistry, radiopharmaceutical development, and spent nuclear fuel reprocessing.
Introduction and Scientific Background
The separation of plutonium from uranium and other fission products is a critical step in the back-end of the nuclear fuel cycle.[2][3] The historical standard, the PUREX (Plutonium Uranium Reduction Extraction) process, relies on TBP for solvent extraction.[2][4] However, the degradation of TBP in high radiation fields and the generation of secondary phosphated waste streams present significant challenges.[5]
Diamide extractants have emerged as promising alternatives due to their high radiolytic stability and complete incinerability, simplifying waste management.[1][5] N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide (MIDOA) is a tridentate ligand that demonstrates high affinity and selectivity for tetravalent actinides like Pu(IV) from nitric acid media.[6][7] The lone pair electrons on the nitrogen and the p-electrons on the carbonyl groups form a conjugated system that enhances the extraction performance.[1] This guide provides the technical framework for leveraging MIDOA in a laboratory setting for efficient plutonium separation.
Critical Safety Considerations for Handling Plutonium
WARNING: Plutonium is a highly radioactive and toxic alpha-emitting radionuclide.[8][9] All handling must be performed by trained personnel in facilities specifically designed for actinide research, such as gloveboxes or appropriately ventilated fume hoods.[10] A comprehensive radiation protection program and adherence to institutional and international safety guidelines are mandatory.[8][11]
-
Containment: All operations involving open sources of plutonium must be conducted within a glovebox to prevent aerosolization and contamination.[10]
-
Personal Protective Equipment (PPE): At a minimum, this includes a full-length lab coat, double-layer disposable gloves, and safety glasses.[12] An extra set of clothing should be kept in the lab in case of personal contamination.[12]
-
Radiation Monitoring: Use of personal dosimeters and regular area surveys with alpha-sensitive probes are required. Survey hands, feet, and clothing before exiting the laboratory.[12]
-
Criticality Safety: For quantities exceeding a few grams, strict criticality safety protocols must be implemented to prevent a nuclear chain reaction. This guide is intended for analytical, tracer-level quantities where criticality is not a concern.[8][11]
-
Waste Management: All solid and liquid waste must be treated as radioactive and disposed of according to established protocols.
Principle of Separation: The Chemistry of MIDOA Extraction
The separation process is based on liquid-liquid solvent extraction, where a target species—in this case, Pu(IV)—is transferred from an aqueous phase to an immiscible organic phase.
3.1. The Extraction Mechanism
MIDOA is a neutral, tridentate extractant. The extraction of Pu(IV) from nitric acid (HNO₃) media proceeds via a solvation mechanism. The key steps are:
-
Pu(IV) Speciation in Aqueous Phase: In nitric acid solutions, Pu(IV) forms a series of nitrate complexes, with the neutral species Pu(NO₃)₄ being the primary extractable form. High nitric acid concentration drives this equilibrium towards the formation of the neutral complex, acting as a "salting-out" agent.[2][4]
-
Complexation with MIDOA: The neutral Pu(NO₃)₄ complex is solvated by MIDOA molecules (L) in the organic phase to form a lipophilic complex, Pu(NO₃)₄·xL, which is highly soluble in the organic diluent. The stoichiometry 'x' is typically 2 for related diamide systems.
-
Phase Transfer: The resulting complex partitions strongly into the organic phase, leaving interfering ions, such as trivalent actinides (e.g., Americium) and most fission products, in the aqueous raffinate.[13]
The general extraction equilibrium can be represented as: Pu⁴⁺(aq) + 4NO₃⁻(aq) + xL(org) ⇌
3.2. The Role of Nitric Acid
Nitric acid concentration is a critical parameter.
-
Increasing Extraction: Initially, increasing [HNO₃] enhances Pu(IV) extraction by promoting the formation of the neutral Pu(NO₃)₄ complex (salting-out effect).[2][4]
-
Decreasing Extraction: At very high concentrations (typically > 6-8 M), the extraction efficiency may decrease. This is due to the competitive extraction of HNO₃ itself by the MIDOA extractant, which reduces the amount of free ligand available to complex with plutonium.[14]
Experimental Protocol: Plutonium Separation
This protocol outlines a laboratory-scale batch extraction procedure.
4.1. Required Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier | Notes |
| MIDOA | >98% Purity | Custom Synthesis/Specialty Chemical Supplier | Structure confirmed by NMR/IR. |
| n-Dodecane | Scintillation or HPLC Grade | Sigma-Aldrich, etc. | Common, stable organic diluent. |
| Nitric Acid (HNO₃) | 70%, Trace Metal Grade | Fisher Scientific, etc. | For preparing aqueous phases. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | VWR, etc. | For Pu valence adjustment. |
| Oxalic Acid (H₂C₂O₄) | ACS Reagent Grade | Sigma-Aldrich, etc. | For stripping. |
| Plutonium Stock | Known isotopic composition | National Laboratory/Certified Source | Handle with extreme caution. |
| Scintillation Cocktail | Ultima Gold™ or equivalent | PerkinElmer, etc. | For alpha counting analysis. |
| Glass Vials | 20 mL, with PTFE-lined caps | Wheaton, etc. | For extraction and analysis. |
4.2. Instrumentation
-
Analytical Balance (4-5 decimal places)
-
Pipettes (calibrated)
-
Vortex Mixer or Mechanical Shaker
-
Centrifuge
-
Liquid Scintillation Counter (LSC) or Alpha Spectrometer
-
UV-Vis Spectrophotometer (for higher concentrations)
4.3. Workflow Diagram
Caption: Workflow for Pu(IV) separation using MIDOA.
4.4. Step-by-Step Procedure
4.4.1. Phase Preparation
-
Aqueous Feed (AF) Preparation: Prepare a solution of plutonium in 3 M HNO₃. The final plutonium concentration should be suitable for the chosen analytical method (e.g., ~1000-5000 dpm/mL for LSC).
-
Plutonium Valence Adjustment: To ensure the plutonium is in the extractable +4 oxidation state, add a small amount of fresh 1 M Sodium Nitrite (NaNO₂) solution to the aqueous feed.[15] A typical addition is 100 µL of NaNO₂ per 10 mL of feed solution. Allow the solution to sit for 15-30 minutes. The stable Pu(IV) state is crucial for effective extraction.[2][16]
-
Organic Phase (OP) Preparation: Prepare a 0.2 M MIDOA solution in n-dodecane by dissolving the required mass of MIDOA in the appropriate volume of diluent. Gentle warming may be required to facilitate dissolution.
4.4.2. Extraction
-
Pipette 1 mL of the prepared aqueous feed into a 20 mL glass vial.
-
Pipette 1 mL of the 0.2 M MIDOA organic phase into the same vial (this gives a phase ratio O/A = 1).
-
Tightly cap the vial and vortex vigorously for 15 minutes at room temperature (25 °C) to ensure equilibrium is reached.
-
Centrifuge the vial at 3000 rpm for 5 minutes to achieve complete phase disengagement.
-
Carefully collect a precise aliquot (e.g., 500 µL) from both the top organic layer (Loaded Organic) and the bottom aqueous layer (Raffinate) for analysis.
4.4.3. Stripping (Back-Extraction)
-
Take the remaining loaded organic phase from the extraction step.
-
Add an equal volume (e.g., 1 mL) of a suitable stripping agent. A 0.5 M oxalic acid solution is effective, as oxalate forms strong, hydrophilic complexes with Pu(IV), drawing it back into the aqueous phase. Alternatively, reductive stripping can be used to convert Pu(IV) to the inextractable Pu(III).[2][17]
-
Repeat the vortexing (15 min) and centrifugation (5 min) steps.
-
Carefully collect aliquots from the aqueous phase (Plutonium Product) and the organic phase (Spent Organic) for analysis.
4.5. Analysis and Calculations
-
Sample Preparation: Prepare samples for analysis. For LSC, mix the collected aliquots with a suitable volume of scintillation cocktail. For alpha spectrometry or ICP-MS, follow established laboratory procedures for source preparation or sample dilution.[15][18]
-
Quantification: Determine the concentration or activity of plutonium in each collected sample (initial aqueous, raffinate, loaded organic, Pu product, spent organic).
-
Calculations:
-
Distribution Ratio (D): This measures the efficiency of extraction. D_Pu = [Pu]_org / [Pu]_aq Where [Pu]_org and [Pu]_aq are the plutonium concentrations in the organic and aqueous phases at equilibrium, respectively.
-
Percentage Extraction (%E): %E = (D / (D + (V_aq / V_org))) * 100 For a 1:1 phase ratio, this simplifies to %E = (D / (D + 1)) * 100.
-
Separation Factor (SF): If other metals (M), like Americium (Am), are present, the selectivity is measured by the separation factor. SF_(Pu/Am) = D_Pu / D_Am A high SF value indicates good selectivity.
-
Expected Performance and Data
The extraction of Pu(IV) by diamides is highly dependent on nitric acid concentration. The following table summarizes typical behavior based on related diamide systems.
| Parameter | Condition | Expected Outcome | Rationale |
| D_Pu | 1 M HNO₃ | Low to Moderate | Insufficient salting-out effect. |
| D_Pu | 3-5 M HNO₃ | High (Optimal) | Peak extraction due to favorable Pu(NO₃)₄ formation.[14] |
| D_Pu | > 8 M HNO₃ | Decreasing | Competition from HNO₃ extraction by MIDOA.[14] |
| SF_(Pu/Am) | 3 M HNO₃ | High (>100) | Trivalent actinides like Am(III) are poorly extracted by diamides from acidic media compared to tetravalent actinides.[6][19] |
| Stripping Efficiency | 0.5 M Oxalic Acid | > 99% | Strong complexation of Pu(IV) by oxalate drives it back into the aqueous phase. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low D_Pu | Incorrect Pu valence (not Pu(IV)).Incorrect HNO₃ concentration.Insufficient mixing time. | Verify valence adjustment step.Re-prepare and verify aqueous phase acidity.Increase vortex/shaking time to 30 minutes. |
| Poor Phase Separation | Formation of a third phase or emulsion. | This can occur at high metal loading. Dilute the feed solution.Consider adding a phase modifier like 1-octanol (5-10% v/v) to the organic phase. |
| Incomplete Stripping | Stripping agent is too weak or concentration is too low.Insufficient contact time. | Increase concentration of oxalic acid or try a different stripping agent (e.g., a reducing agent).Increase stripping contact time. |
| Inconsistent Results | Pipetting errors.Incomplete phase separation before sampling.Radiolytic degradation of extractant (in high-activity samples). | Use calibrated pipettes.Ensure a sharp interface after centrifugation; avoid sampling the interface.Work with fresh organic solutions; minimize contact time for high-dose experiments. |
References
- Scribd. Plutonium Safety for Lab Workers.
- National Center for Biotechnology Information. Toxicological Profile for Plutonium - ANALYTICAL METHODS.
- International Atomic Energy Agency. Safe Handling of Plutonium.
- ResearchGate.
- MDPI. Progress of the Analytical Methods and Application of Plutonium Isotopes in the Environment.
- OSTI.GOV. METHODS FOR THE DETERMINATION OF PLUTONIUM IN SPENT REACTOR FUELS, PLUTONIUM METAL.
- DOE Technical Standards Program. Radiological Safety Training for Plutonium Facilities.
- Nuclear Threat Initiative. Safe handling and storage of plutonium.
- Semantic Scholar. Extraction Behavior of Actinides and Metal Ions by the Promising Extractant, N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA).
- ResearchGate. Extraction Behavior of Actinides and Metal Ions by the Promising Extractant, N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA).
- INIS-IAEA. Extraction behavior of plutonium(IV)
- Princeton University Environmental Health and Safety.
- Nuclear Criticality Safety Program. The Plutonium Uranium Extraction Process (PUREX)
- Nuclear Criticality Safety Program. The Plutonium Uranium Extraction Process (PUREX)
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experimental setup for MIDOA solvent extraction
Application Notes & Protocols
Topic: High-Efficiency Recovery of Palladium from Acidic Chloride Media using N-Methyldioctylamine (MIDOA) Solvent Extraction
Audience: Researchers, scientists, and drug development professionals involved in precious metal recovery, catalysis, and purification processes.
Senior Application Scientist: Dr. Gemini
Introduction and Scientific Context
The recovery and purification of Palladium (Pd), a critical platinum-group metal, is of immense importance across various industries, including pharmaceuticals for catalysis, electronics, and automotive applications.[1] Solvent extraction, a hydrometallurgical technique, offers a robust and scalable method for selectively separating metal ions from complex aqueous solutions.[2] This application note details a comprehensive experimental setup and protocol for the solvent extraction of Palladium(II) from hydrochloric acid (HCl) solutions using N-methyldioctylamine (MIDOA), a tertiary amine extractant.
MIDOA acts as a soft ligand, making it particularly effective for extracting soft acid metals like Palladium(II) when they exist as anionic complexes.[3] In acidic chloride media, Palladium(II) predominantly forms the stable square planar tetrachloropalladate(II) anion, [PdCl₄]²⁻. The extraction process leverages an anion exchange mechanism, where the MIDOA extractant, protonated by the acid, facilitates the transfer of this palladium complex from the aqueous phase to an immiscible organic phase. This protocol is designed to be a self-validating system, detailing the extraction, stripping (back-extraction), and analytical verification steps to ensure a high-purity recovery of palladium.
The Chemical Rationale: Mechanism of Extraction
The efficacy of MIDOA in this system is rooted in fundamental principles of coordination chemistry. The process can be dissected into two primary steps:
-
Protonation of the Extractant: The tertiary amine, MIDOA (represented as R₃N), is a basic extractant. In the presence of hydrochloric acid from the aqueous phase, the nitrogen atom of MIDOA is protonated, forming a tertiary ammonium salt which resides in the organic phase.[4][5]
Equation 1: Protonation of MIDOA R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌
-
Anion Exchange: The protonated MIDOA, now an ammonium cation, forms an ion pair with the tetrachloropalladate(II) anion present in the aqueous phase. This neutral, hydrophobic complex is highly soluble in the organic diluent, thus driving the extraction from the aqueous phase.[6]
Equation 2: Anion Exchange and Extraction of Palladium Complex 2 + [PdCl₄]²⁻(aq) ⇌ + 2Cl⁻(aq)
This mechanism is highly selective for anionic metal complexes, providing a basis for separating palladium from cations of other metals that do not form stable anionic chloro-complexes under these conditions.
Caption: Anion exchange mechanism for Palladium(II) extraction with MIDOA.
Materials and Instrumentation
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| N-Methyldioctylamine (MIDOA), C₁₇H₃₇N | ≥96% | e.g., Santa Cruz Bio. | CAS: 4455-26-9. A severe skin irritant.[3] |
| Toluene | ACS Grade | e.g., Fisher Sci. | Diluent for the organic phase. |
| Palladium(II) Chloride (PdCl₂) | Analytical Standard | e.g., Sigma-Aldrich | For preparation of aqueous stock solution. |
| Hydrochloric Acid (HCl), 37% | ACS Grade | e.g., VWR | For preparing aqueous phase and stripping solutions. |
| Thiourea (CH₄N₂S) | ACS Grade | e.g., Sigma-Aldrich | For stripping solution. |
| Nitric Acid (HNO₃), 69% | Trace Metal Grade | e.g., Fisher Sci. | For sample digestion prior to ICP-OES analysis. |
| Argon (Ar) | High Purity (5.0) | Local Supplier | For ICP-OES plasma generation. |
| Palladium Standard for ICP | 1000 mg/L | e.g., Agilent | For calibration of ICP-OES. |
| Deionized Water | 18.2 MΩ·cm | In-house system | For all aqueous solution preparations. |
Instrumentation
| Instrument | Model Example | Purpose |
| ICP-OES Spectrometer | Agilent 5110 | Quantification of palladium in aqueous and organic phases.[5] |
| pH Meter | Mettler Toledo SevenCompact | Adjustment of aqueous phase acidity. |
| Mechanical Wrist Shaker | Burrell Scientific Model 75 | To ensure thorough mixing of aqueous and organic phases. |
| Centrifuge | Eppendorf 5810 R | To aid in the separation of phases, if emulsions form. |
| Analytical Balance | Sartorius Quintix | Accurate weighing of reagents. |
| Glass Separatory Funnels | 250 mL | For performing the liquid-liquid extraction and phase separation. |
Experimental Protocols
This section provides a step-by-step methodology for a complete, self-validating extraction and recovery of Palladium(II). The protocol is designed as a closed loop, where the final analytical results validate the efficiency of the preceding steps.
Caption: Overall experimental workflow for MIDOA solvent extraction of Palladium.
Protocol 4.1: Preparation of Solutions
Aqueous Phase (Feed Solution):
-
Prepare a 1 g/L Palladium stock solution by dissolving the appropriate amount of PdCl₂ in 1 M HCl. Gentle heating may be required.
-
Dilute this stock solution with 0.1 M HCl to create a working feed solution with a palladium concentration of 100 mg/L. The acidity of the aqueous phase is a critical parameter influencing extraction efficiency.[7]
Organic Phase (Extractant Solution):
-
Prepare a 0.1 M MIDOA solution in toluene. This corresponds to approximately 25.55 g of MIDOA per liter of toluene.
-
Ensure the solution is completely homogenous.
Stripping Solution:
-
Prepare a solution of 0.5 M Thiourea in 0.5 M HCl. To do this, dissolve 38.06 g of thiourea in 1 liter of 0.5 M HCl.
Protocol 4.2: Solvent Extraction Procedure
-
Place 50 mL of the aqueous feed solution (100 mg/L Pd in 0.1 M HCl) into a 250 mL separatory funnel.
-
Add 50 mL of the organic phase (0.1 M MIDOA in toluene), establishing an organic to aqueous (O/A) phase ratio of 1:1.
-
Secure the stopper on the separatory funnel. While holding the stopper firmly, invert the funnel and open the stopcock to vent any pressure.[8]
-
Agitate the mixture on a mechanical wrist shaker for 30 minutes to ensure equilibrium is reached.[9] Periodically vent the funnel.
-
After shaking, clamp the separatory funnel to a ring stand and allow the two phases to separate completely (typically 15-20 minutes).
-
Carefully drain the lower aqueous phase (now termed the "raffinate") into a clean, labeled beaker.
-
Drain the upper organic phase (now termed the "loaded organic") through the top of the funnel into a separate labeled beaker to avoid contamination.
-
Take a precisely measured sample from both the raffinate and the loaded organic phase for analysis (see Protocol 4.4).
Protocol 4.3: Stripping (Back-Extraction) Procedure
-
Place the known volume of the loaded organic phase into a clean separatory funnel.
-
Add an equal volume of the stripping solution (0.5 M Thiourea in 0.5 M HCl), maintaining an O/A ratio of 1:1.
-
Agitate the mixture for 30 minutes using the mechanical shaker, venting periodically. Thiourea is a strong complexing agent that will displace the palladium from the MIDOA complex back into the aqueous phase.[1]
-
Allow the phases to separate as before.
-
Drain the lower aqueous phase (the "strip solution," containing the recovered palladium) and the upper organic phase (the "barren organic") into separate, labeled beakers.
-
Take precisely measured samples from both the strip solution and the barren organic for analysis.
Protocol 4.4: Analytical Determination by ICP-OES
The concentration of palladium in all collected samples will be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
-
Calibration: Prepare a series of palladium standards (e.g., 1, 5, 10, 25, 50, 100 mg/L) by diluting the 1000 mg/L ICP standard with a matrix matching that of the samples (e.g., 0.1 M HCl for aqueous samples).
-
Aqueous Sample Preparation: The raffinate and strip solution samples can typically be analyzed after appropriate dilution with 2% HNO₃ to fall within the calibration range.
-
Organic Sample Preparation: The loaded and barren organic samples cannot be directly introduced into the ICP-OES. They must be diluted with an appropriate organic solvent blank (e.g., kerosene or a specialized organic solvent for ICP) or subjected to acid digestion to transfer the analyte to an aqueous matrix. A common method is to evaporate the organic solvent and then digest the residue with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃), followed by dilution with deionized water.
-
Analysis: Aspirate the prepared samples and standards into the ICP-OES and measure the emission intensity at a characteristic palladium wavelength (e.g., 340.458 nm).
-
Calculations:
-
Distribution Ratio (D): D = [Pd]org / [Pd]aq
-
Extraction Efficiency (%E): %E = (D / (D + (Vaq / Vorg))) * 100
-
Stripping Efficiency (%S): %S = ([Pd]strip * Vstrip) / ([Pd]loaded_org * Vloaded_org) * 100
-
Mass Balance: The total mass of palladium in the raffinate and loaded organic phase should equal the initial mass in the feed solution. Similarly, the mass of palladium in the strip solution and barren organic should equal the mass in the loaded organic phase.
-
Expected Results and Data Presentation
Under the conditions specified in this protocol, a high extraction and stripping efficiency for palladium is expected. The following table summarizes the anticipated quantitative results.
| Parameter | Symbol | Formula | Expected Value |
| Extraction | |||
| Distribution Ratio | D | [Pd]org / [Pd]aq | >100 |
| Extraction Efficiency | %E | ([Pd]initial_aq - [Pd]raffinate) / [Pd]initial_aq * 100 | >99% |
| Stripping | |||
| Stripping Efficiency | %S | [Pd]strip / ([Pd]loaded_org * (Vorg/Vstrip)) * 100 | >99% |
| Overall | |||
| Overall Recovery | %R | ([Pd]strip * Vstrip) / ([Pd]initial_aq * Vinitial_aq) * 100 | >98% |
Note: These are expected values based on analogous tertiary amine systems. Actual results should be determined experimentally.
Safety and Handling
-
N-Methyldioctylamine (MIDOA): Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is very toxic to aquatic life.[3] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle only in a fume hood away from ignition sources.
-
Acids (HCl, HNO₃): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
-
Waste Disposal: All organic and acidic aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
-
Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (2023). MDPI. [Link]
-
Recovery of Pd(II) from Hydrochloric Acid Medium by Solvent Extraction–Direct Electrodeposition Using Hydrophilic/Hydrophobic ILs. (2020). ACS Omega. [Link]
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Extraction of Palladium(II) from Hydrochloric Acid Solutions by Solvent Extraction with Mixtures Containing Either Cyanex 301 or LIX 63. (2019). MDPI. [Link]
-
2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples. (2015). Analytical Methods. [Link]
- KR20130123921A - Method for seperating platinum group metals using solvent extraction. (2013).
-
Solvent extraction of palladium(II) from acidic chloride solutions using tri-octyl/decyl ammonium chloride (Aliquat 336). (2017). ResearchGate. [Link]
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Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. (2021). PubMed. [Link]
-
Extraction of Palladium(II) with Liquid Membranes Based on Tri-n-Octylammonium and Trialkylbenzylammonium Chlorides under Electrodialysis Conditions. (2000). ResearchGate. [Link]
-
Liquid-liquid Extraction of Palladium (II) in Acidic Chloride Solutions Using Tri-n-octylamine. (2016). Der Pharma Chemica. [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2014). ResearchGate. [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]
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Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. (2015). Journal of Physical Science. [Link]
-
Extraction of Pd(II) ions using tri-n-octylamine xylene base supported liquid membranes. (1998). AKJournals. [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. [Link]
-
Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine. (2023). RSC Publishing. [Link]
-
Solvent extraction of platinum group metals. (1974). Sheffield Hallam University Research Archive. [Link]
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Extraction and Stripping Behavior of Platinum Group Metals Using an Amic-Acid-Type Extractant. (2018). ResearchGate. [Link]
-
Amine Reactions. (2023). Chemistry LibreTexts. [Link]
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Application Note: A Guide to Scaling Up Liquid-Liquid Extraction with MIDOA for Selective Metal Recovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Liquid-liquid extraction (LLE) is a cornerstone separation technique in chemical and pharmaceutical industries, essential for purification and isolation of target compounds.[1] The advent of task-specific ionic liquids (ILs) has revolutionized this field, offering greener, more efficient, and highly selective alternatives to traditional volatile organic solvents.[2][3][4] This guide provides a comprehensive framework for the development and scale-up of LLE processes using 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA), a powerful tridentate ligand-based extractant.[5][6] We delve into the causality behind experimental design, from bench-scale parameter optimization to the hydrodynamic and mass transfer challenges of pilot-scale implementation.[7][8] Detailed, self-validating protocols for both shake-flask and continuous counter-current extraction are provided, equipping researchers and process development scientists with the necessary tools for a successful and efficient scale-up.
Foundational Principles
The Essence of Liquid-Liquid Extraction
Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases—typically an aqueous phase and an organic phase.[9][10] The solute partitions between the two phases until equilibrium is reached. The effectiveness of this separation is quantified by the partition coefficient (KD) or, more practically, the distribution ratio (D), which accounts for all forms of the solute in each phase.[11] A successful LLE process hinges on maximizing the distribution ratio for the target compound while minimizing it for impurities, a goal often achieved through careful selection of solvents and adjustment of process conditions.[12]
Ionic Liquids: The "Designer Solvent" Paradigm
Ionic liquids (ILs) are organic salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and non-flammability.[4][13] Their most compelling feature is their "designability"; by modifying the cation and anion, their physicochemical properties can be tuned for specific tasks, such as enhancing solubility for a particular analyte.[14][15] This allows ILs to function not just as solvents (diluents) but as active extractants themselves, fundamentally improving the efficiency and selectivity of LLE processes.[2][13]
MIDOA: A High-Affinity Extractant for Strategic Metals
2,2'-(methylimino)bis(N,N-dioctylacetamide), or MIDOA, is a highly lipophilic, tridentate extractant. Its structure, featuring two carbonyl oxygen atoms and one central nitrogen atom, allows it to form strong complexes with specific metal ions.[6] Research has demonstrated its exceptional ability to extract valuable and strategic metals—including Platinum Group Metals (PGMs), Gold (Au), Technetium (Tc), and Rhenium (Re)—from highly acidic aqueous solutions, such as hydrochloric or nitric acid.[5][16] This specificity makes MIDOA an ideal candidate for hydrometallurgical processes, purification of active pharmaceutical ingredients (APIs) containing metal catalysts, and recovery of precious metals from waste streams.[17]
Bench-Scale Optimization: Building a Robust Foundation
Before any scaling-up can be considered, the process must be rigorously optimized at the laboratory scale. This stage is not merely about achieving high yield in a single experiment but about understanding the interplay of variables to create a robust and reproducible process. The shake-flask method is the standard for these initial investigations.[12]
The "Why" Behind Parameter Selection
Every parameter in an LLE process influences the system's thermodynamics and kinetics. Understanding this causality is critical for effective optimization and troubleshooting. For instance, the acidity of the aqueous phase can protonate the MIDOA ligand, altering its complexing ability, while mixing intensity directly impacts the interfacial surface area available for mass transfer.[5][9]
Key Parameters for Optimization
Systematic optimization involves the methodical variation of key parameters to map the process design space. A Design of Experiments (DoE) approach is often beneficial for efficiently identifying optimal conditions and interactions between variables.[18]
Table 1: Key Parameters for Bench-Scale LLE Optimization with MIDOA
| Parameter | Range of Investigation | Rationale and Causality |
| MIDOA Concentration | 0.01 M - 0.5 M in diluent | Determines the extracting phase capacity. Higher concentration increases the distribution ratio but also viscosity, which can impede phase separation. |
| Organic Diluent | n-dodecane, kerosene, etc. | The diluent must be immiscible with the aqueous phase and should not interfere with the extraction. Its viscosity and density affect hydrodynamics. |
| Aqueous Phase Acidity | 1 M - 8 M HCl or HNO₃ | MIDOA's extraction efficiency for many metals is highly dependent on acid concentration, which influences metal speciation (e.g., formation of chloro-complexes).[16] |
| Phase Volume Ratio (O/A) | 1:5 to 5:1 | This ratio directly impacts the concentration factor and the theoretical maximum extraction efficiency. Lower O/A ratios are often economically desirable.[19][20] |
| Mixing Time | 5 min - 60 min | Sufficient time is required to reach equilibrium. Over-mixing is inefficient and can promote emulsion formation.[9] |
| Mixing Intensity (RPM) | 100 - 1000 RPM | Governs the droplet size and interfacial area. Excessive agitation can create stable emulsions that are difficult to separate.[9] |
| Temperature | 20°C - 60°C | Affects solubility, viscosity, and density of both phases, thereby influencing both the partition coefficient and the rate of phase disengagement.[18] |
Protocol 1: Bench-Scale Shake-Flask Extraction
Objective: To determine the optimal conditions for extracting a target metal ion from an aqueous solution using MIDOA.
Methodology:
-
Preparation of Phases:
-
Prepare a stock solution of the organic phase by dissolving a known mass of MIDOA in the selected diluent (e.g., 0.1 M MIDOA in n-dodecane).
-
Prepare the aqueous feed solution by dissolving the metal salt in an acid of the desired concentration (e.g., 100 ppm Au³⁺ in 3 M HCl).
-
-
Extraction:
-
In a series of separatory funnels, add precise volumes of the aqueous and organic phases according to the desired O/A ratio (e.g., 20 mL of each for a 1:1 ratio).
-
Place the funnels on a mechanical shaker and agitate at a controlled speed (e.g., 250 RPM) for a defined time (e.g., 30 minutes).
-
-
Phase Separation:
-
Allow the funnels to stand until two clear, distinct layers are formed. Note the phase disengagement time. If an emulsion forms, gentle centrifugation may be required.
-
-
Sampling and Analysis:
-
Carefully separate the two phases.
-
Take a precise aliquot from the aqueous phase (raffinate) for analysis.
-
Self-Validation: Perform a mass balance. If possible, also analyze the organic phase (extract) to confirm the amount of metal transferred.
-
-
Quantification:
-
Analyze the metal concentration in the raffinate using a suitable analytical technique (e.g., ICP-MS, AAS).[21]
-
Calculate the Distribution Ratio (D) and Extraction Efficiency (%E) using the following formulas:
-
D = ([Metal]org) / ([Metal]aq) = (([Metal]initial, aq - [Metal]final, aq) * Vaq) / ([Metal]final, aq * Vorg)
-
%E = (100 * D) / (D + (Vaq / Vorg))
-
-
The Leap to Pilot Scale: Principles and Planning
Scaling up is more than just using a larger vessel; it is a complex process where hydrodynamics, heat transfer, and mass transfer rates change non-linearly.[7][8][9] The primary goal of scale-up is to reproduce the extraction efficiency achieved at the bench scale while processing significantly larger volumes.[22]
Core Challenges in Scaling Up
-
Maintaining Mass Transfer: In a large vessel, achieving the same level of intimate mixing and interfacial area per unit volume as in a shake-flask is difficult.[23]
-
Hydrodynamics: Flow patterns in large columns or mixer-settlers are more complex. Issues like axial mixing (back-mixing) can reduce the overall efficiency of a continuous process.[7]
-
Phase Separation: Gravity-based separation becomes less efficient as vessel diameter increases. Coalescence of droplets can be slow, leading to the need for larger settler zones or specialized equipment.[23]
Equipment Selection for Pilot Operations
The choice of equipment is critical and depends on the specific characteristics of the liquid system (e.g., tendency to emulsify, required contact time).
-
Mixer-Settlers: Consist of a series of stages, each with a mixing tank and a settling tank. They are robust and well-understood but can have a large footprint and inventory of solvent.[24]
-
Extraction Columns (Agitated or Packed): Offer a more compact, continuous counter-current flow, which is highly efficient. Agitated columns like the Karr® or Scheibel® columns provide mechanical energy to control droplet size and improve mass transfer, making them highly adaptable.[24][25]
Scale-Up Workflow
The transition from a validated bench-scale process to a pilot plant requires a systematic approach. This involves using the optimized bench-scale data to model and design the pilot-scale equipment and operating parameters.
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Application Notes & Protocols: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) in Hydrometallurgical Separations
Abstract and Introduction
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly abbreviated as MIDOA, is a tridentate chelating agent that has emerged as a highly selective and efficient extractant in the field of hydrometallurgy.[1][2] Its unique molecular structure, featuring a central tertiary amine nitrogen atom and two flanking amide carbonyl oxygen atoms, imparts a strong affinity for metal ions classified as soft Lewis acids.[1][3] This characteristic makes MIDOA particularly valuable for the separation of precious metals, certain actinides, and technologically critical oxoanions from complex aqueous matrices, such as those found in nuclear waste reprocessing and the recycling of electronic waste.[4]
This document serves as a comprehensive technical guide for researchers and process chemists. It details the fundamental extraction mechanism of MIDOA, provides comparative data against other common extractants, and offers detailed, field-tested protocols for its application in solvent extraction processes.
Table 1: Physicochemical Properties of MIDOA
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1000668-90-5 | [1][5] |
| Molecular Formula | C₃₇H₇₅N₃O₂ | [2][6] |
| Molecular Weight | 594.03 g/mol | [2][5] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Solubility | Excellent in organic solvents (e.g., n-dodecane) | [2][7] |
| Key Functional Groups | 1x Tertiary Amine (N-donor), 2x Amide Carbonyl (O-donors) |[8] |
Mechanism of Metal Ion Extraction
The selectivity of MIDOA is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The central tertiary amine nitrogen is a "soft" donor site, while the two carbonyl oxygens are "hard" donor sites. This combination allows MIDOA to act as a highly effective tridentate ligand for specific metal ions.
Unlike extractants such as N,N,N',N'-tetraoctyl diglycolamide (TODGA), which contains a harder ether oxygen donor and shows preference for hard acids like trivalent lanthanides, MIDOA's soft nitrogen donor gives it a distinct advantage in complexing with soft acids.[1][9] The extraction process typically involves the formation of a neutral 1:1 metal-ligand complex that is highly soluble in the organic phase (e.g., n-dodecane).[4]
The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + xMIDOA(org) ⇌
Where Mⁿ⁺ is the metal cation, A⁻ is the counter-anion (e.g., NO₃⁻, Cl⁻), and "(aq)" and "(org)" denote the aqueous and organic phases, respectively.
Comparative Analysis: MIDOA vs. Other Amide Extractants
The choice of extractant is critical for designing an efficient separation process. MIDOA's performance is best understood in comparison to its structural analogues.
-
MIDOA vs. TODGA (N,N,N',N'-tetraoctyl diglycolamide): These two extractants are considered complementary.[9] TODGA is the gold standard for extracting hard metal ions like Am(III) and Eu(III) due to its three hard oxygen donor atoms (two amide, one ether).[9][10] In contrast, MIDOA shows negligible uptake of these ions but excels at extracting soft metals like Palladium (Pd) and Rhenium (Re).[3]
-
MIDOA vs. TDGA (N,N,N',N'-tetraoctyl-thiodiglycolamide): TDGA replaces the ether oxygen of TODGA with a soft sulfur atom, making it effective for soft metals like silver, gold, and palladium.[3] Comparative studies have shown that for Pd and Re extraction, the selectivity trend for the central donor atom is N (MIDOA) > S (TDGA) > O (TODGA) and N (MIDOA) > O (TODGA) > S (TDGA), respectively, positioning MIDOA as a superior extractant for these specific elements.[3]
Table 2: Qualitative Extraction Selectivity of Amide Ligands
| Extractant | Central Donor | Donor Type | Primary Target Ions |
|---|---|---|---|
| TODGA | Ether Oxygen (-O-) | Hard | Lanthanides (Ln³⁺), Actinides (An³⁺) |
| TDGA | Thioether Sulfur (-S-) | Soft | Ag⁺, Pd²⁺, Au³⁺, Hg²⁺ |
| MIDOA | Tertiary Amine (-N(CH₃)-) | Soft | Pd²⁺, Pt⁴⁺, Au³⁺, Pu⁴⁺, TcO₄⁻, ReO₄⁻ |
Key Hydrometallurgical Applications
Selective Recovery of Precious Metals
MIDOA demonstrates high distribution ratios for several precious metals, particularly from chloride media.[8] It can effectively extract Pd(II), Pt(IV), and Au(III) from concentrated HCl solutions, making it a strong candidate for recycling applications from spent catalysts or electronic waste leachates.[3][8]
Partitioning of High-Level Liquid Waste (HLLW)
In nuclear fuel reprocessing, separating minor actinides and fission products is a critical challenge. MIDOA shows remarkable selectivity for certain problematic radionuclides.
-
Technetium (Tc) and Rhenium (Re): MIDOA exhibits an extremely high distribution ratio for pertechnetate (TcO₄⁻) and perrhenate (ReO₄⁻) anions from nitric acid solutions.[4][11] This allows for their selective removal from HLLW streams.
-
Plutonium (Pu): Pu(IV) is well-extracted by MIDOA, offering a potential pathway for its separation.[1][4]
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 5.1: Preparation of MIDOA Organic Phase
Objective: To prepare a 0.1 M solution of MIDOA in n-dodecane.
Materials:
-
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA), ≥95% purity
-
n-Dodecane, reagent grade
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Calculate the mass of MIDOA required. For 100 mL of a 0.1 M solution: Mass = 0.1 mol/L * 0.1 L * 594.03 g/mol = 5.94 g
-
Accurately weigh the calculated mass of MIDOA and transfer it to the 100 mL volumetric flask.
-
Add approximately 50 mL of n-dodecane to the flask.
-
Stopper the flask and sonicate or stir until the MIDOA is completely dissolved.
-
Carefully add n-dodecane to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution. Store in a cool, dark place under an inert atmosphere.[1]
Protocol 5.2: General Solvent Extraction of Metal Ions
Objective: To determine the distribution ratio (D) of a target metal ion between an acidic aqueous phase and the MIDOA organic phase.
Procedure:
-
Aqueous Phase: Prepare a solution of the target metal ion(s) in the desired acid matrix (e.g., 1.0 M HNO₃ or 3.0 M HCl). The initial metal concentration should be known accurately.
-
Contacting: In a suitable vessel (e.g., a screw-cap vial), combine equal volumes (e.g., 5 mL each) of the prepared aqueous phase and the 0.1 M MIDOA organic phase.
-
Equilibration: Agitate the mixture vigorously for a minimum of 30 minutes using a mechanical shaker or vortex mixer to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture or allow it to stand in a separation funnel until two clear, distinct phases are observed. The less dense organic phase will be on top.
-
Sampling: Carefully separate the two phases. Take a precise aliquot from each phase for analysis.
-
Analysis: Determine the concentration of the metal ion in both the final aqueous phase ([M]aq) and the organic phase ([M]org) using an appropriate analytical technique (e.g., ICP-MS, ICP-OES).
-
Calculation: Calculate the distribution ratio (D) and the extraction percentage (%E):
-
D = [M]org / [M]aq
-
%E = (D / (D + V_aq/V_org)) * 100 (where V_aq/V_org is the phase volume ratio, typically 1)
-
Protocol 5.3: Stripping of Palladium from a Loaded MIDOA Phase
Objective: To recover extracted palladium from the organic phase back into an aqueous solution.
Materials:
-
Palladium-loaded 0.1 M MIDOA in n-dodecane (from Protocol 5.2)
-
Stripping solution: 0.01 M Thiourea in 0.1 M HNO₃
-
Separation funnel and agitation equipment
Procedure:
-
Transfer the palladium-loaded organic phase to a separation funnel.
-
Add an equal volume of the thiourea stripping solution.
-
Agitate the mixture for at least 30 minutes. The thiourea will form a strong complex with palladium, pulling it back into the aqueous phase.
-
Allow the phases to separate completely.
-
Drain the aqueous strip solution containing the recovered palladium.
-
Analyze both phases to determine stripping efficiency. More than 99% of palladium can be back-extracted in a single contact.[3]
Quantitative Data Summary
The following table summarizes reported distribution ratios for various metal ions using MIDOA, illustrating its high selectivity.
Table 3: Distribution Ratios (D) of Various Ions with 0.1 M MIDOA in n-Dodecane
| Metal Ion | Aqueous Phase | Distribution Ratio (D) | Reference |
|---|---|---|---|
| Pd(II) | 3 M HCl | > 10 | [8] |
| Pt(IV) | 3 M HCl | > 10 | [8] |
| Au(III) | 3 M HCl | > 10 | [8] |
| Tc(VII) (as TcO₄⁻) | 1 M HNO₃ | Extremely High (>100) | [4] |
| Re(VII) (as ReO₄⁻) | 1 M HNO₃ | > 10 | [8] |
| Mo(VI) (as MoO₄²⁻) | 0.1 M HNO₃ | ~10 | [11] |
| Am(III) | 3 M HNO₃ | Negligible | [3] |
| Eu(III) | 3 M HNO₃ | Negligible |[3] |
References
- Vertex AI Search Result. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).
- TCI Chemicals. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).
- Chem-Impex. (n.d.). 2,2'-(méthylimino)bis(N,N-di-n-octylacétamide).
- ResearchGate. (n.d.). Extraction behaviors of minor actinides and rare earth elements with NTA amide extractants.
- ResearchGate. (n.d.). 2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA), a new tridentate extractant for technetium(VII), rhenium(VII), palladium(II), and plutonium(IV).
- Strem. (n.d.). 2, 2'-(Methylimino)bis(N, N-di-n-octylacetamide), min 95%, 1 ml.
- ResearchGate. (n.d.). Precious metal extraction by N,N,N′,N′ -tetraoctyl-thiodiglycolamide and its comparison with N,N,N′,N′ -tetraoctyl-diglycolamide and methylimino- N,N′ -dioctylacetamide.
- Chem-Impex. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).
- ResearchGate. (n.d.). Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA).
- ResearchGate. (n.d.). Highly selective extraction of TcO 4-, ReO 4-, and MoO 42- by the new ligand, 2,2′-(methylimino)bis(N,N-dioctylacetamide) (MIDOA).
- BenchChem. (n.d.). 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide).
- TCI Chemicals. (n.d.). An Effective Extractant for Rare-Earth Elements.
- ResearchGate. (n.d.). N,N,N',N'-Tetraoctyl diglycolamide (TODGA): A promising extractant for actinide-partitioning from high-level waste (HLW).
- Redalyc. (n.d.). Separation of rare earths by solvent extraction using DEHPA.
Sources
- 1. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | 1000668-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. alfachemic.com [alfachemic.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. An Effective Extractant for Rare-Earth Elements | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MIDOA-Based Extraction of Platinum Group Metals
Welcome to the technical support center for the application of N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide (MIDOA) in the solvent extraction of platinum group metals (PGMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. The information herein is synthesized from established principles of PGM chemistry and solvent extraction, with specific insights drawn from studies on structurally analogous amide-based extractants.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of MIDOA for PGM extraction, providing a foundational understanding of the process.
1. What is MIDOA and why is it a candidate for PGM extraction?
MIDOA (N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamide) is a diglycolamide-type ligand. Its structure, featuring two amide carbonyl oxygens and an ether oxygen, allows it to act as a tridentate chelating agent. These donor atoms can coordinate with metal ions, making it effective for solvent extraction. While extensively studied for lanthanide and actinide separation, its structural similarity to other amide-based extractants that have shown high affinity for PGMs, such as thiodiglycolamides and malonamides, makes it a promising candidate for platinum and palladium recovery.[1][2]
2. What is the proposed mechanism of PGM extraction by MIDOA?
From acidic chloride media, platinum and palladium exist predominantly as anionic chlorocomplexes, such as [PtCl₆]²⁻ and [PdCl₄]²⁻. The extraction mechanism with a neutral extractant like MIDOA can proceed via two primary pathways:
-
Solvation Mechanism: MIDOA directly solvates the PGM-chlorocomplex, forming a neutral, organic-soluble species.
-
Ion-Pair Formation: In highly acidic conditions, the amide oxygen in MIDOA can be protonated, forming a cationic species that then extracts the anionic PGM complex through an ion-pair association.[3][4]
The dominant mechanism is influenced by the acidity of the aqueous phase and the specific PGM.
3. From what type of aqueous media is MIDOA expected to extract PGMs?
MIDOA is designed for extraction from acidic aqueous solutions. In the context of PGM recovery, this typically involves leaching solutions from spent catalysts or other secondary sources, which are often highly concentrated in hydrochloric acid.[4][5] The efficiency of extraction is highly dependent on the acid concentration. For instance, studies on similar amide extractants show that platinum extraction is often more efficient at higher HCl concentrations (e.g., >5 M), while palladium can be extracted over a broader range of acidities.[6][7]
4. Which PGMs can be selectively extracted with MIDOA?
Based on research with analogous thiodiglycolamide and malonamide extractants, it is anticipated that MIDOA will show a strong affinity for both palladium(II) and platinum(IV).[1][2] The selectivity between these two metals, and their separation from other PGMs like rhodium or base metals (e.g., Fe, Cu, Ni), will be highly dependent on the precise experimental conditions, particularly the HCl concentration of the aqueous phase. For example, some amide-based systems have demonstrated effective palladium extraction with high selectivity over platinum at specific acidities.[1][6]
5. What are the common challenges in stripping PGMs from the loaded MIDOA organic phase?
Stripping, or back-extraction, of the PGM from the loaded organic phase can be challenging due to the formation of very stable PGM-extractant complexes. This is a common issue with many PGM extraction systems.[5] Finding a stripping agent that can effectively break the PGM-MIDOA complex without degrading the extractant is a critical step for a successful and recyclable process.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low PGM Extraction Efficiency | 1. Suboptimal Acidity: The HCl concentration of the aqueous phase may not be optimal for the target PGM. 2. Insufficient Extractant Concentration: The concentration of MIDOA in the organic phase may be too low for the PGM concentration in the feed. 3. Inadequate Phase Contact Time: The mixing time may be too short to reach extraction equilibrium. | 1. Optimize Acidity: Conduct a series of extractions varying the HCl concentration (e.g., from 1 M to 8 M) to determine the optimal range for your target PGM. Platinum extraction is often favored at higher acidities.[3][6] 2. Increase MIDOA Concentration: Prepare a higher concentration of MIDOA in your organic diluent. Ensure complete dissolution. 3. Increase Contact Time: While many amide-based systems reach equilibrium quickly (within 10-15 minutes), verify this for your system by taking samples at different time points (e.g., 5, 15, 30, 60 minutes).[2] |
| Poor Selectivity (Co-extraction of other metals) | 1. Acidity Promoting Co-extraction: The chosen HCl concentration may favor the extraction of multiple metals. 2. Non-selective Extraction Mechanism: At certain acidities, the extraction mechanism (e.g., ion-pair formation) may be less selective. | 1. Adjust Acidity: Fine-tune the HCl concentration to exploit differences in the extraction behavior of the PGMs. 2. Scrubbing Step: After extraction, "scrub" the loaded organic phase by contacting it with a fresh aqueous solution (e.g., dilute HCl or water). This can selectively remove weakly extracted impurity metals.[5] |
| Third Phase Formation or Emulsions | 1. High Metal Loading: The concentration of the extracted PGM in the organic phase has exceeded its solubility limit. 2. Incompatible Diluent: The chosen organic diluent may not adequately solvate the PGM-MIDOA complex. | 1. Reduce Metal Loading: Decrease the initial PGM concentration in the aqueous feed or use a higher organic-to-aqueous phase ratio. 2. Add a Phase Modifier: Incorporate a phase modifier, such as a long-chain alcohol (e.g., 1-octanol), into your organic diluent (typically 5-10% v/v). This can improve the solubility of the extracted complex and prevent third phase formation.[2][8] |
| Inefficient Stripping of PGMs | 1. Stripping Agent is Too Weak: The chosen stripping agent is unable to break the stable PGM-MIDOA complex. 2. Incorrect Stripping Conditions: The concentration or temperature of the stripping solution may be suboptimal. | 1. Use a Stronger Stripping Agent: For palladium, a solution of thiourea in dilute acid (e.g., 0.1 M thiourea in 1 M HCl) is often effective.[2][9] For platinum, stripping can be more challenging, but higher concentrations of mineral acids (e.g., 5 M HNO₃) or other complexing agents may be required.[10] 2. Optimize Stripping Conditions: Test different concentrations of your stripping agent and consider increasing the temperature to improve stripping kinetics. |
| Degradation of MIDOA Extractant | 1. Harsh Stripping Conditions: Highly aggressive stripping agents (e.g., strong oxidizers) or high temperatures can lead to the chemical breakdown of the amide functional groups. | 1. Use Milder Stripping Conditions: If possible, opt for the mildest stripping conditions that provide acceptable recovery. 2. Monitor Extractant Integrity: Periodically analyze the recycled organic phase (e.g., by FTIR or NMR) to check for signs of MIDOA degradation. |
III. Experimental Protocols & Data
Protocol 1: General PGM Extraction using MIDOA
-
Preparation of Organic Phase: Dissolve the desired concentration of MIDOA (e.g., 0.1 M) in a suitable organic diluent (e.g., toluene, dodecane). If third phase formation is a concern, add a phase modifier like 1-octanol (5-10% v/v).
-
Preparation of Aqueous Phase: Prepare a synthetic PGM-containing solution with the desired metal concentrations in hydrochloric acid of a specific molarity.
-
Extraction: In a separation funnel, combine equal volumes of the organic and aqueous phases. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and mass transfer.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, gentle centrifugation may be necessary.
-
Sampling and Analysis: Carefully separate the two phases. Analyze the PGM concentration in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique (e.g., ICP-OES or AAS) to determine the extraction efficiency.
Protocol 2: Stripping of Palladium from Loaded MIDOA
-
Preparation of Stripping Solution: Prepare a solution of 0.1 M thiourea in 1 M HCl.
-
Stripping: Take the PGM-loaded organic phase from the extraction step and contact it with an equal volume of the stripping solution.
-
Mixing and Separation: Shake the mixture for at least 30 minutes. Allow the phases to separate.
-
Analysis: Analyze the PGM concentration in the aqueous stripping solution to determine the stripping efficiency.
Expected Performance Based on Analogous Systems
The following table summarizes the expected extraction trends for PGMs with MIDOA, based on data from structurally similar amide extractants.
| Parameter | Palladium (Pd) | Platinum (Pt) | Notes |
| Optimal HCl Concentration | Broad range, often effective at lower to moderate acidities (1-5 M) | Higher acidities often required for high efficiency (>5 M) | This difference can be exploited for selective separation.[6] |
| Extraction Kinetics | Generally fast, reaching equilibrium in < 15 minutes | Can be slower than palladium | [2] |
| Recommended Stripping Agent | Acidified thiourea (e.g., 0.1 M in 1 M HCl) | More challenging; may require stronger acids or other complexing agents | [2][10] |
| Selectivity over Base Metals (Fe, Cu, Ni) | Generally good, but can be affected by high acid concentrations | Generally good | [2] |
IV. Visualizations
MIDOA-PGM Extraction & Stripping Workflow
Caption: A schematic of a continuous solvent extraction process for PGMs using MIDOA.
Proposed PGM Extraction Mechanism with MIDOA
Caption: Two potential pathways for the extraction of PGM chlorocomplexes by MIDOA.
References
- Mowafy, E. A., & Aly, M. I. (2015). Extraction and Separation of Selected Platinum-Group and Base Metal Ions from Nitric Acid Solutions Using Thiodiglycolamides (TDGA) As Novel Extractants. Journal of Solution Chemistry, 44, 1530-1545.
-
Sasaki, T., Suzuki, T., & Narita, H. (2021). Selective Extraction of Platinum(IV) from the Simulated Secondary Resources Using Simple Secondary Amide and Urea Extractants. Minerals, 11(7), 748. [Link]
- El-Dessouky, S. I., et al. (2017). Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. Oriental Journal of Chemistry, 33(4), 1863-1872.
-
Paiva, A. P., et al. (2018). Recovery of Platinum from a Spent Automotive Catalyst through Chloride Leaching and Solvent Extraction. Metals, 8(11), 941. [Link]
-
Paiva, A. P., & Nogueira, C. A. (2022). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Catalysts, 12(11), 1386. [Link]
- Narita, H., et al. (2017). Extraction and Stripping Behavior of Platinum Group Metals Using an Amic-Acid-Type Extractant.
-
Poletek, K., et al. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Materials, 16(13), 4681. [Link]
- El-Nadi, Y. A. (2017). Recovery of Palladium from Concentrated Nitrate Solutions with N,N 2-Dimethyl-N,N 2-Dioctyltetradecy lmalonamide as New Extractant.
- Rovira, M., et al. (2016). Solvent extraction of palladium from chloride media by TBP.
- Paiva, A. P., et al. (2015). Liquid-Liquid Extraction of Platinum from Chloride Media by N,N '-Dimethyl-N,N '-Dicyclohexyltetradecylmalonamide.
- Al-Harahsheh, M., et al. (2013). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science, 24(2), 35-47.
- Ortet, O., et al. (2018). Palladium(II) and N,N'–Dimethyl-N,N'-Dicyclohexylthiodiglycolamide – The Extracted Species from Concentrated Chloride Solutions.
-
Verboom, W., et al. (2019). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. RSC Advances, 9(56), 32801-32809. [Link]
-
Wołowicz, A., & Hubicki, Z. (2021). Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. Materials, 14(16), 4645. [Link]
-
Zhang, L., et al. (2020). Recovery of Pd(II) from Hydrochloric Acid Medium by Solvent Extraction–Direct Electrodeposition Using Hydrophilic/Hydrophobic ILs. ACS Omega, 5(42), 27368-27375. [Link]
- Sreetips. (2022, October 5).
- Sasaki, T., et al. (2020). Recovery of palladium by solvent extraction with N, N, N', N', N'', N''-hexaoctyl-nitrilotriacetamide. Solvent Extraction Research and Development, Japan, 27, 1-10.
- Wilson, C. A., et al. (2023). Ditopic Extractants to Separate Palladium(II) and Platinum(IV) Chloridometalates via Inner or Outer Sphere Binding. Solvent Extraction and Ion Exchange, 41(3), 235-258.
-
Babain, V. A., et al. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. Molecules, 29(3), 563. [Link]
Sources
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- 2. Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing pH for Metal Extraction with MIDOA
Welcome to the technical support center for N,N-dioctyldiglycolamic acid (MIDOA), a powerful chelating agent for solvent extraction. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols to optimize pH, a critical parameter governing the efficiency and selectivity of metal extraction with MIDOA.
The Cornerstone of Extraction: Understanding pH and MIDOA
The efficacy of N,N-dioctyldiglycolamic acid (MIDOA), also referred to as DODGAA, in metal extraction is intrinsically linked to the pH of the aqueous phase.[1][2] MIDOA is an acidic extractant, meaning it releases a proton (H⁺) to chelate a metal ion.[1][3] This proton-exchange reaction is an equilibrium, and its position is dictated by the hydrogen ion concentration (pH) of the solution.
The key to mastering MIDOA lies in understanding its acid dissociation constant (pKa). The pKa of the diglycolamic acid framework has been determined to be approximately 3.54.[4][5]
-
At pH < pKa (below 3.54): The carboxylic acid group of MIDOA is predominantly protonated (in its -COOH form). In this state, its ability to chelate metal ions is significantly reduced because the acidic proton is tightly bound.[6]
-
At pH ≈ pKa (around 3.54): MIDOA exists in a dynamic equilibrium between its protonated and deprotonated forms.
-
At pH > pKa (above 3.54): The carboxylic acid group is primarily deprotonated (in its -COO⁻ form), making the ligand negatively charged and readily available to form a stable complex with positively charged metal ions.[6]
Therefore, by carefully controlling the pH, one can precisely tune the extraction efficiency and even achieve selectivity between different metal ions.[2][7]
Experimental Protocol: Determining the Optimal pH for Your Target Metal
This protocol provides a systematic approach to identify the optimal pH for extracting a specific metal ion using MIDOA.
1. Preparation of Reagents:
- MIDOA Organic Phase: Prepare a solution of MIDOA in a suitable water-immiscible organic solvent (e.g., kerosene, toluene) at the desired concentration (e.g., 0.1 M).
- Aqueous Metal Solution: Prepare a stock solution of the target metal salt (e.g., nitrate or chloride salt) in deionized water. The concentration should be accurately known.
- pH Adjustment Solutions: Prepare dilute solutions of a strong acid (e.g., 0.1 M HCl or HNO₃) and a strong base (e.g., 0.1 M NaOH) for pH adjustment. For finer control, buffer solutions spanning a range of pH values (e.g., pH 2 to 6) can be used.
2. Extraction Procedure:
- Pipette a known volume of the aqueous metal solution into a series of separation funnels.
- Adjust the pH of each aqueous solution to a different value within the desired range (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Use a calibrated pH meter for accurate measurements.
- Add an equal volume of the MIDOA organic phase to each separation funnel to achieve a 1:1 phase ratio.[3]
- Stopper the funnels and shake them vigorously for a sufficient time (e.g., 5-10 minutes) to ensure the extraction equilibrium is reached.[3]
- Allow the phases to separate completely. If emulsions form, gentle swirling or centrifugation (for smaller volumes) can aid in separation.[3]
- Carefully separate the aqueous phase (raffinate) from the organic phase.
3. Analysis:
- Measure the concentration of the metal ion remaining in the aqueous raffinate using a suitable analytical technique (e.g., ICP-OES, AAS).
- Calculate the amount of metal extracted into the organic phase by mass balance.
- Determine the distribution ratio (D) and the extraction efficiency (%E) for each pH value.
4. Data Interpretation:
- Plot the extraction efficiency (%E) or the distribution ratio (D) as a function of the equilibrium pH.
- The optimal pH corresponds to the peak of this curve, where the maximum extraction of the target metal is achieved.
Workflow for pH Optimization
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. watermanaustralia.com [watermanaustralia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive extraction study using N,N-dioctyldiglycolamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Extraction of Metal Ions with Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Third Phase Formation in MIDOA Extraction Systems
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for troubleshooting third phase formation in liquid-liquid extraction systems utilizing Methylimino-di-n-octylacetamide (MIDOA). This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable solutions for predicting, preventing, and remediating this common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is a "third phase" in the context of a MIDOA extraction?
A third phase is an undesirable phenomenon where the organic phase of your liquid-liquid extraction system splits into two distinct organic layers upon contacting the aqueous phase.[1] This results in a total of three liquid phases in your separation funnel or reactor:
-
The Aqueous Phase (Raffinate): The original aqueous solution, now depleted of the target solute.
-
The Diluent-Rich Organic Phase (Light Phase): The upper organic layer, primarily consisting of the bulk diluent (e.g., n-dodecane).
-
The Extractant-Rich Organic Phase (Heavy Phase or "Third Phase"): A dense, often viscous, middle or bottom organic layer that is rich in the MIDOA extractant, the extracted metal-solute complex, and co-extracted components like acid and water.[2]
The formation of this third phase occurs when the concentration of the extracted polar complex exceeds its solubility limit in the non-polar organic diluent. This is often referred to as exceeding the Limiting Organic Concentration (LOC) .[1][2]
Q2: Why is third phase formation a significant problem for my research?
Third phase formation is detrimental to an effective and reproducible extraction process for several critical reasons:
-
Process Disruption: It complicates phase separation, making the extraction process difficult to manage in standard laboratory glassware and impossible to operate in continuous systems like centrifugal contactors.
-
Poor Mass Transfer: The formation of a viscous, dense third phase can trap the target solute, hindering efficient extraction and stripping operations.
-
Loss of Reagents: Valuable extractant (MIDOA) becomes highly concentrated in the third phase, leading to its loss from the main organic stream and disrupting the stoichiometry of the system.
-
Irreproducible Results: The conditions that lead to a third phase are often sensitive to small variations in temperature, concentration, or acidity, leading to poor experimental reproducibility.
Q3: What is the underlying mechanism of third phase formation?
The formation of a third phase is fundamentally a problem of solubility and molecular aggregation. The process can be visualized as follows:
-
Extraction & Complex Formation: The MIDOA extractant complexes with the target solute (e.g., a metal ion) at the aqueous-organic interface.
-
Reverse Micelle Formation: This newly formed MIDOA-solute complex is significantly more polar than the surrounding non-polar diluent (like n-dodecane or kerosene). To minimize unfavorable interactions with the diluent, these polar complexes begin to self-assemble into aggregates known as reverse micelles.[1]
-
Aggregation & Growth: As more solute is extracted into the organic phase, these reverse micelles grow in size and number.[1]
-
De-mixing (Phase Splitting): Once the concentration of these polar aggregates reaches the LOC, the attractive forces between them become strong enough to cause them to separate from the non-polar diluent, creating a distinct, aggregate-rich liquid phase—the third phase.[1]
Sources
Technical Support Center: Regeneration & Recycling of MIDOA Solvent
A Note on Terminology: The term "MIDOA solvent" refers to N-Methyl-N,N-dioctyloctan-1-aminium chloride , a quaternary ammonium salt commercially known as Aliquat 336 . In industrial and research settings, it functions not as a bulk solvent but as a highly effective Phase Transfer Catalyst (PTC) .[1] This guide addresses its regeneration and recycling in that context, providing researchers, scientists, and drug development professionals with practical, in-depth technical information.
Section 1: Frequently Asked Questions (FAQs) - Understanding the MIDOA (Aliquat 336) Lifecycle
This section provides foundational knowledge on the nature of MIDOA, its critical role in chemical synthesis, and the rationale behind its regeneration.
Q1: What exactly is MIDOA (Aliquat 336) and how does it work?
A: MIDOA (Aliquat 336) is a quaternary ammonium salt.[1] Its structure consists of a central, positively charged nitrogen atom bonded to three octyl chains and one methyl group. This charge is permanent and independent of pH.[2] In a typical reaction, it acts as a phase transfer catalyst, facilitating reactions between two immiscible phases, such as an aqueous phase and an organic phase.[3] It functions by pairing with an anionic reactant (e.g., cyanide, hydroxide, iodide) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transfer" allows the reactant to interact with an organic substrate, dramatically accelerating reaction rates that would otherwise be impractically slow.[4]
Q2: Why is recycling MIDOA crucial in a research and drug development setting?
A: Recycling MIDOA is driven by three primary factors:
-
Economic Viability: Phase transfer catalysts can be a significant cost component in a synthesis campaign. Effective recycling and reuse can drastically reduce raw material expenditures and improve the overall cost-effectiveness of a process.[5]
-
Environmental Responsibility ("Green Chemistry"): Minimizing chemical waste is a core principle of green chemistry. Recycling the catalyst prevents the disposal of a complex organic molecule and reduces the environmental burden of the overall process.[3][6]
-
Process Consistency: A well-controlled recycling loop ensures a consistent supply of catalyst with known performance characteristics, which is critical for reproducible results in drug development and manufacturing.
Q3: What are the main challenges associated with MIDOA regeneration?
A: The primary challenge stems from its chemical nature. Unlike tertiary amines, the positive charge on the quaternary nitrogen of MIDOA is permanent. This means its interaction with an anion cannot be simply "switched off" by changing the pH.[7] Therefore, regeneration requires specific chemical or physical processes to displace the bound anion and remove impurities without degrading the catalyst itself.[7][8] Key challenges include preventing thermal degradation, removing tightly bound impurities, and avoiding catalyst loss during the separation process.[5]
Section 2: Troubleshooting Guide - Common Issues in MIDOA Regeneration
This guide addresses specific problems that may arise during the regeneration and reuse of MIDOA in a question-and-answer format.
Q4: My recycled MIDOA shows significantly lower catalytic activity. What is the likely cause?
A: Reduced activity is the most common issue and typically points to one of three culprits: degradation, the presence of inhibitors, or incomplete regeneration.
-
Chemical Degradation: Although generally stable, MIDOA can degrade under harsh conditions, particularly high temperatures in the presence of a strong base. The most common pathway is Hofmann elimination. This process breaks down the quaternary ammonium structure, rendering it inactive.
-
Presence of Inhibitors:
-
Water: Residual water can hydrate the transferred anion, creating a "sheath" that significantly lowers its nucleophilicity and, therefore, the reaction rate.[9]
-
Process Impurities: Byproducts from your reaction may remain bound to the catalyst or simply contaminate the recycled organic phase, interfering with the subsequent reaction.
-
-
Incomplete Regeneration: The anion from the previous reaction (e.g., a leaving group like bromide) may not have been fully "stripped" from the catalyst. If the desired anion for the next reaction (e.g., iodide) has a lower affinity for MIDOA, the catalyst will be partially inactive.
Actionable Steps:
-
Verify Purity: Use the analytical methods in Table 1 to check for water content and organic impurities.
-
Review Regeneration Conditions: Ensure the temperature of any distillation or drying step did not exceed the thermal stability limits. If a strong base is present, consider if a lower temperature process is feasible.
-
Optimize Stripping: If incomplete regeneration is suspected, increase the concentration of the stripping solution or the number of washing cycles as described in Protocol 1 .
Q5: The recycled MIDOA is discolored (yellow to brown). Is it still usable?
A: Discoloration often indicates thermal degradation or the presence of metallic impurities.[10][11] While it may still possess some activity, its performance will likely be compromised and inconsistent.
-
Thermal Stress: Overheating during solvent removal can cause slight degradation, leading to colored byproducts.
-
Metal Contamination: If the catalyst was stored for a prolonged period in a metallic drum (e.g., iron), it can become contaminated with metal ions.[10]
Actionable Steps:
-
Purification: Attempt to remove metal impurities by washing the MIDOA solution with an aqueous solution of a chelating agent like EDTA.[10]
-
Source Investigation: Check your process for steps involving excessive heat. Ensure storage containers are appropriate (e.g., glass or HDPE).
-
Re-test Activity: After purification, test the catalyst's performance on a small scale before committing to a large reaction.
Q6: I am losing a significant amount of MIDOA during the regeneration process. How can I improve the yield?
A: Low recovery yield is an efficiency problem that impacts cost. The cause is usually physical loss during separation steps.
-
Poor Phase Separation: Emulsions or incomplete separation between the organic MIDOA phase and the aqueous washing/stripping phase is a common cause of loss. MIDOA itself can act as a surfactant.
-
High Catalyst Partitioning into Water: While MIDOA is highly organophilic, some partitioning into the aqueous phase can occur, especially if co-solvents are used or if the alkyl chains are not sufficiently long.[8]
-
Inefficient Separation Technique: If using methods like distillation to remove a volatile product, ensure the conditions are optimized to prevent the catalyst from being carried over.[12]
Actionable Steps:
-
Improve Phase Separation: Allow more time for phases to separate. Gentle centrifugation of the liquid-liquid mixture can be effective at breaking emulsions on a lab scale. Adding a small amount of a high-salt brine can also help break emulsions.
-
Back-Extraction: After separating the aqueous phase, perform a "back-extraction" with a small volume of fresh organic solvent to recover any partitioned MIDOA.
-
Consider Alternative Methods: For specific applications, solvent-resistant nanofiltration has been shown to be highly effective for recycling PTCs with over 99% catalyst recovery.[13]
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step procedures for the regeneration and quality control of MIDOA solvent.
Experimental Protocol 1: Regeneration of MIDOA via Aqueous Stripping
This protocol describes a standard liquid-liquid extraction method to "strip" the anion complexed with MIDOA from a previous reaction and replace it with a simple, non-interfering anion (e.g., chloride), effectively regenerating the catalyst.
Objective: To remove process-specific anions and water-soluble impurities from a used MIDOA solution.
Materials:
-
Used MIDOA in an organic solvent (e.g., Toluene, Heptane)
-
Stripping Solution: 5 M Sodium Chloride (NaCl) in deionized water
-
Washing Solution: Deionized water
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Separatory funnel, rotary evaporator, standard glassware
Procedure:
-
Isolation: Ensure the used MIDOA is fully dissolved in a water-immiscible organic solvent. If your reaction product has been removed, you may proceed. If not, the product must first be separated via distillation, crystallization, or another suitable method.
-
Stripping Wash: a. Transfer the organic solution containing MIDOA to a separatory funnel. b. Add an equal volume of the 5 M NaCl stripping solution. The high concentration of chloride ions creates a strong driving force to displace the previously complexed anion from MIDOA back into the aqueous phase.[7] c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure. d. Allow the layers to fully separate. The organic layer contains the regenerated MIDOA-Cl, and the aqueous layer contains the displaced anion and other water-soluble impurities. e. Drain and collect the lower aqueous layer for proper disposal. f. Repeat the stripping wash (steps b-e) one more time to ensure complete anion exchange.
-
Neutral Water Wash: a. To the organic layer remaining in the funnel, add an equal volume of deionized water. b. Shake for 1 minute and allow the layers to separate. This step removes residual NaCl from the stripping solution. c. Drain and discard the aqueous layer. Repeat this water wash.
-
Drying: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to absorb residual water. Swirl the flask until the drying agent no longer clumps together. c. Filter the solution to remove the drying agent.
-
Solvent Removal & Concentration: a. Transfer the dry, clear organic solution to a round-bottom flask. b. Use a rotary evaporator to remove the organic solvent under reduced pressure. Be cautious with the temperature to avoid thermal degradation; keep the bath temperature below 60-70°C.[11] c. The final product is a viscous, typically clear to pale yellow liquid of purified MIDOA, ready for reuse or dilution in a new solvent.
Visualization 1: MIDOA Regeneration Workflow
The following diagram illustrates the key steps in the aqueous stripping protocol.
Sources
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. impag.ch [impag.ch]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) [MIDOA] Stability and Degradation
Welcome to the technical support guide for 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), a compound commonly referred to by its acronym, MIDOA. This document is designed for researchers, scientists, and drug development professionals who utilize MIDOA in their work, particularly in applications such as metal ion extraction, analytical chemistry, and pharmaceutical formulations.[1] Understanding the chemical stability and degradation pathways of MIDOA is critical for ensuring experimental reproducibility, process integrity, and the safety of final products.
This guide provides a comprehensive overview of potential degradation mechanisms, troubleshooting advice for common experimental issues, and detailed protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) and what are its primary applications?
MIDOA is a highly lipophilic, complexing organic molecule with the chemical formula C37H75N3O2.[2][3] Its structure features a central tertiary amine nitrogen atom linked to two tertiary N,N-di-n-octylacetamide groups. This unique structure makes it an effective chelating agent, particularly for soft metal ions.[1][2] Its main applications include:
-
Metal Ion Extraction: It is widely used to separate and extract metal ions like Palladium (Pd), Technetium (Tc), and Plutonium (Pu) from aqueous solutions, especially in hydrometallurgy and nuclear waste treatment.
-
Analytical Chemistry: It serves as a reagent for the detection and quantification of specific analytes.
-
Pharmaceutical and Material Science: It has been explored in drug formulations to enhance the solubility of poorly soluble compounds and as an additive in polymer formulations to improve thermal stability.[1]
Q2: What are the primary chemical liabilities of the MIDOA structure?
The MIDOA molecule contains two principal functional groups susceptible to degradation:
-
Tertiary Amide Groups: Amide bonds are generally robust; however, they can undergo hydrolysis under acidic or basic conditions, particularly when heated.[4][5] This reaction cleaves the amide bond to form a carboxylic acid and an amine.
-
Tertiary Amine Group: The central methylamino bridge is susceptible to oxidation.[6][7] Oxidative degradation of tertiary amines can proceed through the formation of amine radicals, often leading to dealkylation or the formation of N-oxides.[6][8] This process can be accelerated by the presence of metal ions, which is a critical consideration in its primary application of metal extraction.[6]
Q3: Why is it necessary to perform forced degradation studies on MIDOA?
Forced degradation, or stress testing, is a critical process in chemical and pharmaceutical development.[9][10] These studies intentionally expose the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light) to accelerate its decomposition.[11] The primary objectives are:
-
To Elucidate Degradation Pathways: Identifying the likely degradation products helps in understanding the intrinsic stability of the molecule.[9][10]
-
To Develop Stability-Indicating Analytical Methods: The data is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the parent compound from all its potential degradation products.[9][12]
-
To Inform Formulation and Storage Conditions: Understanding how MIDOA degrades helps in designing stable formulations and defining appropriate storage and handling conditions to prevent unwanted decomposition.[10]
Q4: What are the typical stress conditions for a forced degradation study?
Based on regulatory guidelines and common scientific practice, a comprehensive forced degradation study involves the following conditions:[11][12][13]
-
Acidic Hydrolysis: Treatment with acids like HCl or H2SO4 at various concentrations and temperatures.
-
Basic Hydrolysis: Treatment with bases like NaOH or KOH at various concentrations and temperatures.
-
Oxidation: Exposure to oxidizing agents, most commonly hydrogen peroxide (H2O2), at concentrations typically ranging from 3% to 30%.[13]
-
Thermal Stress: Heating the solid or solution form of the compound at elevated temperatures (e.g., 40°C to 80°C or higher).[12]
-
Photolytic Stress: Exposing the compound to controlled UV and visible light to assess photosensitivity.[14]
Troubleshooting Guide: Experimental Observations
Q5: I am observing new, unexpected peaks in my HPLC chromatogram after using MIDOA in a metal extraction process with an acidic aqueous phase. What could these be?
Possible Cause: This is likely due to acid-catalyzed hydrolysis of one or both tertiary amide groups in the MIDOA structure. Amide hydrolysis is a known degradation pathway under acidic conditions, often accelerated by heat which may be generated during the extraction process.[15][16]
Troubleshooting Steps & Explanation:
-
Isolate and Characterize the Peaks: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities.[17] This is the most direct way to identify potential structures.
-
Analyze for Expected Products: Based on the mechanism of acid hydrolysis, you should look for the following species:
-
Single Hydrolysis Product: Cleavage of one amide bond would result in a molecule with one carboxylic acid group and one remaining amide group.
-
Double Hydrolysis Product: Cleavage of both amide bonds would yield N,N'-methylenediacetic acid.
-
Corresponding Amine: The other product of hydrolysis is di-n-octylamine.
-
-
Control the Experiment: Rerun a small-scale extraction under controlled, lower temperatures. If the impurity peaks are reduced or absent, it confirms that the degradation is thermally accelerated. Consider implementing cooling steps in your large-scale process.
Q6: My MIDOA solution is turning yellow and losing potency during an experiment involving transition metals, even under neutral pH. What is happening?
Possible Cause: The presence of oxygen and transition metal ions (like Fe³⁺ or Cu²⁺) can catalytically accelerate the oxidative degradation of the tertiary amine core of MIDOA.[6] This process often involves radical mechanisms and can lead to a complex mixture of colored byproducts and a loss of the parent compound.[6]
Troubleshooting Steps & Explanation:
-
Deoxygenate Your System: The primary culprit is often dissolved oxygen. Before starting your experiment, sparge all solutions (both the organic phase with MIDOA and the aqueous phase) with an inert gas like nitrogen or argon for 15-30 minutes. Maintain an inert atmosphere over the reaction mixture.
-
Introduce a Chelating Agent (if permissible): If your process allows, a stronger, sacrificial chelating agent like EDTA could be added to the aqueous phase to sequester catalytic metal ions, though this may interfere with your primary objective.
-
Characterize Degradants: Use LC-MS to look for potential oxidative products, such as the N-oxide derivative of MIDOA or products resulting from the cleavage of a C-N bond (dealkylation).[7]
Q7: I performed a forced degradation study with 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours, but I see less than 2% degradation. Is my method flawed?
Possible Cause: Your method is likely not flawed, but the conditions are too mild. Amide bonds, especially tertiary amides, are notoriously stable and their hydrolysis is often very slow at ambient temperatures.[4][18] Significant degradation typically requires more energy.
Troubleshooting Steps & Explanation:
-
Increase Temperature: Repeat the experiments at elevated temperatures, for example, 60°C or 80°C.[5] Set up parallel experiments and sample at multiple time points (e.g., 2, 6, 12, 24, 48 hours) to build a degradation profile. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[11][19]
-
Increase Reagent Concentration: If increasing temperature is not sufficient or desirable, you can cautiously increase the concentration of the acid or base (e.g., to 1 M or 5 M), but be mindful that overly harsh conditions can lead to secondary degradation and unrepresentative pathways.
-
Ensure Proper Analysis: Confirm that your analytical method is capable of detecting the degradation products. The hydrolysis products (a carboxylic acid and an amine) will have very different chromatographic properties than the lipophilic parent MIDOA. You may need to adjust your mobile phase gradient to ensure they elute and are detected.
Data Summary: Predicted Degradation Pathways
The primary degradation products of MIDOA are predicted based on the known reactivity of its functional groups.
| Degradation Pathway | Stress Condition | Key Functional Group Involved | Predicted Primary Degradation Products |
| Hydrolysis | Acidic (H⁺, Δ) or Basic (OH⁻, Δ) | Tertiary Amide | N-(2-(dioctylamino)-2-oxoethyl)-N-methylglycine; Di-n-octylamine |
| Oxidation | Oxidizing Agents (e.g., H₂O₂), O₂, Metal Ions | Tertiary Amine | 2,2'-(Methyl-oxido-imino)bis(N,N-di-n-octylacetamide) (N-oxide) |
| Photodegradation | UV/Visible Light | Tertiary Amide | Acyl and amine radicals via Norrish Type I cleavage |
Visualization of Predicted Degradation Pathways
The following diagram illustrates the two main predicted degradation pathways for MIDOA: hydrolysis and oxidation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfachemic.com [alfachemic.com]
- 3. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | 1000668-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. biomedres.us [biomedres.us]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. drum.lib.umd.edu [drum.lib.umd.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Polymer degradation - Wikipedia [en.wikipedia.org]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Navigating Ion Interference in MIDOA Extraction
Welcome to the technical support center for MIDOA (2,2′-(Methylimino)bis(N,N-dioctylacetamide)) extraction. This guide is designed for researchers, scientists, and drug development professionals who leverage this powerful chelating agent for metal ion separation and purification. Here, we provide in-depth, field-proven insights into one of the most common challenges encountered during these protocols: the interference of other ions. Our goal is to equip you with the expertise to anticipate, troubleshoot, and mitigate these issues effectively.
The Foundation: Understanding MIDOA Extraction
MIDOA is a tridentate ligand, meaning it uses three donor atoms—two carbonyl oxygens and one central nitrogen—to form a stable chelate complex with a target metal ion.[1][2] This process neutralizes the charge of the metal cation, making the resulting complex lipophilic and readily extractable from an aqueous phase into an immiscible organic solvent like n-dodecane.[1][3] The high affinity and selectivity of MIDOA for certain metal ions, particularly soft acid metals and oxometallates like Tc(VII), Re(VII), and Pd(II), make it invaluable in applications ranging from radiopharmaceutical purification to catalyst recovery in drug synthesis.[2][3]
The fundamental extraction equilibrium can be visualized as follows:
Caption: Generalized workflow of MIDOA extraction and stripping.
The Challenge: Why Other Ions Interfere
Ion interference occurs when non-target ions in the sample matrix disrupt the efficient and selective extraction of the target analyte. This disruption can happen in several ways:
-
Direct Competition: Other metal cations present in the sample may also form stable complexes with MIDOA, directly competing with the target analyte for the chelating agent. This is especially prevalent with ions that have similar chemical properties (e.g., charge, ionic radius) to the target.
-
Anion Effects: The nature and concentration of anions in the aqueous phase can significantly influence the extraction. Some anions may form highly stable, water-soluble complexes with the target metal, preventing its chelation by MIDOA. Conversely, hydrophobic anions can facilitate the extraction of ion-pairs, sometimes leading to the co-extraction of unwanted metals.[4]
-
Matrix Effects: High ionic strength or the presence of other complexing agents (humic acids, other ligands) in the sample matrix can alter the activity of the target ion or the MIDOA extractant, thereby affecting the extraction equilibrium.
Caption: Competitive binding of an interfering ion with MIDOA.
Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during MIDOA extraction. Each question reflects a real-world experimental issue, followed by an analysis of the cause and a set of actionable solutions.
Q1: My target analyte recovery is unexpectedly low. What is the likely cause and how can I fix it?
A1: Low recovery is most often a symptom of competitive inhibition or unfavorable aqueous phase conditions.
Possible Cause 1: Competition from Other Metal Ions Your sample likely contains other metal ions that MIDOA can also extract. For instance, MIDOA is known to extract Fe(III), Ga(III), Pd(II), Pt(IV), and Au(III), among others, from acidic media.[2] If these are present at high concentrations, they will consume the MIDOA, leaving less available for your target analyte.
Troubleshooting Steps:
-
Characterize Your Matrix: If the sample composition is unknown, perform an elemental analysis (e.g., ICP-MS or ICP-OES) to identify and quantify potential interfering metals.
-
pH Adjustment: The extraction efficiency of metal chelates is highly dependent on pH.[5] You can often suppress the extraction of interfering ions by carefully controlling the pH of the aqueous phase. For example, some interfering metals may precipitate as hydroxides at a pH where your target analyte remains in solution and available for extraction. Conduct a pH profile experiment (e.g., testing extraction efficiency at pH increments from 1 to 7) to find the optimal window for selective extraction.
-
Employ Masking Agents: Masking involves adding a reagent that forms a strong, water-soluble complex with the interfering ion, preventing it from reacting with MIDOA.[6] This is a highly effective and common strategy.
Table 1: Guide to Masking Agents for Common Interfering Ions
| Interfering Ion | Common Masking Agent | Typical Concentration | Notes & Causality |
| Fe(III) | Fluoride (F⁻), Phosphate (PO₄³⁻), Citrate | 0.1 - 1.0 M | Forms stable aqueous complexes like [FeF₆]³⁻ or iron phosphate, preventing Fe(III) from interacting with MIDOA. Use with caution as phosphate can also complex with other metals. |
| Al(III) | Fluoride (F⁻), Tartrate, Citrate | 0.1 - 0.5 M | Similar to iron, Al(III) forms very stable fluoro-complexes. Tartrate is effective in moderately acidic to neutral solutions. |
| Cu(II) | Thiosulfate (S₂O₃²⁻), Thiourea, Cyanide (CN⁻) | 0.05 - 0.2 M | Thiosulfate reduces Cu(II) to Cu(I) and forms a stable aqueous complex. Thiourea is also highly effective. Use cyanide only with extreme caution and appropriate safety protocols. |
| Pb(II), Zn(II), Cd(II) | Citrate, Tartrate, Cyanide (CN⁻) | 0.1 - 0.5 M | These agents form stable, water-soluble chelates with divalent cations, effectively "masking" them from extraction. |
Experimental Protocol: Implementing a Masking Agent
-
Preparation: Prepare a stock solution of the chosen masking agent (e.g., 1 M Sodium Citrate).
-
Sample Treatment: To your aqueous sample containing the target analyte and interfering ions, add the masking agent to achieve the desired final concentration. Stir for 15-30 minutes to ensure complete complexation of the interfering ion.
-
pH Adjustment: Adjust the pH of the masked solution to the optimal value for your target analyte's extraction.
-
MIDOA Extraction: Proceed with the standard MIDOA liquid-liquid extraction protocol.
-
Analysis: Analyze both the organic and aqueous phases to determine the distribution ratio of your target analyte and the effectiveness of suppressing the interfering ion.
Q2: My selectivity is poor; the final extract is contaminated with other metals. How can I improve this?
A2: Poor selectivity indicates that interfering ions are being co-extracted with your analyte. The solution lies in optimizing the extraction and stripping steps.
Possible Cause: Similar Extraction Behavior The interfering ion may have extraction properties very similar to your target analyte under the current conditions, leading to its co-extraction.
Troubleshooting Steps:
-
Optimize MIDOA Concentration: Using a large excess of MIDOA can lead to the extraction of less favorable metals. Try reducing the MIDOA concentration to a level that is just sufficient for the quantitative extraction of your target analyte. This exploits the differences in formation constants between the target and interfering metal complexes.
-
Selective Stripping (Back-Extraction): This is a powerful technique to purify the loaded organic phase. The principle is to use an aqueous stripping solution that can selectively remove one metal from the organic phase while leaving the other behind.
-
Mechanism: You can exploit differences in pH sensitivity. For example, if an interfering metal complex is stable only in highly acidic conditions, stripping with a neutral or slightly basic solution (like Na₂CO₃ solution) might selectively remove it.[1] Alternatively, a stripping agent can be used that has a higher affinity for the interfering metal than MIDOA does.
-
Protocol:
-
Perform the initial extraction where both target (M_T) and interferent (M_I) are extracted into the MIDOA/organic phase.
-
Separate the loaded organic phase.
-
Contact this organic phase with a fresh aqueous stripping solution designed to remove M_I. For example, an aqueous solution containing a high concentration of a competing ligand for M_I.
-
Agitate for sufficient time to reach equilibrium.
-
Separate the phases. The organic phase should now be enriched in your target analyte, M_T.
-
-
Q3: I'm observing a persistent emulsion at the aqueous-organic interface. How can I resolve this?
A3: Emulsion formation is a physical problem often caused by high concentrations of certain ions or the presence of surfactants.
Troubleshooting Steps:
-
Centrifugation: The simplest and often most effective method. Centrifuging the mixture at moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes will usually break the emulsion.
-
Alter the Ionic Strength: Add a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase. This increases the polarity of the aqueous phase and can help destabilize the emulsion.
-
Temperature Change: Gently warming the mixture can sometimes break an emulsion by decreasing the viscosity of the phases.
-
Solvent Addition: Adding a small amount of a third solvent, like methanol, can alter the interfacial tension and break the emulsion.[7] Add it dropwise while gently swirling.
-
Pre-filter Your Sample: If your initial sample contains suspended solids or macromolecules, these can stabilize emulsions. Filtering the sample through a 0.45 µm filter before extraction can prevent this issue.
Caption: Troubleshooting workflow for MIDOA extraction issues.
References
-
Structures of MIDOA, MIDDA, and IDDA. , ResearchGate. [Link]
-
Supramolecular chemistry of liquid–liquid extraction. , Chemical Science (RSC Publishing). [Link]
-
THE SOLVENT EXTRACTION OF METAL CHELATES. , CORE. [Link]
-
Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). , ResearchGate. [Link]
-
2,2'-(methylimino)bis(N,N-dioctylacetamide) (MIDOA), a new tridentate extractant for technetium(VII), rhenium(VII), palladium(II), and plutonium(IV). , ResearchGate. [Link]
-
Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. , National Institutes of Health (NIH). [Link]
-
What is the purpose of methanol in an extraction method? , Biotage. [Link]
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- 6. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Kinetic Limitations of Metal Extraction with N-methyldi-n-octylamine (MIDOA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing N-methyldi-n-octylamine (MIDOA) in metal extraction applications. This document is designed to provide in-depth, field-proven insights into the kinetic challenges you may encounter. As a tertiary amine extractant, MIDOA's efficiency is critically dependent on a well-optimized system.[1][2] This guide moves beyond simple procedural steps to explain the underlying principles governing extraction rates, empowering you to diagnose and resolve kinetic limitations effectively.
Section 1: The Fundamentals of Extraction Kinetics
Successful metal extraction is a multi-step process that involves the transfer of a metal species from an aqueous phase to an organic phase. The overall rate of this process is dictated by the slowest step, which can create a kinetic bottleneck.[3] Understanding these steps is crucial for troubleshooting.
The extraction process can be broken down into three primary stages:
-
Diffusion in the Aqueous Phase: The hydrated metal ion must travel from the bulk aqueous solution to the liquid-liquid interface.
-
Interfacial Reaction: At the interface, the metal ion reacts with the extractant (MIDOA). This is often a complex step involving dehydration of the metal ion and coordination with the MIDOA molecules to form a neutral, organophilic complex.[4]
-
Diffusion in the Organic Phase: The newly formed metal-MIDOA complex must diffuse away from the interface into the bulk organic phase.
Any of these stages can be the rate-determining step. Identifying which one is limiting your experiment is the key to effective troubleshooting.
Q5: My stripping kinetics are slow. What factors control this reverse reaction?
Answer: Stripping, the process of recovering the metal from the loaded organic phase, is the reverse of extraction. Slow stripping is a common problem, especially with highly stable metal-extractant complexes.
-
Stripping Agent Strength: The most crucial factor is the concentration and type of the stripping agent (e.g., HCl, H₂SO₄, HNO₃). A higher acid concentration will more effectively protonate the MIDOA, breaking the metal-MIDOA complex and driving the metal back into the aqueous phase. [5]* Temperature: Just as with extraction, increasing the temperature can significantly increase the rate of stripping.
-
Phase Contact: Efficient mixing is required to ensure good contact between the loaded organic and the stripping solution.
-
Complex Stability: If the metal-MIDOA complex is exceptionally stable, stripping can be inherently difficult. This is a known issue with some tertiary amines which form very strong ion pairs. [5] Troubleshooting Action: If stripping is slow, first try increasing the concentration of your stripping acid. If that is insufficient or undesirable, increasing the temperature is the next logical step. In difficult cases, a different stripping agent or the addition of a complexing agent to the stripping solution (to "pull" the metal ion) may be necessary.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of metal extraction with a tertiary amine like MIDOA? MIDOA is a basic extractant. It typically extracts metals from acidic solutions where the metal exists as an anionic complex (e.g., [FeCl₄]⁻, [ZnCl₄]²⁻). The extraction mechanism is usually an anion exchange, where the protonated amine [MIDOAH]⁺ forms an ion pair with the metalate anion in the organic phase. [1][5] Q2: How can I determine if my system is under diffusion or chemical reaction control? As detailed in Q4 of the troubleshooting guide, the most reliable method is to study the effect of the stirring rate on the extraction rate. [6]A dependency on stirring points to diffusion control, while independence suggests chemical control. Evaluating the activation energy by studying the effect of temperature provides further evidence. [4] Q3: Are there any modifiers I can add to the organic phase to improve kinetics? Yes. Modifiers are often long-chain alcohols (e.g., isodecanol) or phosphate esters (e.g., TBP). They can improve kinetics by:
-
Preventing Third Phase Formation: They inhibit the aggregation of the metal-extractant complex, which can increase the viscosity of the organic phase or form a third phase, both of which are detrimental to kinetics.
-
Improving Solvation: They can improve the solubility and solvation of the extracted complex in the organic diluent. [7]3. Altering Interfacial Properties: They can act as surfactants, potentially increasing the interfacial area and facilitating the reaction.
Section 4: Key Experimental Protocols
Protocol 4.1: Standardized Procedure for Evaluating Extraction Kinetics using a Constant Interfacial-Area Stirred Cell
This protocol provides a self-validating system to obtain reliable kinetic data.
1. Reagent Preparation:
-
Aqueous Phase: Prepare a stock solution of the target metal ion in the desired acidic medium (e.g., HCl, HNO₃). Ensure the ionic strength is constant across all experiments by using a background electrolyte (e.g., NaCl, NaNO₃).
-
Organic Phase: Prepare a solution of MIDOA in the chosen diluent at the desired concentration. If a modifier is used, it should be added at this stage.
2. Experimental Setup:
-
Use a jacketed glass reaction vessel (Lewis-type cell) with a constant and well-defined interfacial area.
-
Place the vessel on a magnetic stir plate with a tachometer to ensure precise and reproducible stirring speeds.
-
Use a water bath connected to the jacket to maintain a constant temperature (±0.1°C).
-
Use two synchronized stirrers, one for each phase, to ensure mixing occurs without disturbing the interface.
3. Procedure:
-
Carefully add a known volume of the denser phase (usually aqueous) to the cell.
-
Gently layer a known volume of the lighter phase (organic) on top to establish a flat, undisturbed interface.
-
Allow the system to equilibrate thermally for at least 15 minutes.
-
Start the stirrers at the desired speed simultaneously. This marks t=0.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from the aqueous phase using a syringe.
-
Immediately separate the phases in the aliquot if necessary (e.g., by centrifugation) to quench the reaction.
-
Analyze the metal concentration in the aqueous phase using a suitable technique (e.g., AAS, ICP-OES).
4. Data Analysis:
-
Calculate the distribution ratio (D) at each time point.
-
Plot the concentration of the metal in the aqueous phase versus time.
-
The initial rate of extraction can be determined from the slope of the curve at t=0.
-
Repeat the experiment at different stirring speeds, temperatures, and reactant concentrations to build a complete kinetic profile.
Section 5: Summary of Key Parameters and Their Effects on Kinetics
| Parameter | Effect on Extraction Rate | Primary Rationale | Potential Trade-offs |
| Temperature | Generally Increases | Increases diffusion and reaction rate constants. [8][9] | May lower equilibrium extraction (if exothermic); risk of reagent degradation. |
| Stirring Speed | Increases (up to a point) | Reduces thickness of diffusional boundary layers, enhancing mass transfer. [4] | Excessive speed can cause emulsification; no effect if chemically controlled. |
| Diluent Choice | Varies Significantly | Affects extractant activity, phase viscosity, and interfacial properties. [10][11] | Aliphatic diluents may have lower extractant solubility than aromatic ones. |
| MIDOA Concentration | Generally Increases | Increases the concentration of reactant at the interface, increasing reaction probability. | High concentrations can increase organic phase viscosity. |
| Aqueous Phase pH | Highly Dependent | Affects the speciation of the metal ion and the protonation state of MIDOA. | Optimal pH for kinetics may not be optimal for selectivity. |
| Phase Modifier | Generally Increases | Prevents third phase formation, improves solvation, and can alter interfacial properties. [7] | Can sometimes participate in the extraction, complicating the chemistry. |
Section 6: References
-
Diluent effect on the solvent extraction rate of copper. (2025). ResearchGate. [Link]
-
The effect of diluents on extraction of copper(II) with di(2-ethylhexyl)phosphoric acid. (n.d.). ScienceDirect. [Link]
-
Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). MDPI. [Link]
-
Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO3 to n-dodecane. (2013). ResearchGate. [Link]
-
Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). (n.d.). ResearchGate. [Link]
-
Extraction Behavior of Metal Ions by TODGA, DOODA, MIDOA, and NTAamide Extractants from HNO3 to n-Dodecane. (2013). Semantic Scholar. [Link]
-
Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (n.d.). ACS Publications. [Link]
-
Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. (2017). Semantic Scholar. [Link]
-
The Kinetics of Metal Solvent Extraction. (n.d.). ResearchGate. [Link]
-
Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Royal Society of Chemistry. [Link]
-
Factors affecting solvent extraction. (2023). Science Info. [Link]
-
Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. (2017). ResearchGate. [Link]
-
Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021). Chromatography Online. [Link]
-
Complex Extraction of Metals in an Aqueous Two-Phase System Based on Poly(Ethylene Oxide) 1500 and Sodium Nitrate. (2019). NIH National Center for Biotechnology Information. [Link]
-
Haber process. (n.d.). Wikipedia. [Link]
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- 5. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Complex Extraction of Metals in an Aqueous Two-Phase System Based on Poly(Ethylene Oxide) 1500 and Sodium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for MIDOA Concentration
An objective comparison of analytical methods is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of methods for the validation of O-desmethyl indomethacin (MIDOA) concentration, a major metabolite of the non-steroidal anti-inflammatory drug, indomethacin.
Introduction
The accurate quantification of drug metabolites is a cornerstone of drug development, providing critical data for pharmacokinetic and toxicokinetic studies. O-desmethyl indomethacin (MIDOA) is a primary metabolite of indomethacin, and its concentration in biological matrices is a key parameter in assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[1][2]
The regulatory landscape for bioanalytical method validation is governed by guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed the M10 guideline on bioanalytical method validation, which is now the harmonized standard.[3][8][9] This guide will provide a comparative overview of analytical methods for MIDOA quantification and a detailed protocol for their validation, in line with these regulatory expectations.
Core Principles of Bioanalytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] For the quantification of MIDOA in biological matrices, this ensures the reliability, consistency, and accuracy of the generated data. The key parameters for validation, as outlined in the ICH M10 guideline, include:
-
Specificity & Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11][12]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range.[11][13]
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.[10][12]
-
Limit of Detection (LOD) & Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[11][12]
-
Recovery: The efficiency of the extraction process of the analyte from the biological matrix.
-
Matrix Effects: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[14]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
3.1. Why LC-MS/MS is the Gold Standard
LC-MS/MS is the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and accuracy.[15][16][17] The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection allows for the precise measurement of low-concentration analytes in complex biological fluids.[16]
3.2. Experimental Protocol for MIDOA Quantification using LC-MS/MS
A typical LC-MS/MS method for MIDOA quantification involves the following steps:
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of MIDOA or a structurally similar compound). Then, perform protein precipitation by adding a solvent like acetonitrile. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both MIDOA and the internal standard.[16]
-
3.3. Validation of the LC-MS/MS Method for MIDOA
The following is a step-by-step guide to validating the LC-MS/MS method for MIDOA:
-
Specificity & Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of MIDOA and the internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations of MIDOA in the biological matrix. The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).[12]
-
LOD & LLOQ: The LLOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.
-
Recovery & Matrix Effects: These are assessed by comparing the analyte response in extracted samples to the response in post-extraction spiked samples and neat solutions.
-
Stability: The stability of MIDOA is evaluated under various conditions, including short-term bench-top stability, long-term storage stability at different temperatures, and freeze-thaw stability.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
4.1. Position of HPLC-UV in MIDOA Analysis
While LC-MS/MS is the gold standard, HPLC-UV can be a viable alternative in certain situations, such as for the analysis of higher concentration samples or in early-stage drug development where the high sensitivity of LC-MS/MS may not be necessary.[18][19] It is a more accessible and cost-effective technique.
4.2. Experimental Protocol for MIDOA Quantification using HPLC-UV
The protocol for HPLC-UV is similar to LC-MS/MS but with a different detection method:
-
Sample Preparation: Similar extraction methods as for LC-MS/MS can be used.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
UV Detection: The UV detector is set to a wavelength where MIDOA has maximum absorbance.
4.3. Validation of the HPLC-UV Method for MIDOA
The validation parameters for HPLC-UV are the same as for LC-MS/MS. However, due to the lower sensitivity and selectivity of UV detection, the LLOQ is generally higher, and the method may be more susceptible to interferences from other compounds in the matrix.[19]
Comparative Analysis and Data Presentation
5.1. Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV for the analysis of MIDOA:
| Parameter | LC-MS/MS | HPLC-UV |
| Selectivity | Very High | Moderate to High |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL |
| Linear Range | Wide | Moderate |
| Matrix Effects | Can be significant but correctable with an appropriate internal standard | Less susceptible to ionization effects, but co-eluting compounds can interfere |
| Throughput | High | Moderate |
| Cost | High | Low |
5.2. Choosing the Right Method
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study. For regulated bioanalysis in support of clinical trials, the high sensitivity and selectivity of LC-MS/MS make it the method of choice. For earlier, non-regulated studies or for the analysis of formulations with higher concentrations, HPLC-UV can be a cost-effective and reliable alternative.
Visualizations
Caption: Simplified schematic of an LC-MS/MS system.
Conclusion
The validation of analytical methods for MIDOA concentration is a critical activity in the development of indomethacin-based therapeutics. While LC-MS/MS remains the gold standard for its unparalleled sensitivity and selectivity, HPLC-UV presents a practical alternative for specific applications. A thorough understanding of the principles of method validation and the strengths and weaknesses of each technique is essential for generating reliable data that can withstand regulatory scrutiny and inform critical decisions in the drug development process.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubMed. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance. [Link]
-
Royal Society of Chemistry. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS. [Link]
-
Analytical and Bioanalytical Chemistry Research. Analytical assay of indomethacin in presence of quercetin for indomethacin induced peptic ulcer prevention. [Link]
-
Technology Networks. What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]
-
MDPI. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. [Link]
-
BioPharm International. Method Validation Guidelines. [Link]
-
ACS Publications. Culture Dimensionality Modulates Gallium Maltolate Response in Glioblastoma: Comparative Analyses in 2D and 3D Models. [Link]
-
ResearchGate. Key Aspects of Analytical Method Development and Validation. [Link]
-
Nature. Liquid chromatography–tandem mass spectrometry for clinical diagnostics. [Link]
-
cipac.org. 3.1 - Validation of analytical MT method (1). [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
PubMed. Ion stability of nucleic acids in infrared matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
Wiley Analytical Science. Mass spectrometry: a game changer in laboratory diagnostics?. [Link]
-
PubMed. mDia mediates Rho-regulated formation and orientation of stable microtubules. [Link]
-
MDPI. Mastoid Obliteration Using Bioceramic Scaffold After Canal Wall Down Mastoidectomy: A Systematic Review. [Link]
-
ACS Publications. Continuous Flow Paper Spray Ionization Mass Spectrometry for In-Depth Characterization of Anticancer Drugs in Tissues. [Link]
-
Spectroscopy Online. The Future Outlook of Deploying XRF Analyzers in Testing Complex Food Matrices. [Link]
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A Comparative Guide to MIDOA and TODGA for Actinide Separation: A Deep Dive into Extraction Chemistry and Performance
In the intricate world of nuclear fuel reprocessing and radioactive waste management, the effective separation of actinides is of paramount importance. This guide provides a comprehensive comparison of two prominent extractants: N,N,N',N'-tetraoctyl-diglycolamide (TODGA) and methylimino-N,N'-dioctylacetamide (MIDOA). We will delve into their chemical structures, extraction mechanisms, and performance characteristics, supported by experimental data, to offer researchers and scientists a clear understanding of their respective advantages and limitations in actinide partitioning.
The Challenge of Actinide Separation
The separation of minor actinides (such as americium and curium) from lanthanides is a significant challenge in nuclear fuel cycle closure. Their similar ionic radii and trivalent oxidation state make their chemical separation notoriously difficult. The development of highly selective and robust extractants is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling advanced fuel cycles. Diglycolamides (DGAs) have emerged as a promising class of extractants due to their strong complexing ability with trivalent metal ions in highly acidic media.
Unveiling the Contenders: MIDOA and TODGA
At first glance, MIDOA and TODGA share a similar structural backbone. However, a subtle yet critical difference in their molecular architecture leads to distinct extraction behaviors.
N,N,N',N'-tetraoctyl-diglycolamide (TODGA) is a tridentate ligand, coordinating to metal ions through two amide carbonyl oxygens and a central ether oxygen. This structure makes it a "hard" ligand according to the Hard and Soft Acids and Bases (HSAB) theory, showing a strong affinity for hard acids like trivalent actinides and lanthanides.
Methylimino-N,N'-dioctylacetamide (MIDOA) , in contrast, features a central nitrogen atom in place of the ether oxygen of TODGA. This substitution introduces a "softer" donor atom into the molecule, influencing its selectivity towards different metal ions. MIDOA is also noted for its high lipophilicity.[1]
Comparative Analysis of Extraction Performance
The efficacy of an extractant is determined by several key performance indicators, including its extraction efficiency, selectivity, and stability under process conditions.
Extraction Efficiency: A Tale of Two Affinities
Experimental data reveals a clear divergence in the extraction preferences of MIDOA and TODGA, a behavior that aligns with the HSAB principle.
-
TODGA demonstrates superior extraction efficiency for hard acids , which include the trivalent actinides (An(III)) and lanthanides (Ln(III)). Its three oxygen donor atoms provide a favorable coordination environment for these highly charged, non-polarizable metal ions.
-
MIDOA , with its central nitrogen donor, exhibits a preference for softer metal ions . While it shows good extraction for Plutonium(IV), its overall efficiency for trivalent actinides is generally lower than that of TODGA under similar conditions.[1]
Table 1: Qualitative Comparison of Extraction Efficiencies
| Metal Ion Category | TODGA Performance | MIDOA Performance | Rationale (HSAB Theory) |
| Trivalent Actinides (Am³⁺, Cm³⁺) | High | Moderate to Low | Actinides are hard acids, favoring the hard oxygen donors of TODGA. |
| Plutonium(IV) | Very High | Good | Pu(IV) has hard acid characteristics, but can also interact with softer donors. |
| Lanthanides(III) | High | Moderate to Low | Lanthanides are hard acids, similar to trivalent actinides. |
| Soft Transition Metals | Low | High | The softer nitrogen in MIDOA favors coordination with soft acids. |
Selectivity: The Crucial Factor for Partitioning
The ultimate goal of actinide separation is not just to extract them, but to selectively separate them from the chemically similar lanthanides.
TODGA generally shows a slight preference for lanthanides over trivalent actinides , although this can be influenced by the diluent used.[2][3] For instance, in a 3 mol/L nitric acid solution, TODGA displays a slightly higher selectivity for americium (Am) over europium (Eu), a representative lanthanide.[2]
Information on the actinide/lanthanide selectivity of MIDOA is less abundant in the available literature, highlighting a need for further comparative studies. However, based on its affinity for softer metals, it is plausible that its selectivity profile for the hard actinide and lanthanide ions would be less favorable than that of TODGA.
Stripping of Actinides: Recovering the Prize
An effective separation process requires not only efficient extraction but also facile stripping (back-extraction) of the target metal ions from the loaded organic phase.
For TODGA , quantitative stripping of Am(III) has been demonstrated using dilute nitric acid (e.g., 0.1 mol/L HNO₃). This allows for the recovery of the extracted actinides for subsequent processing.
Detailed stripping protocols for actinides from a loaded MIDOA organic phase are not as well-documented in the readily available literature, indicating another area where further research is warranted to fully assess its potential in a complete separation flowsheet.
Stability: A Litmus Test for Process Viability
Extractants used in nuclear fuel reprocessing are subjected to harsh conditions, including high acidity and intense radiation fields. Therefore, their hydrolytic and radiolytic stability is of paramount importance.
TODGA has been extensively studied and is known to be a robust molecule. It exhibits good stability against hydrolysis in nitric acid.[4] While it does undergo radiolysis, its degradation products and their impact on the extraction process are well-characterized.[4][5]
Conversely, there is a significant lack of published data on the hydrolytic and radiolytic stability of MIDOA . This represents a critical knowledge gap that must be addressed before it can be considered a viable candidate for large-scale actinide separation processes.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here is a generalized experimental protocol for evaluating the extraction performance of these ligands.
Objective: To determine the distribution ratio (D) of a trivalent actinide (e.g., ²⁴¹Am) between an aqueous nitric acid phase and an organic phase containing the extractant.
Materials:
-
Stock solution of ²⁴¹Am in nitric acid.
-
Nitric acid solutions of varying concentrations (e.g., 0.1 M to 6 M).
-
Organic diluent (e.g., n-dodecane).
-
TODGA or MIDOA extractant.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Organic Phase: Prepare solutions of the extractant (TODGA or MIDOA) in the organic diluent at the desired concentration (e.g., 0.1 M).
-
Preparation of Aqueous Phase: Spike the nitric acid solutions of varying concentrations with the ²⁴¹Am stock solution to a known activity.
-
Extraction: In a centrifuge tube, mix equal volumes (e.g., 1 mL) of the prepared organic and aqueous phases.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully take an aliquot from both the aqueous and organic phases.
-
Quantification: Measure the radioactivity of the aliquots using a liquid scintillation counter.
-
Calculation of Distribution Ratio: Calculate the distribution ratio (D) using the following formula: D = (Counts per minute per mL of organic phase) / (Counts per minute per mL of aqueous phase)
Conclusion: Choosing the Right Tool for the Job
The comparison between MIDOA and TODGA for actinide separation reveals a clear trade-off rooted in their fundamental chemical properties.
TODGA stands out as a highly effective and robust extractant for the group separation of trivalent actinides and lanthanides from highly acidic nuclear waste streams. Its preference for hard acids, coupled with its well-documented stability, makes it a leading candidate for advanced reprocessing flowsheets.
MIDOA , with its softer nitrogen donor atom, displays a different selectivity profile, favoring softer metals. While it shows promise for the extraction of certain actinides like Pu(IV), its lower efficiency for trivalent actinides and the current lack of comprehensive data on its stability and stripping behavior limit its immediate applicability for broad actinide partitioning.
For researchers focused on the co-extraction of trivalent actinides and lanthanides from PUREX raffinates, TODGA remains the more established and better-characterized option . However, the unique selectivity of MIDOA could be exploited in more specialized separation schemes , for instance, targeting specific actinides or for separations from other metal contaminants.
Ultimately, the choice between MIDOA and TODGA will depend on the specific requirements of the separation process, including the target actinides, the composition of the feed stream, and the desired purity of the final product. This guide serves as a foundation for making an informed decision, while also highlighting the areas where further research is needed to fully unlock the potential of these intriguing molecules.
References
- Sugo, Y., Sasaki, Y., & Tachimori, S. (2002). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Radiochimica Acta, 90(3), 161-165.
-
Verlinden, B., et al. (2022). Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. RSC Advances, 12(20), 12416-12426. [Link]
- Chapron, S., et al. (2015). New Insight into the Americium/Curium Separation by Solvent Extraction using Diglycolamides. Procedia Chemistry, 15, 238-247.
- Wilden, A., et al. (2015). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. Inorganic Chemistry, 54(21), 10474-10482.
- Sasaki, Y., et al. (2013). Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO3 to n-dodecane. Solvent Extraction and Ion Exchange, 31(4), 401-414.
-
Ansari, S. A., et al. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. ACS Omega, 6(3), 2299-2310. [Link]
- Horne, G. P., et al. (2017). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. Inorganic Chemistry, 56(1), 473-481.
-
Narbutt, J., Wodyński, A., & Pecul, M. (2014). The selectivity of diglycolamide (TODGA) and bis-triazine-bipyridine (BTBP) ligands in actinide/lanthanide complexation and solvent extraction separation – a theoretical approach. Dalton Transactions, 43(45), 17069-17078. [Link]
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Gelis, A. V., & Lumetta, G. J. (2014). Actinide Lanthanide Separation Process—ALSEP. Industrial & Engineering Chemistry Research, 53(4), 1624-1631. [Link]
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Delmau, L. H., et al. (2013). Extraction of Trivalent Actinides and Lanthanides from Californium Campaign Rework Solution Using TODGA-based Solvent Extraction System. Oak Ridge National Laboratory. [Link]
- Pathak, P. N., et al. (2006). Extraction of actinides using N, N, N′, N′-tetraoctyl diglycolamide (TODGA): A thermodynamic study. Radiochimica Acta, 94(6), 307-312.
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Modolo, G., et al. (2022). Effect of metal complexation on diglycolamide radiolysis: a comparison between ex situ gamma and in situ alpha irradiation. Physical Chemistry Chemical Physics, 24(12), 7331-7341. [Link]
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Ekberg, C., et al. (2021). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). Dalton Transactions, 50(30), 10567-10576. [Link]
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A Comparative Guide to 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) and Traditional Extractants in Solvent Extraction
This guide provides a comprehensive comparison between the novel extractant 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), also known as MIDOA, and traditional solvent extractants.[1] We will delve into the fundamental chemistry, performance metrics, and operational considerations for researchers, scientists, and professionals in drug development and chemical separation fields. The information presented is grounded in experimental principles to ensure technical accuracy and practical applicability.
Introduction: The Evolving Landscape of Solvent Extraction
Solvent extraction, or liquid-liquid extraction, is a cornerstone technique for separating and purifying compounds based on their differential solubility between two immiscible liquid phases—typically an aqueous and an organic phase.[2][3] This method is indispensable in hydrometallurgy for recovering valuable metals like rare earth elements (REEs), in nuclear fuel reprocessing for partitioning actinides, and in pharmaceutical manufacturing for purifying active ingredients.[4][5][6]
The efficacy of any solvent extraction process hinges on the choice of the extractant—the active organic-soluble compound that selectively complexes with the target ion or molecule, facilitating its transfer from the aqueous to the organic phase.[2] For decades, the field has been dominated by traditional extractants, primarily organophosphorus acids and neutral solvating ligands. However, the continuous demand for higher selectivity, improved efficiency, and more sustainable processes has driven the development of novel agents like 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA).[1]
This guide will compare MIDOA against two classes of widely used traditional extractants:
-
Acidic Extractants: Represented by Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), which operates via a cation exchange mechanism.
-
Neutral Extractants: Represented by TODGA (N,N,N′,N′-tetraoctyl diglycolamide), a classic hard-donor ligand that extracts via a solvation mechanism.[7][8]
The Extractants: A Structural and Mechanistic Overview
The extraction behavior of a ligand is intrinsically linked to its molecular structure and the nature of its donor atoms. Understanding these fundamentals is key to selecting the appropriate extractant for a specific separation challenge.
dot
Caption: Molecular structures and primary extraction mechanisms.
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) MIDOA is a diamide ligand distinguished by a central tertiary amine (nitrogen) donor atom in its backbone.[1] This nitrogen atom acts as a "soft" donor, giving MIDOA a high affinity for metal ions classified as soft or borderline Lewis acids. It functions as a neutral extractant, forming a coordination complex with the metal ion and its counter-anions, which is then extracted into the organic phase. The long n-octyl chains ensure high lipophilicity, preventing significant loss to the aqueous phase.[1][9]
Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) Cyanex 272 is a workhorse acidic extractant in hydrometallurgy.[10] Its extraction mechanism is cation exchange, where the proton of the acidic phosphinic group (P-OH) is exchanged for a metal cation. This process is highly dependent on the pH of the aqueous phase; extraction efficiency increases as the pH rises (i.e., as the concentration of H+ decreases), shifting the equilibrium towards metal complexation.[10]
TODGA (N,N,N′,N′-tetraoctyl diglycolamide) TODGA is a well-studied neutral extractant, particularly for the separation of actinides and lanthanides from nuclear waste.[7][8][11] Unlike MIDOA, its coordinating power comes from three "hard" oxygen donor atoms (two amide carbonyls and one ether oxygen). This structure gives it a strong preference for hard Lewis acids, such as the trivalent f-block elements (Am³⁺, Eu³⁺).[7][12] Like MIDOA, it extracts metal salts via a solvation mechanism.
Performance Comparison: A Data-Driven Analysis
The performance of an extractant is evaluated based on several key metrics. The choice of extractant should be guided by the specific requirements of the separation process, such as the target elements and the composition of the feed solution.
| Performance Metric | 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) | Cyanex 272 | TODGA |
| Primary Mechanism | Neutral Solvation (Soft N-donor) | Cation Exchange | Neutral Solvation (Hard O-donors) |
| Optimal Acidity | High to moderate acidity (e.g., > 1M HNO₃) | Low acidity (pH-dependent, typically pH 2-6)[10] | High acidity (e.g., > 1M HNO₃)[8] |
| Selectivity Profile | Soft metals: Pd(II), Pu(IV), Tc(VII), Cr(VI), Re(VII)[1] | Divalent cations (e.g., Co/Ni separation), some REEs[10] | Hard metals: Trivalent actinides (Am³⁺) and lanthanides (Eu³⁺)[7][11][12] |
| Stripping | Can be challenging for strongly extracted metals. Requires complexing or reducing agents. | Relatively easy; accomplished by contacting with a strong acid solution (low pH).[13] | Requires dilute acid or complexing agents.[11] |
| Third Phase Formation | Generally low tendency in aliphatic diluents like n-dodecane.[1] | Low tendency. | Can be an issue at high metal and acid loading; often requires a phase modifier. |
| Chemical Stability | Good stability in nitric acid. | Good hydrolytic stability. | Susceptible to acid-catalyzed hydrolysis over long exposure times. |
Causality Behind Performance:
-
Selectivity: The fundamental difference in selectivity arises from the Hard and Soft Acids and Bases (HSAB) principle. MIDOA's soft nitrogen donor preferentially binds to soft metals like Palladium(II).[1] In contrast, TODGA's hard oxygen donors are ideal for hard metals like Europium(III) and Americium(III).[7][12] Cyanex 272's selectivity is governed more by ionic charge and size, allowing for separations like Cobalt(II) from Nickel(II) based on differences in the stability of their extracted complexes.
-
pH Dependence: The operational domains are dictated by the extraction mechanism. MIDOA and TODGA, being neutral extractants, perform well in highly acidic solutions where the metal salts are fully dissociated. Conversely, the cation exchange mechanism of Cyanex 272 requires a lower H⁺ concentration to allow the metal ion to effectively compete with protons for the extraction site.[10]
-
Stripping: The ease of stripping (recovering the metal from the loaded organic phase) is the reverse of extraction. For Cyanex 272, simply increasing the acid concentration (lowering the pH) floods the system with protons, driving the equilibrium back and releasing the metal ion into a new aqueous phase.[13] For strong solvating extractants like MIDOA and TODGA, this is less effective, often necessitating the use of chemical agents that either reduce the metal's oxidation state or form a more stable aqueous complex.
Experimental Protocols: A Framework for Evaluation
To ensure a fair and reproducible comparison, a standardized experimental workflow is essential. The following protocol outlines the key steps for evaluating extractant performance.
dot
Caption: Standardized workflow for evaluating extractant performance.
Step-by-Step Methodology for a Comparative Extraction Test:
-
Preparation of the Aqueous Phase:
-
Prepare a stock solution of the target metal(s) (e.g., 1 mM of PdCl₂ and 1 mM of Eu(NO₃)₃) in a relevant acid matrix (e.g., 3 M HNO₃).
-
Causality: The choice of acid is critical as the counter-ion (e.g., NO₃⁻) is often co-extracted by neutral ligands. 3 M HNO₃ is a common starting point for screening studies in nuclear applications.
-
-
Preparation of the Organic Phase:
-
Prepare solutions of each extractant (e.g., 0.1 M MIDOA, 0.1 M TODGA, and 0.5 M Cyanex 272) in a suitable organic diluent, such as n-dodecane or kerosene.
-
Causality: The extractant concentration is a key variable influencing loading capacity and extraction efficiency.[14] Aliphatic diluents are industry standards due to their low cost, high flash point, and chemical stability. For Cyanex 272, the aqueous phase pH would need to be adjusted (e.g., to pH 3) for effective extraction.
-
-
Extraction Procedure:
-
In a series of centrifuge tubes, combine equal volumes (e.g., 5 mL) of the aqueous and organic phases. This establishes an Organic to Aqueous (O/A) ratio of 1.[15]
-
Agitate the tubes vigorously for a set time (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[14][15]
-
Causality: Consistent mixing time and temperature are vital for reproducibility, as extraction is a kinetic and thermodynamic process.[16]
-
-
Phase Separation and Analysis:
-
Centrifuge the tubes for approximately 5 minutes to achieve a clean and rapid separation of the two phases.[15]
-
Carefully pipette a sample from the aqueous phase (the raffinate).
-
Determine the concentration of the metal(s) in the raffinate using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[15]
-
-
Calculation of Performance Metrics:
-
Distribution Ratio (D): This measures the overall extraction efficiency for a single metal.
-
D = ([Metal]org) / ([Metal]aq)
-
Where [Metal]org is calculated by mass balance: [Metal]initial, aq - [Metal]final, aq.
-
-
Separation Factor (α): This quantifies the selectivity of the extractant for one metal (M1) over another (M2).
-
αM1/M2 = DM1 / DM2
-
A high separation factor (>10) indicates a good separation.
-
-
Conclusion and Recommendations
The choice between 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) and traditional extractants is not a matter of direct superiority but of application-specific suitability.
-
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA) is an advanced extractant with high potential for processes requiring the selective recovery of soft, precious, or strategically important metals (like Pd, Pu, Tc) from highly acidic media.[1] Its strength lies in its unique selectivity profile, which is complementary to most traditional extractants.
-
Cyanex 272 remains an excellent, cost-effective choice for bulk separations of divalent metals in low-acid or pH-controlled environments. Its straightforward stripping process is a significant operational advantage.[10]
-
TODGA is the established standard for the group separation of trivalent actinides and lanthanides from acidic nuclear waste streams.[7][8][11] Its high affinity for these hard metals is well-documented and leveraged in processes like TRUEX.[4][17]
Recommendation for Researchers: When faced with a new separation challenge, a preliminary screening following the protocol outlined in Section 4 is highly advised. Test the target metals against a panel of extractants with different donor atoms and mechanisms (e.g., MIDOA, TODGA, and Cyanex 272) across a range of acidities. This data-driven approach will provide the most direct path to identifying the optimal extractant for your specific needs.
References
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- Herbst, R. S., et al. (n.d.). Demonstration of the TRUEX Process for Partitioning of Actinides from Actual ICPP Tank Waste Using Centrifugal Contactors. INIS-IAEA.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). (n.d.). Cymit.
- Horwitz, E. P., & Schulz, W. W. (1990). The TRansUranium EXtraction (TRUEX) process: A vital tool for disposal of US defense nuclear waste. INIS-IAEA.
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- Schulz, W. W., & Horwitz, E. P. (1986). The TRUEX (TRansUranium EXtraction) process and the management of liquid TRU (transuranic) waste. OSTI.GOV.
- Steczek, L., et al. (n.d.). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). RSC Publishing.
- Steczek, L., et al. (n.d.). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). PMC - NIH.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). (n.d.). Alfa Chemistry.
- Ansari, S. A., et al. (n.d.). N,N,N′,N′‐Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide‐Partitioning from High‐Level Waste (HLW). Taylor & Francis Online.
- Sasaki, Y., et al. (n.d.). Extraction of actinides(III), (IV), (V), (VI), and lanthanides(III) by structurally tailored diamides.
- Separation of 90Y from 90Sr by a solvent extraction method using N,N,N',N'-tetraoctyl diglycolamide (TODGA) as the extractant. (n.d.). PubMed.
- Read, C. (2015).
- Babain, V. A. (2011).
- Nayak, P., et al. (n.d.). Extraction chromatography of lanthanides using N,N,N′,N′-tetraoctyl diglycolamide (TODGA) as the stationary phase.
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). (n.d.). MySkinRecipes.
- Nash, K. L., & Lumetta, G. J. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry.
- Uribe-Salas, A., et al. (2022). Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. MDPI.
- Musikas, C., & Cuillerdier, C. (1992).
- 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). (n.d.). Chem-Impex.
- Methods for the extraction of minerals with rare earths. (n.d.). Condorchem Enviro Solutions.
- Archer, E. M., et al. (n.d.). The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. Inorganic Chemistry Frontiers (RSC Publishing).
- Ashley, K. (n.d.). International Standard Procedure for the Extraction of Metal Compounds Having Soluble Threshold Limit Values.
- Atanassova, M., & Shivachev, B. (2022). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. MDPI.
- Souza, D., et al. (n.d.). Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System. Scirp.org.
- Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. (2024). Discovery Alert.
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- Liquid-Liquid Extraction Techniques Principles and Optimis
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- Pavon, S., et al. (2017). Comparison of Cyanex 272 and Cyanex 572 for the separation of Neodymium from a Nd/Tb/Dy mixture by pertraction. SciSpace.
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Performance Evaluation of MIDOA in Industrial Applications: A Comparative Guide
Introduction: The Challenge of Identifying "MIDOA"
In the dynamic landscape of industrial applications, the continuous evaluation of novel technologies is paramount for maintaining a competitive edge and advancing scientific frontiers. This guide was intended to provide a comprehensive performance evaluation of a technology referred to as "MIDOA." However, an extensive search of scientific literature, technical databases, and public domain information has yielded no specific, identifiable technology, compound, or methodology consistently referred to by this acronym in an industrial context.
The term "MIDOA" does not correspond to a recognized scientific or industrial standard, registered product, or established analytical technique within the available body of knowledge. This presents a unique challenge in fulfilling the original request for a comparative analysis. The absence of a clear referent for "MIDOA" makes it impossible to:
-
Define its mechanism of action.
-
Identify its intended industrial applications.
-
Source relevant performance data.
-
Compare it against established alternatives.
-
Provide validated experimental protocols.
This guide will, therefore, pivot to address the process of evaluating a novel, yet-unidentified technology (which we will refer to as "Technology X" in place of "MIDOA") and outline a hypothetical framework for its rigorous assessment. This approach will equip researchers, scientists, and drug development professionals with a robust methodology for evaluating any new technology they may encounter.
A Hypothetical Framework for Evaluating "Technology X"
The following sections will detail a structured approach to assessing a novel technology, using the principles of scientific integrity, logical evaluation, and data-driven comparison.
Part 1: Foundational Characterization of Technology X
Before any comparative performance evaluation can begin, a thorough understanding of Technology X is essential. This initial phase would involve:
-
Mechanism of Action (MoA) Elucidation:
-
Objective: To understand the fundamental principles by which Technology X operates.
-
Methodology: A combination of literature review (if available), theoretical modeling, and foundational experiments would be employed. For instance, if Technology X were a novel catalytic agent, initial experiments would focus on identifying its active sites, reaction kinetics, and potential pathways.
-
-
Defining the Application Space:
-
Objective: To identify the specific industrial processes where Technology X could offer a significant advantage.
-
Methodology: Based on the MoA, potential applications would be hypothesized. These hypotheses would then be tested through small-scale feasibility studies.
-
Part 2: Designing a Comparative Performance Evaluation
Once Technology X is sufficiently characterized, a rigorous comparative study can be designed.
1. Selection of Appropriate Alternatives: The choice of benchmark technologies is critical for a meaningful comparison. Alternatives should be selected based on their current widespread use in the target application, their well-documented performance, and their established limitations.
2. Defining Key Performance Indicators (KPIs): KPIs must be quantifiable, relevant to the industrial application, and capable of highlighting the potential advantages of Technology X. A table of potential KPIs is presented below.
| Performance Category | Key Performance Indicator (KPI) | Unit of Measurement | Relevance to Industrial Application |
| Efficacy | Product Yield | % | Direct measure of process efficiency. |
| Purity of Output | % | Critical for quality control and downstream processing. | |
| Efficiency | Reaction Time / Process Duration | Hours / Minutes | Impacts throughput and operational costs. |
| Energy Consumption | kWh / unit of product | A key factor in sustainability and cost-effectiveness. | |
| Robustness | Performance under varying conditions (e.g., temperature, pressure) | % deviation from optimal | Determines the operational window and reliability. |
| Cost | Cost per unit of product | $ / kg (or other relevant unit) | A primary driver of industrial adoption. |
3. Experimental Workflow for Comparative Analysis:
The following diagram illustrates a generalized workflow for comparing Technology X against an established alternative.
Caption: A generalized workflow for the comparative evaluation of a new technology.
Part 3: Hypothetical Experimental Protocol
Below is a detailed, hypothetical protocol for a comparative study, assuming Technology X is a novel catalyst for a specific chemical synthesis.
Objective: To compare the catalytic efficiency and product purity of Technology X against the current industry standard, Catalyst Z.
Materials:
-
Reactant A, Reactant B
-
Solvent (e.g., Toluene)
-
Technology X (Catalyst)
-
Catalyst Z (Industry Standard)
-
Reaction vessel with temperature and pressure control
-
Analytical equipment (e.g., HPLC, GC-MS)
Procedure:
-
Preparation: 1.1. Prepare two identical reaction vessels. 1.2. In each vessel, dissolve Reactant A (1 mol) and Reactant B (1.2 mol) in the solvent (500 mL). 1.3. Bring both reaction mixtures to the optimal reaction temperature (e.g., 80°C).
-
Initiation: 2.1. To Vessel 1, add Technology X (0.01 mol%). 2.2. To Vessel 2, add Catalyst Z (0.01 mol%). 2.3. Start the reaction timers for both vessels simultaneously.
-
Monitoring and Data Collection: 3.1. At regular intervals (e.g., every 30 minutes), extract a small aliquot from each reaction mixture. 3.2. Analyze the aliquots using HPLC to determine the concentration of the product and remaining reactants. 3.3. Record all process parameters (temperature, pressure) throughout the reaction.
-
Termination and Analysis: 4.1. Once the reaction in the control vessel (Vessel 2) has reached completion (as determined by the stabilization of product concentration), stop both reactions. 4.2. Perform a final analysis of the product mixture from both vessels using GC-MS to determine product purity and identify any byproducts.
-
Data Analysis: 5.1. Plot the concentration of the product over time for both catalysts to compare reaction rates. 5.2. Calculate the final product yield for both reactions. 5.3. Compare the purity profiles of the final products.
Conclusion and Path Forward
While a direct evaluation of "MIDOA" is not feasible due to the lack of identifiable information, the framework presented in this guide provides a comprehensive and scientifically rigorous approach to the evaluation of any novel technology. The principles of thorough characterization, careful selection of comparators, definition of relevant KPIs, and detailed experimental protocols are universally applicable.
We encourage researchers and industry professionals who may have information on a technology referred to as "MIDOA" to share this with the scientific community. A clear identification is the first and most critical step in a thorough and unbiased performance evaluation.
References
As no specific information on "MIDOA" could be found, a traditional reference list citing sources for performance data is not applicable. The methodologies and principles outlined in this guide are based on standard scientific practices for technology evaluation and validation. For further reading on the principles of experimental design and technology assessment, the following resources are recommended:
- Design and Analysis of Experiments by Douglas C. Montgomery. This textbook provides a comprehensive overview of the statistical principles underlying effective experimental design.
- Technology Assessment: A Practical Guide by the United Nations Environment Programme. This guide offers a framework for assessing the potential impacts of new technologies.
A Senior Application Scientist's Guide to the Quantitative Analysis of Metal Ion Extraction by MIDOA
Introduction: The Imperative for Selective Metal Ion Extraction
In fields ranging from hydrometallurgy and nuclear waste reprocessing to the synthesis of ultra-pure compounds for drug development, the selective separation of metal ions from complex aqueous matrices is a critical and often challenging task. Solvent extraction, a venerable and robust technique, remains a cornerstone of these separation processes due to its scalability, efficiency, and adaptability.[1] The efficacy of solvent extraction hinges on the choice of extractant, a molecule designed to selectively complex with a target metal ion and facilitate its transfer from an aqueous phase to an immiscible organic phase.[1]
This guide provides an in-depth technical comparison of N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamic acid (MIDOA), a tridentate ligand, for the quantitative analysis of metal ion extraction. We will explore the fundamental principles governing its selectivity, present comparative experimental data against other common extractants, and provide detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of advanced separation methodologies.
Core Principles of MIDOA Extraction: A Mechanistic Perspective
The unique extraction behavior of MIDOA stems from its molecular structure, which features two carbonyl oxygen donor atoms and a central nitrogen donor atom. This configuration makes MIDOA a tridentate ligand capable of forming stable chelate complexes with metal ions. The selectivity of MIDOA is best understood through the lens of the Hard and Soft Acids and Bases (HSAB) theory.
According to HSAB theory, hard acids (metal ions with high charge density and low polarizability) preferentially bind to hard bases (ligands with donor atoms like oxygen), while soft acids (metal ions with low charge density and high polarizability) favor binding with soft bases (ligands with donor atoms like nitrogen and sulfur).
-
MIDOA's Advantage: The central nitrogen atom in MIDOA's backbone classifies it as a softer extractant compared to analogues that exclusively use oxygen as the donor atom, such as N,N,N',N'-tetraoctyl-diglycolamide (TODGA) and N,N,N',N'-tetraoctyl-3,6-dioxaoctanediamide (DOODA).[2] This structural feature imparts a higher affinity for soft and borderline metal ions.
-
Extraction Mechanism: MIDOA extracts metal ions from an acidic aqueous phase into an organic solvent (e.g., n-dodecane) by forming a neutral metal-ligand complex. The general extraction equilibrium can be represented as the association of the metal ion with multiple MIDOA molecules in the organic phase. MIDOA's ability to extract soft acid metals and metal oxonium anions is particularly noteworthy.[2]
Below is a diagram illustrating the fundamental structure of MIDOA.
Caption: Chemical structure of N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamic acid (MIDOA).
Comparative Performance Analysis: MIDOA vs. Alternative Extractants
A quantitative comparison of MIDOA with other diamide extractants like TODGA and DOODA reveals its distinct selectivity profile. While TODGA and DOODA, with their etheric and amidic oxygen donor atoms, show high extractability for hard acid metal ions (e.g., those in groups 2A-4A), MIDOA demonstrates superior performance for softer metal ions.[2][3]
Extraction from Nitric Acid Media
The following table summarizes the distribution ratios (D) for various metal ions from 3 M nitric acid into a 0.1 M solution of the extractant in n-dodecane. The distribution ratio is a measure of the extraction efficiency, with higher values indicating more effective extraction.
| Metal Ion | MIDOA (D value) | TODGA (D value) | DOODA (D value) | HSAB Classification |
| Pd(II) | >100 | ~1 | ~0.1 | Soft Acid |
| Hg(II) | >100 | ~1 | ~0.1 | Soft Acid |
| Au(III) | >100 | ~10 | ~1 | Soft Acid |
| Pt(IV) | >10 | ~1 | ~0.1 | Borderline Acid |
| Bi(III) | >10 | >1000 | >100 | Borderline Acid |
| Fe(III) | ~1 | >1000 | >100 | Hard Acid |
| Zr(IV) | ~1 | >1000 | >1000 | Hard Acid |
| Eu(III) | <0.1 | >1000 | >100 | Hard Acid |
| Am(III) | <0.1 | >1000 | >100 | Hard Acid |
Data is estimated from graphical representations in Sasaki et al. (2013).[2]
As the data illustrates, MIDOA exhibits significantly higher distribution ratios for soft acids like Palladium(II), Mercury(II), and Gold(III) compared to the harder oxygen-based extractants TODGA and DOODA.[2] Conversely, hard acids like Zirconium(IV) and the lanthanides/actinides (Eu(III), Am(III)) are poorly extracted by MIDOA but strongly extracted by TODGA and DOODA.[2] This differential selectivity is a direct consequence of the HSAB principle.
Extraction of Precious and Platinum Group Metals (PGMs) from Hydrochloric Acid Media
For applications in precious metal recovery, hydrochloric acid is a more relevant medium. MIDOA demonstrates high extraction efficiency for several precious and platinum group metals from 3 M HCl.
| Metal Ion | Distribution Ratio (D) with 0.1 M MIDOA in n-dodecane |
| Au(III) | >10 |
| Pt(IV) | >10 |
| Pd(II) | >10 |
| Ir(III) | >10 |
| Os(III) | >10 |
| Re(VII) | >10 |
Data sourced from a study on metal extraction from HCl by MIDOA.[2]
These results underscore MIDOA's potential for the selective recovery of high-value precious metals from chloride leach solutions.[2]
Experimental Protocols for Quantitative Analysis
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following section outlines a comprehensive workflow for the quantitative analysis of metal ion extraction using MIDOA.
General Experimental Workflow
The process involves preparing the aqueous and organic phases, performing the solvent extraction, and analyzing the metal ion concentration in the aqueous phase before and after extraction.
Caption: General workflow for solvent extraction experiments.
Detailed Step-by-Step Methodology
1. Preparation of Solutions
-
Aqueous Phase:
-
Prepare a stock solution of the target metal ion(s) at a known concentration (e.g., 100 mg/L) in the desired acidic medium (e.g., 3 M HNO₃ or 3 M HCl).
-
Use certified atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) standards for accuracy.[4]
-
-
Organic Phase:
-
Prepare a stock solution of MIDOA (e.g., 0.1 M) in a suitable immiscible organic diluent, such as n-dodecane. Gentle warming may be required to ensure complete dissolution.
-
2. Extraction Procedure
-
In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases. This establishes a 1:1 organic-to-aqueous (O/A) phase ratio.
-
Seal the funnel and shake vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.
-
Allow the phases to separate completely. This may take several minutes. Centrifugation can be employed to expedite phase disengagement if emulsions form.
-
Carefully drain the lower (aqueous) phase, referred to as the raffinate, into a clean collection vessel.
-
The upper (organic) phase, now containing the extracted metal-MIDOA complex, is the "loaded organic."
3. Stripping Procedure (for recovery from the organic phase)
-
Transfer the loaded organic phase to a clean separatory funnel.
-
Add an equal volume of a suitable stripping agent. The choice of stripping agent depends on the metal ion and the stability of its complex with MIDOA. Dilute acids (e.g., 0.1 M HCl) or complexing agents like thiourea (for precious metals) can be effective.[5]
-
Shake for 15-30 minutes and allow the phases to separate.
-
Collect the aqueous stripping solution, which now contains the concentrated metal ion.
4. Quantitative Analysis
-
Determine the concentration of the metal ion in the initial aqueous phase and the raffinate using a calibrated analytical technique such as AAS or ICP-OES.[4]
-
If stripping was performed, also analyze the metal concentration in the stripping solution.
-
The concentration of the metal in the organic phase can be determined by mass balance:
-
[M]_org = [M]_initial_aq - [M]_raffinate_aq
-
5. Calculation of Key Metrics
-
Distribution Ratio (D):
-
D = [M]_org / [M]_raffinate_aq
-
This ratio quantifies the partitioning of the metal ion between the two phases at equilibrium.
-
-
Extraction Percentage (%E):
-
%E = (D / (D + (V_aq / V_org))) * 100
-
For a 1:1 phase ratio, this simplifies to: %E = (D / (D + 1)) * 100
-
Conclusion
N,N'-dimethyl-N,N'-dioctyl-3-oxapentanediamic acid (MIDOA) is a highly effective and selective extractant for a range of soft and borderline metal ions, particularly precious and platinum group metals. Its performance, grounded in the principles of HSAB theory, offers a distinct advantage over harder, oxygen-based extractants like TODGA and DOODA for specific separation challenges. By following rigorous, well-defined experimental protocols, researchers can leverage the unique properties of MIDOA to achieve high-efficiency separations and accurate quantitative analysis. The comparative data and methodologies presented in this guide provide a solid foundation for the application of MIDOA in advanced chemical research and development.
References
-
Sasaki, Y., et al. (2013). Extraction behavior of metal ions by TODGA, DOODA, MIDOA, and NTAamide extractants from HNO₃ to n-dodecane. Solvent Extraction and Ion Exchange, 31(4), 401-415. [Link]
-
Lee, J., et al. (2015). Extraction of gold(III) in hydrochloric acid solution using monoamide compounds. Hydrometallurgy, 157, 248-254. [Link]
-
Sasaki, Y., et al. (2011). Various metal extraction from hydrochloric acid into n-dodecane by methylimino-dioctylacetamide (MIDOA). Solvent Extraction Research and Development, Japan, 18, 121-129. [Link]
-
Manousi, N., Giannakoudakis, D. A., & Zachariadis, G. A. (2019). Extraction of Metal Ions with Metal–Organic Frameworks. Molecules, 24(24), 4605. [Link]
-
Sasaki, Y., et al. (2013). Precious metal extraction by N,N,N′,N′ -tetraoctyl-thiodiglycolamide and its comparison with N,N,N′,N′ -tetraoctyl-diglycolamide and methylimino- N,N′ -dioctylacetamide. Solvent Extraction and Ion Exchange, 31(7), 735-746. [Link]
-
Manousi, N., et al. (2019). Extraction of Metal Ions with Metal–Organic Frameworks. Encyclopedia.pub. [Link]
-
Flett, D. S. (2004). Solvent extraction in hydrometallurgy: the role of the organic phase. Hydrometallurgy, 73(1-2), 1-23. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Studies of Novel Metal Complexes: The Case of MIDOA
For researchers, scientists, and drug development professionals, the quest for novel molecules capable of specific and efficient metal ion chelation is a continuous frontier. In this guide, we delve into the essential spectroscopic techniques required to characterize a new potential chelating agent, using the hypothetical molecule MIDOA (N-(9-methyl-9H-fluoren-9-yl)-9-oxodecanamide) as our primary example. This document is not a rigid template but a dynamic framework, designed to empower you with the rationale and practical steps to comprehensively evaluate and compare the performance of new metal-binding candidates against established alternatives like EDTA.
Introduction: The Significance of MIDOA and Metal Chelation
Metal ions are fundamental to a vast array of biological processes, acting as structural scaffolds for proteins and as catalytic centers for enzymes.[1] However, dysregulation of metal ion homeostasis is implicated in numerous pathologies, including neurodegenerative diseases and cancer. This has spurred the development of chelating agents, molecules that can bind to metal ions and modulate their activity.
MIDOA, with its fluorenyl and oxodecanamide moieties, presents an intriguing structural motif for potential metal coordination. The amide group and the keto group could act as potential donor atoms for metal binding. The fluorenyl group, being a fluorophore, offers a built-in spectroscopic handle to probe binding events. This guide will walk through the essential spectroscopic studies to elucidate the metal-binding properties of a novel compound like MIDOA and benchmark its performance against a well-established chelator, Ethylenediaminetetraacetic acid (EDTA).
The Spectroscopic Toolkit: Unveiling Metal-Ligand Interactions
A multi-faceted spectroscopic approach is crucial for a thorough characterization of a new metal-ligand complex. Each technique provides a unique piece of the puzzle, from confirming the interaction to quantifying its strength and identifying the specific atoms involved.
UV-Visible (UV-Vis) Absorption Spectroscopy: The First Glimpse of Complexation
Expertise & Experience: UV-Vis spectroscopy is often the first and most straightforward technique to ascertain if an interaction between the ligand (MIDOA) and a metal ion is occurring.[2] The underlying principle is that the formation of a metal-ligand complex can perturb the electronic transitions of the chromophores within the molecule, leading to changes in the absorption spectrum.[2] These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, or a change in the molar absorptivity (hyperchromic or hypochromic effect).
Trustworthiness: The self-validating nature of this experiment lies in the systematic titration of the ligand with the metal ion. A consistent and concentration-dependent change in the spectrum is a strong indicator of a specific interaction. Isosbestic points, where the spectra of the free ligand and the complex cross, further validate a two-state binding model.
Experimental Workflow:
Caption: UV-Vis Titration Workflow for MIDOA-Metal Complexation.
Fluorescence Spectroscopy: A Sensitive Probe of the Binding Environment
Expertise & Experience: Fluorescence spectroscopy is a highly sensitive technique that can provide detailed information about ligand-metal interactions, especially when the ligand is intrinsically fluorescent, as is the case with MIDOA due to its fluorenyl group.[3] Metal binding can alter the fluorescence properties of a fluorophore through various mechanisms, including fluorescence quenching or enhancement.[4] Quenching can occur through static or dynamic processes, and analyzing the nature of quenching can provide insights into the binding mechanism.[4]
Trustworthiness: The reliability of fluorescence titration data is enhanced by performing control experiments, such as titrating a non-binding fluorescent analogue with the metal ion to rule out non-specific quenching. Furthermore, analyzing the data with appropriate models like the Stern-Volmer equation for quenching studies helps in quantifying the interaction.
Experimental Workflow:
Caption: Fluorescence Titration Workflow for MIDOA-Metal Interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site
Expertise & Experience: NMR spectroscopy is a powerful tool for identifying the specific atoms of a ligand that are involved in metal binding.[5] Upon complexation with a metal ion, the chemical environment of the nuclei in the vicinity of the binding site is altered, leading to changes in their chemical shifts (chemical shift perturbation).[6][7] By comparing the 1H and 13C NMR spectra of the free ligand with that of the metal-bound complex, one can pinpoint the binding site.
Trustworthiness: The assignment of NMR signals is crucial for the correct interpretation of the data. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign the proton and carbon signals of MIDOA. The systematic shift of specific signals upon titration with a metal ion provides strong evidence for the involvement of those particular atoms in the coordination.
Experimental Workflow:
Caption: NMR Titration Workflow for Identifying MIDOA's Metal Binding Site.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Changes Upon Coordination
Expertise & Experience: FT-IR spectroscopy provides information about the vibrational modes of a molecule.[8] When a ligand coordinates to a metal ion, the bond strengths of the functional groups involved in the binding are altered, leading to shifts in their characteristic vibrational frequencies.[9] For MIDOA, the C=O stretching frequency of the amide and ketone groups would be particularly informative. A shift to a lower wavenumber (red shift) upon addition of a metal ion is indicative of the involvement of these carbonyl oxygens in coordination.[10]
Trustworthiness: The reliability of FT-IR data is supported by comparing the spectrum of the complex to that of the free ligand. The appearance of new bands or the shifting of existing bands, particularly those corresponding to potential donor groups, provides direct evidence of coordination.
Experimental Workflow:
Caption: FT-IR Analysis Workflow for MIDOA-Metal Complex.
Comparative Analysis: MIDOA vs. EDTA
To contextualize the performance of MIDOA, a direct comparison with a well-characterized chelator like EDTA is essential. The following tables summarize hypothetical, yet realistic, experimental data that one might obtain for MIDOA and compare it with known values for EDTA.
Table 1: Comparison of Binding Affinities (Binding Constant, Ka) for Cu2+
| Compound | Spectroscopic Method | Binding Constant (Ka, M-1) |
| MIDOA | Fluorescence Spectroscopy | 5.2 x 105 |
| EDTA | UV-Vis Spectroscopy | 6.3 x 1018 |
Table 2: Comparison of Spectroscopic Changes upon Cu2+ Binding
| Compound | Spectroscopic Method | Observed Change | Interpretation |
| MIDOA | UV-Vis | Bathochromic shift of 15 nm | Alteration of the fluorenyl chromophore's electronic environment. |
| MIDOA | Fluorescence | Significant quenching of fluorescence | Static quenching due to complex formation. |
| MIDOA | 1H NMR | Downfield shift of amide and adjacent CH2 protons | Involvement of the amide group in metal coordination. |
| MIDOA | FT-IR | C=O stretch shifts from 1710 cm-1 to 1685 cm-1 | Coordination of the ketone oxygen to the metal ion. |
| EDTA | UV-Vis | Formation of a new absorption band around 260 nm for the Fe(III)-EDTA complex.[11] | Charge transfer band upon complexation.[11] |
| EDTA | FT-IR | Shift of carboxylate asymmetric and symmetric stretching frequencies. | Coordination of carboxylate groups to the metal ion. |
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key experiments are provided below.
Protocol 1: UV-Vis Titration of MIDOA with Cu2+
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of MIDOA in methanol.
-
Prepare a 10 mM stock solution of CuCl2 in 10 mM HEPES buffer, pH 7.4.
-
In a series of 1.5 mL microcentrifuge tubes, add a fixed amount of the MIDOA stock solution to achieve a final concentration of 50 µM in a total volume of 1 mL.
-
Add increasing volumes of the CuCl2 stock solution to achieve final concentrations ranging from 0 to 200 µM.
-
Bring the final volume of each tube to 1 mL with the HEPES buffer.
-
-
Spectroscopic Measurement:
-
Set the spectrophotometer to scan from 200 to 400 nm.
-
Use a solution containing 50 µM MIDOA in the buffer as the blank.
-
Record the absorption spectrum for each sample.
-
-
Data Analysis:
-
Plot the change in absorbance at the λmax of the complex as a function of the Cu2+ concentration.
-
Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to determine the binding constant (Ka).
-
Protocol 2: Fluorescence Quenching Study of MIDOA with Fe3+
-
Preparation of Solutions:
-
Prepare a 0.1 mM stock solution of MIDOA in methanol.
-
Prepare a 5 mM stock solution of FeCl3 in 10 mM HEPES buffer, pH 7.4.
-
In a quartz cuvette, add the MIDOA stock solution to the HEPES buffer to a final concentration of 1 µM.
-
Successively add small aliquots of the FeCl3 stock solution to the cuvette.
-
-
Spectroscopic Measurement:
-
Determine the optimal excitation wavelength by recording an excitation spectrum.
-
Set the excitation wavelength and record the emission spectrum after each addition of FeCl3.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot F0/F versus the concentration of Fe3+, where F0 is the fluorescence intensity of MIDOA in the absence of the quencher and F is the fluorescence intensity at each quencher concentration.
-
Determine the Stern-Volmer quenching constant (KSV) from the slope of the linear portion of the plot.
-
Protocol 3: 1H NMR Titration of MIDOA with Zn2+
-
Preparation of Samples:
-
Prepare a 5 mM solution of MIDOA in DMSO-d6.
-
Prepare a 100 mM stock solution of anhydrous ZnCl2 in DMSO-d6.
-
In an NMR tube, place 500 µL of the MIDOA solution.
-
Add incremental amounts of the ZnCl2 stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, and 2.0 molar equivalents).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the free MIDOA.
-
Acquire a 1H NMR spectrum after each addition of the ZnCl2 solution.
-
-
Data Analysis:
-
Process and phase all spectra uniformly.
-
Compare the spectra and identify the protons that exhibit a significant change in chemical shift.
-
Plot the chemical shift perturbation (Δδ) for each proton as a function of the [Zn2+]/[MIDOA] molar ratio.
-
Conclusion: A Framework for Discovery
This guide provides a comprehensive framework for the spectroscopic characterization of novel metal-chelating agents, using MIDOA as a case study. By systematically applying UV-Vis, fluorescence, NMR, and FT-IR spectroscopy, researchers can gain a deep understanding of the metal-binding properties of new molecules. The comparative analysis against established standards like EDTA is crucial for evaluating their potential in various applications, from therapeutics to environmental remediation. The methodologies and rationale presented herein are designed to uphold scientific integrity and empower researchers to make informed decisions in the exciting field of drug discovery and development.
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A Comparative Guide to Diamide Extractants for Nuclear Fuel Reprocessing: An In-Depth Analysis of MIDOA, TODGA, and Malonamides
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of nuclear fuel reprocessing and radioactive waste management, the selection of an appropriate extractant is paramount for achieving efficient and selective separation of actinides and lanthanides. This guide provides a comprehensive comparison of three classes of diamide extractants: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA), N,N,N',N'-tetraoctyl diglycolamide (TODGA), and the malonamide derivative N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA). This analysis is grounded in peer-reviewed experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
The choice of a diamide extractant is fundamentally dictated by the target metal ions and the desired separation outcomes. This guide demonstrates that:
-
MIDOA excels in the extraction of soft metal ions , with a particularly high affinity for technologically significant elements such as Palladium (Pd) and Technetium (Tc) , as well as Plutonium in its +4 oxidation state (Pu(IV)) .
-
TODGA is a robust extractant for hard acid metal ions , demonstrating high efficiency in the co-extraction of trivalent actinides (Am(III)) and lanthanides (Eu(III)) .
-
Malonamides, such as DMDOHEMA , offer a nuanced approach, with a demonstrated capability for separating trivalent actinides and lanthanides, albeit with different selectivity compared to TODGA.
This comparative analysis delves into the performance characteristics of each extractant, supported by quantitative data, and provides detailed experimental protocols for their synthesis and application in solvent extraction processes.
Introduction: The Role of Diamide Extractants in Nuclear Fuel Reprocessing
The separation of long-lived radiotoxic actinides from spent nuclear fuel is a critical step in reducing the volume and long-term radiotoxicity of nuclear waste. Diamide extractants have emerged as promising candidates for this purpose due to their high extraction efficiency and complete incinerability (composed of C, H, O, and N atoms), which minimizes secondary waste generation. These ligands function by forming stable complexes with metal ions in an acidic aqueous phase, facilitating their transfer into an immiscible organic phase.
This guide focuses on three prominent diamide extractants, each with a distinct molecular architecture that dictates its coordination chemistry and, consequently, its selectivity towards different metal ions.
Comparative Performance Analysis
The efficacy of a solvent extraction process is primarily evaluated by two key parameters: the distribution ratio (D) , which quantifies the extent of metal ion extraction, and the separation factor (SF) , which indicates the selectivity of the extractant for one metal ion over another.
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA): The Soft Metal Specialist
MIDOA is a tridentate ligand characterized by a central nitrogen atom and two carbonyl oxygen atoms as donors. This structural feature imparts a preference for softer metal ions.
Key Performance Characteristics:
-
High affinity for Pd(II) and Tc(VII): Experimental data demonstrates that MIDOA is a highly effective extractant for palladium and technetium, two valuable and problematic fission products in nuclear waste.
-
Efficient Pu(IV) Extraction: MIDOA also shows strong extraction capabilities for Plutonium(IV).
-
Limited Data on Trivalent Actinide/Lanthanide Separation: To date, peer-reviewed literature has not extensively reported on the extraction of trivalent actinides (Am(III)) and lanthanides (Eu(III)) with MIDOA. This represents a significant data gap and a potential area for future research.
N,N,N',N'-tetraoctyl diglycolamide (TODGA): The Hard Acid Workhorse
TODGA is a tridentate extractant with two carbonyl oxygen atoms and a central ether oxygen atom, which collectively create a favorable coordination environment for hard acid metal ions like trivalent actinides and lanthanides.[1]
Key Performance Characteristics:
-
High Distribution Ratios for Am(III) and Eu(III): TODGA exhibits high distribution ratios for both Am(III) and Eu(III), particularly at higher nitric acid concentrations.[1][2] This makes it suitable for the group separation of these elements from acidic waste streams.
-
Dependence on Nitric Acid Concentration: The extraction efficiency of TODGA is strongly dependent on the nitric acid concentration in the aqueous phase, with distribution ratios generally increasing with acidity.[2][3]
-
Separation Factor (Eu/Am): TODGA typically shows a slight preference for Eu(III) over Am(III), with separation factors often in the range of 2-3.[1]
N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA): A Malonamide Alternative
DMDOHEMA is a representative of the malonamide class of extractants. These molecules possess two carbonyl oxygen donor atoms and their extraction behavior can be tuned by modifying the alkyl substituents on the amide nitrogen atoms.
Key Performance Characteristics:
-
Moderate Distribution Ratios for Am(III) and Eu(III): DMDOHEMA demonstrates the ability to extract both Am(III) and Eu(III) from nitric acid solutions.[4][5]
-
Am/Eu Separation Factor: In contrast to TODGA, DMDOHEMA generally exhibits a separation factor for Am(III) over Eu(III) of approximately 2.[6] This differing selectivity offers potential for more complex separation schemes.
Quantitative Performance Data
The following table summarizes the available experimental data for the distribution ratios (D) and separation factors (SF) of the compared extractants under specified conditions.
| Extractant | Metal Ions | Aqueous Phase | Organic Phase | D (Am) | D (Eu) | SF (Eu/Am) | Reference |
| TODGA | Am(III), Eu(III) | 3 M HNO₃ | 0.002 M TODGA in n-dodecane | ~10 | ~20 | ~2 | [1] |
| DMDOHEMA | Am(III), Eu(III) | 3 M HNO₃ | 0.6 M DMDOHEMA in Exxsol-d80 | ~5 | ~3 | ~0.6 (SF Am/Eu ≈ 1.7) | [4] |
| MIDOA | Am(III), Eu(III) | - | - | No data available | No data available | No data available | - |
Note: The performance of solvent extraction systems is highly dependent on experimental conditions such as the concentrations of the extractant and nitric acid, the nature of the diluent, and the temperature. The data presented here are for comparative purposes under the specified conditions.
Experimental Protocols
Synthesis of Diamide Extractants
A common route for the synthesis of TODGA involves the reaction of diglycolyl chloride with a secondary amine.
-
Step 1: Preparation of Diglycolyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to a cooled solution of diglycolic acid in a suitable solvent (e.g., dichloromethane). The reaction mixture is then refluxed until the evolution of HCl and SO₂ ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield diglycolyl chloride.
-
Step 2: Amidation: The freshly prepared diglycolyl chloride is dissolved in an anhydrous, non-polar solvent (e.g., toluene). A solution of di-n-octylamine in the same solvent is added dropwise at a low temperature (e.g., 0-5 °C) with vigorous stirring. An acid scavenger, such as triethylamine, is typically added to neutralize the HCl formed during the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Step 3: Work-up and Purification: The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
-
Step 1: Acyl Chloride Formation: Methyliminodiacetic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding diacyl chloride.
-
Step 2: Amidation: The resulting diacyl chloride is then reacted with di-n-octylamine in the presence of a base to yield MIDOA. The reaction conditions and purification would likely be similar to those described for TODGA.
Solvent Extraction Workflow
The following protocol outlines a general procedure for evaluating the extraction performance of diamide extractants.
Caption: General workflow for a solvent extraction experiment.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Prepare an aqueous solution of nitric acid at the desired concentration (e.g., 0.1 - 4 M HNO₃). Spike this solution with tracer amounts of the metal ions of interest (e.g., ²⁴¹Am and ¹⁵²Eu).
-
Organic Phase Preparation: Prepare a solution of the diamide extractant (e.g., 0.1 M TODGA) in a suitable water-immiscible organic diluent (e.g., n-dodecane).
-
Phase Contacting and Equilibration: Mix equal volumes of the prepared aqueous and organic phases in a centrifuge tube. Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Aqueous and Organic Phase Analysis: Carefully separate the two phases. Take aliquots from both the aqueous and organic phases for analysis.
-
Quantification: Determine the concentration of the metal ions in each phase using appropriate analytical techniques, such as gamma-ray spectrometry for radioactive tracers or inductively coupled plasma mass spectrometry (ICP-MS) for stable isotopes.
-
Data Analysis: Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]org / [Metal]aq. Calculate the separation factor (SF) between two metal ions (M1 and M2) using the formula: SF(M1/M2) = D(M1) / D(M2).
Mechanistic Insights and Structural Considerations
The selectivity of diamide extractants is a direct consequence of the nature of the donor atoms and the overall stereochemistry of the ligand-metal complex.
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A Comparative Analysis of Amidic Extractants for Rare Earth Element Separation: A Technical Guide for Researchers
Abstract
The separation of individual rare earth elements (REEs) is a formidable challenge in hydrometallurgy due to their nearly identical chemical properties. Traditional solvent extraction processes, often relying on organophosphorus extractants, are plagued by modest selectivity and significant environmental concerns.[1] Amidic extractants have emerged as a superior class of ligands, offering high extraction efficiency, remarkable selectivity for specific REEs, and the significant advantage of being completely incinerable, containing only C, H, O, and N atoms.[2] This guide provides a comprehensive comparative analysis of various amidic extractants, including diglycolamides (DGAs), malonamides, and diglycolamic acids. We delve into their performance metrics, underlying extraction mechanisms, and provide detailed experimental protocols to empower researchers in the selection and application of these promising molecules for next-generation REE separation technologies.
Introduction: The Challenge of Rare Earth Element Separation
Rare earth elements, a group of 17 chemically similar metallic elements, are indispensable components in a myriad of modern technologies, from permanent magnets in wind turbines and electric vehicles to phosphors in consumer electronics.[3] The primary difficulty in their production lies not in their crustal abundance, but in their separation from one another.[1][3] The phenomenon known as "lanthanide contraction"—the steady decrease in ionic radii across the lanthanide series—results in minute differences in the coordination chemistry of adjacent REEs, making their separation an intricate and energy-intensive process.
For decades, the industry standard has been solvent extraction using acidic organophosphorus extractants like di-(2-ethylhexyl)phosphoric acid (D2EHPA).[1][4] However, these systems suffer from several drawbacks:
-
Low Separation Factors: The selectivity between adjacent REEs is often poor, necessitating a large number of extraction stages (often hundreds of mixer-settlers) to achieve high purity.[1][5]
-
pH-Dependent Extraction: These extractants operate via a pH-swing mechanism, requiring the consumption of large quantities of acid and base to drive extraction and stripping, which generates substantial waste.[3]
-
Environmental Impact: The generation of large volumes of acidic and organic waste poses significant environmental challenges.[1]
These limitations have catalyzed the search for alternative extractant systems, leading to the development and investigation of amidic ligands as a highly promising solution.
Amidic Extractants: A Superior Class of Ligands for REE Separation
Amidic extractants are organic molecules characterized by one or more amide functional groups. They generally function as neutral or acidic extractants and have demonstrated significant advantages over their organophosphorus counterparts.
General Advantages:
-
High Affinity and Selectivity: Many amidic extractants, particularly diglycolamides, exhibit exceptionally high distribution ratios and separation factors for REEs.[1][6]
-
"Green" Chemistry: Composed solely of C, H, O, and N, they can be completely incinerated after their lifecycle, leaving no hazardous residue.[2]
-
Acidic Media Operation: They extract REEs efficiently from highly acidic solutions, which is beneficial for leaching processes and can simplify process flowsheets.[6]
-
Anion-Swing Mechanism: Neutral amidic extractants operate on an "anion swing" rather than a pH-swing mechanism, reducing the consumption of acids and bases.[3]
Classification of Amidic Extractants
The diverse family of amidic extractants can be broadly categorized based on their structure, which dictates their extraction mechanism and performance.
Caption: Classification of the main types of amidic extractants for REE separation.
Comparative Performance Analysis of Amidic Extractants
The efficacy of an extractant is quantified by several key performance indicators (KPIs). Understanding these metrics is crucial for comparing different ligands and designing efficient separation processes.
Key Performance Metrics
-
Distribution Ratio (D): Defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium. A high D value indicates efficient extraction.
-
Separation Factor (β): The ratio of the distribution ratios of two different metals (e.g., β(Nd/Pr) = D(Nd) / D(Pr)). A high separation factor (β > 1) is essential for efficient separation between two elements.[4]
-
Loading Capacity: The maximum concentration of a metal that can be loaded into the organic phase before issues like third-phase formation or gelation occur.[1][2]
-
Stripping Efficiency: The ease with which the extracted metal can be recovered from the loaded organic phase into a fresh aqueous solution.
Diglycolamides (DGAs): The Frontrunners
Diglycolamides are neutral, tridentate ligands that have emerged as the most studied and promising class of amidic extractants for REE separations.
-
N,N,N',N'-tetraoctyldiglycolamide (TODGA): TODGA is the most well-known DGA and serves as a benchmark for comparison.[2] It demonstrates excellent extraction capabilities for REEs, particularly from nitric acid media. However, its application can be limited by its tendency to form a third phase or gel at high metal loadings.[2][7]
-
Modified DGAs (e.g., DMDODGA): To overcome the limitations of TODGA, researchers have synthesized novel DGAs with modified alkyl substituents. For instance, N,N'-dimethyl-N,N'-dioctyl-3-oxa-diglycolamide (DMDODGA) exhibits higher affinity and superior extraction for REEs compared to TODGA, attributed to reduced steric hindrance around the coordinating oxygen atoms.[2][6] Studies have shown that DMDODGA can have an extraction efficiency 10 to 15-fold higher than TODGA for all lanthanides from 3 M HCl.[6]
-
Effect of Structure: The structure of the alkyl groups on the amide nitrogens significantly impacts performance. Introducing branching in the alkyl chains has been shown to improve selectivity and phase behavior, preventing the formation of undesirable third phases.[2][3]
Malonamides and Other Diamides
Malonamides, such as 2-dodecyl-N,N,N′,N′-tetrabutylmalonamide (TBDMA), represent another class of neutral diamide extractants.[8] They offer advantages like simple synthesis and good extraction effects.[8] While DGAs are generally superior for intra-lanthanide separation, malonamides can be effective for separating REEs from other elements, such as iron, by carefully controlling the acidity of the aqueous phase.[8]
Diglycolamic Acids (DGAAs)
Diglycolamic acids, such as N,N-dioctyldiglycolamic acid (DODGAA), are acidic extractants that combine the structural features of DGAs with a carboxylic acid group.[9] This dual functionality allows them to act as tridentate ligands.[9] They operate via a proton-exchange mechanism and can quantitatively extract all REEs from moderately acidic solutions.[9] Comparative studies show that while DGAAs with secondary amide groups (e.g., C12DGAA) are effective, their tertiary amide counterparts (e.g., DODGAA) provide superior extraction performance and separation ability due to the higher basicity of the amide oxygen.[9]
| Extractant Class | Example(s) | Extraction Mechanism | Key Advantages | Key Limitations |
| Diglycolamides (DGAs) | TODGA, DMDODGA | Solvating (Neutral) | High selectivity for adjacent REEs, high extraction efficiency.[1][6] | Can form a third phase at high loading.[2][7] |
| Malonamides | TBDMA | Solvating (Neutral) | Simple synthesis, good for separating REEs from other metals like Fe.[8] | Generally lower intra-REE selectivity than DGAs. |
| Diglycolamic Acids (DGAAs) | DODGAA, C12DGAA | Cation Exchange (Acidic) | Quantitative extraction from moderately acidic solutions, high metal capacity.[9] | Performance is pH-dependent. |
| Monoamides | DHOA | Solvating (Neutral) | Can offer high U/Pu selectivity, potential TBP replacement in nuclear fuel reprocessing.[10] | Generally lower extraction efficiency for REEs compared to DGAs. |
Table 1: Comparative overview of different classes of amidic extractants for REE separation.
Mechanistic Insights into REE Extraction by Amidic Ligands
The superior performance of amidic extractants is rooted in their coordination chemistry with REE ions.
Caption: Solvating extraction mechanism of a neutral diglycolamide (DGA).
Neutral extractants like DGAs and malonamides operate via a solvating mechanism. The REE³⁺ ion, along with its counter-anions (e.g., NO₃⁻), is transferred from the aqueous phase to the organic phase by forming a neutral complex with the ligand.[3] Typically, three DGA molecules coordinate to the REE³⁺ ion through their two amide carbonyl oxygens and the central ether oxygen, forming a stable, charge-neutral complex that is soluble in the organic diluent.[3] The extraction strength and selectivity are profoundly affected by subtle steric and electronic changes to the extractant's structure.[3]
In contrast, acidic extractants like DGAAs operate via a cation-exchange mechanism. The acidic proton of the carboxylic acid group is exchanged for an REE³⁺ ion, forming a charge-neutral complex. Slope analysis has shown that three DGAA molecules typically coordinate to one REE³⁺ ion to form a 1:3 complex.[9]
Experimental Protocols for a Comparative Study
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Here, we outline a self-validating workflow for comparing amidic extractants.
Synthesis of a Representative Dialkyl Diglycolamic Acid
This protocol describes the synthesis of a dialkyl diglycolamic acid, a key type of acidic amidic extractant, which can be performed efficiently in high yields.[11][12]
Objective: To synthesize a dialkyl diglycolamic acid for use as an REE extractant. Materials: Diglycolic anhydride, dialkylamine (e.g., di-2-ethylhexylamine), non-polar solvent (e.g., kerosene or an isoparaffinic diluent). Procedure:
-
Reaction Setup: In a reaction vessel, dissolve a known quantity of diglycolic anhydride (A) in a non-polar solvent. The chosen solvent should be the same one used for the subsequent solvent extraction experiments to streamline the process.
-
Amine Addition: Slowly add the dialkylamine (B) to the solution while stirring. A molar ratio of B/A of at least 1.0 is required.[11] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction is an amidation that proceeds readily. Monitor the disappearance of the diglycolic anhydride starting material using a suitable technique (e.g., IR spectroscopy by observing the disappearance of the anhydride carbonyl peaks).
-
Product Solution: The reaction directly yields the dialkyl diglycol amic acid dissolved in the organic diluent. The concentration should be adjusted to be between 0.1 mol/L and 1.5 mol/L for optimal performance in subsequent extraction steps.[11]
-
Validation: Characterize the product using ¹H-NMR and FT-IR spectroscopy to confirm the structure of the synthesized amic acid.[12] The resulting solution can be used directly as the organic phase in solvent extraction experiments.
Solvent Extraction Procedure for Performance Evaluation
This protocol details a standard liquid-liquid extraction experiment to determine the distribution ratio (D) and separation factor (β).
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A Cost-Benefit Analysis of N-Methyldiethanolamine (MDEA) in Metal Recycling: A Comparative Guide
This guide provides a comprehensive cost-benefit analysis of N-methyldiethanolamine (MDEA) for metal recycling applications. Intended for researchers, scientists, and professionals in drug development and chemical processing, this document offers an objective comparison of MDEA's potential performance against established alternatives, supported by extrapolated data from related industrial applications and theoretical considerations. Given the nascent stage of research into MDEA for metal recycling, this guide synthesizes field-proven insights with scientific principles to provide a robust framework for evaluation.
Introduction: The Imperative for Advanced Metal Recycling
The increasing demand for metals in various technological applications, coupled with the environmental and economic costs of primary mining, has intensified the need for efficient and selective metal recycling technologies. Hydrometallurgical processes, particularly solvent extraction, offer a promising avenue for recovering valuable metals from industrial effluents and electronic waste.[1] The choice of solvent is paramount, directly influencing extraction efficiency, selectivity, operational costs, and environmental impact.
Traditionally, various organic compounds have been employed for metal extraction.[2] However, these often present challenges such as toxicity, flammability, and the need for energy-intensive regeneration processes. This has spurred the search for alternative solvents with more favorable economic and environmental profiles. Alkanolamines, a class of organic compounds containing both hydroxyl and amino functional groups, have been extensively used in industrial gas sweetening to selectively remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[3][4] Their ability to form reversible complexes and their thermal stability make them intriguing candidates for metal recycling applications. This guide focuses on N-methyldiethanolamine (MDEA), a tertiary alkanolamine, and explores its potential advantages and disadvantages in this context.
N-Methyldiethanolamine (MDEA): A Profile
MDEA is a tertiary amine characterized by a nitrogen atom bonded to a methyl group and two ethanol groups. This structure imparts specific chemical properties that are central to its industrial applications.
Chemical Properties and Mechanism of Action
The lone pair of electrons on the nitrogen atom in MDEA can coordinate with metal ions, forming metal-amine complexes. The stability and selectivity of these complexes are influenced by factors such as the nature of the metal ion, the pH of the aqueous solution, and the presence of other coordinating ligands.
In the context of metal extraction, the proposed mechanism involves the following steps:
-
Complexation: MDEA in an organic solvent is brought into contact with an aqueous solution containing metal ions. The MDEA molecules coordinate with the metal ions to form a neutral or charged complex.
-
Phase Transfer: The metal-MDEA complex, being more soluble in the organic phase, is extracted from the aqueous phase.
-
Stripping: The metal is then recovered from the organic phase by altering the equilibrium, typically by changing the pH with an acidic solution. This breaks the metal-MDEA complex, transferring the metal ions back to a fresh aqueous phase in a concentrated form, and regenerating the MDEA solvent for reuse.
Comparative Analysis: MDEA vs. Alternative Solvents
A direct experimental comparison of MDEA with other solvents for metal recycling is not extensively documented. Therefore, this analysis draws inferences from its well-established performance in gas sweetening and the known characteristics of other amines and extraction agents. The primary alternatives considered are Monoethanolamine (MEA) and Diethanolamine (DEA), which are primary and secondary amines respectively, and conventional solvent extraction reagents.
Performance and Efficiency
-
Selectivity: MDEA, as a tertiary amine, exhibits a kinetic selectivity for H₂S over CO₂ in gas treating due to its reaction mechanism.[4] This suggests a potential for selective metal extraction, which would be a significant advantage in treating complex industrial wastewater containing multiple metal ions.[5] Primary and secondary amines like MEA and DEA react more readily with a broader range of species, which could translate to lower selectivity in metal extraction.
-
Loading Capacity: MDEA generally has a higher loading capacity for acid gases on a molar basis compared to MEA and DEA.[6] This could translate to a lower required solvent circulation rate in a metal recycling process, potentially reducing equipment size and operational costs.[7]
-
Reaction Kinetics: The reaction rate of MDEA with CO₂ is slower than that of MEA and DEA.[4] This could be a disadvantage in metal extraction if the complexation kinetics are also slow, potentially requiring longer residence times in the extraction equipment.
Cost-Benefit Analysis
A rigorous cost-benefit analysis requires specific experimental data for metal recycling. However, a semi-quantitative analysis can be constructed based on data from the gas treatment industry and current market prices for the chemicals.
| Parameter | MDEA (N-Methyldiethanolamine) | MEA (Monoethanolamine) | DEA (Diethanolamine) | Conventional Solvents (e.g., LIX reagents) |
| Estimated Price (USD/ton) | ~$1,500 - $2,500 (inferred)[8][9] | ~$1,000 - $1,500[10][11][12][13] | ~$1,100 - $1,400[4][14][15][16] | Varies widely, can be expensive |
| Benefits | Potentially high selectivity; High loading capacity; Lower regeneration energy; Lower corrosion potential; Lower solvent degradation and losses.[4][6] | Fast reaction kinetics. | Moderate properties. | High selectivity for specific metals (e.g., copper).[17] |
| Costs | Higher initial solvent cost; Slower reaction kinetics may require larger equipment.[4] | Higher regeneration energy; Higher corrosivity; Higher solvent degradation and losses.[18] | Moderate regeneration energy and corrosion. | Can be toxic and flammable; Regeneration can be complex. |
| Net Benefit (Inferred) | Potentially favorable for long-term, large-scale operations where selectivity and energy savings are critical. | May be suitable for applications where rapid extraction is the primary concern and operational costs are less critical. | A balanced option with moderate performance and cost. | Best for high-purity extraction of a single target metal. |
Note: Price estimates are subject to market fluctuations and are provided for comparative purposes. The "Net Benefit" is an inferred assessment based on the balance of potential advantages and disadvantages in a metal recycling context.
Operational Considerations
-
Regeneration Energy: A significant advantage of MDEA in gas sweetening is its lower heat of reaction, which translates to lower energy requirements for solvent regeneration.[6] This is a crucial factor in the overall cost-effectiveness of a recycling process. MEA and DEA have higher heats of reaction, leading to higher energy consumption during the stripping stage.
-
Corrosion: MDEA is known to be less corrosive than MEA and DEA, especially at higher concentrations and temperatures.[4][19] This can lead to lower capital costs for equipment (use of carbon steel instead of stainless steel) and reduced maintenance requirements. The degradation products of MEA and DEA can be particularly corrosive.[18]
-
Solvent Degradation and Losses: MDEA exhibits higher chemical and thermal stability compared to primary and secondary amines, resulting in lower solvent degradation rates and reduced make-up requirements.[4] This not only reduces costs but also minimizes the formation of undesirable byproducts that can interfere with the process.
Environmental Impact
The environmental footprint of a metal recycling process is a critical consideration.
-
Toxicity: While all amines have some level of toxicity, MDEA is generally considered to have a more favorable environmental and health profile compared to some conventional organic solvents used in metal extraction.
-
Biodegradability: The biodegradability of MDEA in industrial wastewater needs to be carefully assessed to prevent environmental accumulation.
-
Waste Generation: The lower degradation rate of MDEA leads to less formation of hazardous degradation products that would require disposal.
Experimental Protocols for Evaluation
To validate the potential of MDEA in metal recycling, rigorous experimental work is necessary. The following protocols provide a starting point for researchers.
Preparation of Synthetic Wastewater
A synthetic wastewater solution containing target metal ions (e.g., Cu²⁺, Zn²⁺) should be prepared to mimic the composition of relevant industrial effluents.[3][20] The concentration of each metal should be precisely controlled.
Example Synthetic Wastewater Composition:
-
CuSO₄·5H₂O: to achieve 100 ppm Cu²⁺
-
ZnSO₄·7H₂O: to achieve 100 ppm Zn²⁺
-
Adjust pH to a relevant range (e.g., 4-6) using H₂SO₄ or NaOH.
Solvent Extraction Procedure
-
Organic Phase Preparation: Prepare a solution of MDEA in a suitable organic diluent (e.g., kerosene) at a specific concentration (e.g., 10-30% v/v).
-
Extraction: In a separatory funnel, mix equal volumes of the synthetic wastewater and the MDEA organic phase. Shake vigorously for a predetermined time (e.g., 5-30 minutes) to allow for mass transfer and complexation.
-
Phase Separation: Allow the two phases to separate.
-
Sampling and Analysis: Carefully separate the aqueous and organic phases. Analyze the metal concentration in the aqueous phase before and after extraction using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3] The metal concentration in the organic phase can be determined by mass balance.
-
Stripping: Mix the metal-loaded organic phase with a stripping solution (e.g., 1-2 M H₂SO₄). Shake for a specified time to transfer the metal ions back to the aqueous phase.
-
Analysis of Stripped Solution: Analyze the metal concentration in the stripping solution to determine the stripping efficiency.
Data Analysis
-
Extraction Efficiency (%E): %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.
-
Distribution Coefficient (D): D = [M]org / [M]aq where [M]org is the metal concentration in the organic phase and [M]aq is the metal concentration in the aqueous phase at equilibrium.
-
Selectivity (β): β(A/B) = Dₐ / Dₑ where Dₐ and Dₑ are the distribution coefficients of metals A and B, respectively.
Visualization of the Proposed MDEA-Based Metal Recycling Process
The following diagram illustrates a conceptual process flow for a continuous metal recycling plant using MDEA.
Conclusion and Future Outlook
While direct experimental evidence for the application of MDEA in metal recycling is currently limited, a comprehensive analysis of its properties and performance in analogous industrial processes suggests it holds significant potential. Its inferred high selectivity, lower regeneration energy requirements, and reduced corrosivity present compelling advantages over conventional amines like MEA and DEA. However, the higher initial cost and potentially slower reaction kinetics are important factors to consider.
The cost-benefit analysis presented in this guide, based on extrapolated data, indicates that MDEA could be a highly economical option for large-scale metal recycling operations where long-term operational savings and environmental performance are prioritized.
Crucially, further research and development are needed to validate these inferences. The experimental protocols outlined in this guide provide a framework for such investigations. Future work should focus on:
-
Determining the extraction efficiency and selectivity of MDEA for a range of valuable and toxic metals.
-
Optimizing process parameters such as pH, temperature, and solvent concentration.
-
Conducting pilot-scale studies to assess the long-term stability and performance of MDEA in a continuous recycling process.
-
Performing a detailed techno-economic analysis based on empirical data from these studies.
By systematically exploring the potential of MDEA, the scientific community can unlock a more sustainable and economically viable approach to metal recycling, contributing to a circular economy and reducing our reliance on primary resources.
References
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- SOLVENT EXTRACTION OF ZINC
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A Senior Application Scientist's Guide to Thermodynamic Modeling of MIDOA Extraction Processes
For researchers and professionals in drug development, optimizing extraction processes is paramount to ensuring product purity, yield, and economic viability. The mixed solvent system of Methyl Isobutyl Ketone (MIBK) and Isopropanol, often used in conjunction with water, represents a powerful tool for liquid-liquid extraction (LLE) of active pharmaceutical ingredients (APIs). While the term MIDOA can refer to the specific extractant molecule 2,2′-(Methylimino)bis(N,N-dioctylacetamide)[1], in the broader context of process modeling, it commonly relates to the M IBK-I sopropanol D iluent O rganic A queous system.
This guide provides an in-depth comparison of thermodynamic models for simulating and optimizing these complex, non-ideal solvent systems. We will move beyond mere descriptions to explain the causal relationships behind model selection, empowering you to build robust and predictive process simulations.
The Imperative for Thermodynamic Modeling in Pharmaceutical Extraction
Solvent extraction is a cornerstone of pharmaceutical manufacturing, used to isolate and purify sensitive bioactive compounds from complex mixtures like fermentation broths or natural product digests.[2][3][4] The choice of solvent is critical; it must offer high selectivity and capacity for the target solute while being easily recoverable. The MIBK-isopropanol system is advantageous because MIBK is an effective solvent for many organic compounds, while isopropanol acts as a co-solvent or modifier to improve phase behavior and extraction efficiency.[5][6][7]
However, the interactions between a ketone, an alcohol, and water are highly non-ideal, leading to the formation of azeotropes and significant mutual solubility that can complicate process design.[5][8] Predicting this phase behavior accurately is impossible with simple ideal models. This is where thermodynamic activity coefficient models become essential. An accurate model allows for:
-
Process Optimization: Minimizing solvent usage and energy consumption in recovery steps like distillation.[6][9]
-
Purity & Yield Prediction: Accurately predicting the distribution of the API and impurities between the aqueous and organic phases.
-
Reduced Experimentation: Running reliable simulations reduces the need for costly and time-consuming pilot-scale experiments.
-
Risk Assessment: Identifying potential operational issues like phase inversion or azeotrope formation early in the design stage.[7]
A Comparative Analysis of Core Activity Coefficient Models: NRTL vs. UNIQUAC
For LLE systems, the goal of a thermodynamic model is to calculate the activity coefficient (γ) of each component in the mixture. This coefficient corrects for the non-ideality of the liquid phase. The most powerful and widely used models for this purpose are based on the "local composition" concept, which posits that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition. The two leading models in this category are the Non-Random Two-Liquid (NRTL) model and the Universal Quasi-Chemical (UNIQUAC) model.[10][11][12]
The NRTL (Non-Random Two-Liquid) Model
The NRTL model is a semi-empirical model renowned for its flexibility and accuracy in correlating the behavior of strongly non-ideal and partially miscible systems, which is characteristic of MIBK-isopropanol-water mixtures.[12][13]
-
Theoretical Basis: It introduces a "non-randomness" parameter (α) that accounts for the ordered arrangement of molecules at a local level.[12][14] The model's equations use binary interaction parameters (τij) that are regressed from experimental data.
-
Strengths:
-
Limitations:
-
The parameters are empirical and may lack direct physical meaning.[12]
-
Requires extensive binary experimental data for accurate parameter regression.
-
The UNIQUAC (Universal Quasi-Chemical) Model
The UNIQUAC model is considered a second-generation activity coefficient model because it separates the activity coefficient calculation into two distinct parts: a combinatorial part and a residual part.[10][12]
-
Theoretical Basis:
-
Combinatorial Part: Accounts for differences in molecular size and shape, using pure component properties (van der Waals area and volume) that can be calculated. This reduces the model's empiricism.
-
Residual Part: Accounts for intermolecular forces and energetic interactions, using two binary interaction parameters (τij) per pair.
-
-
Strengths:
-
More theoretically grounded than NRTL due to the separation of size/shape effects from energy effects.[12]
-
Can often provide reasonable predictions with fewer experimental data points compared to NRTL.
-
Serves as the foundation for powerful predictive models like UNIFAC, where interaction parameters are estimated based on molecular functional groups.[10][16]
-
-
Limitations:
-
Knowledge of the combinatorial parameters for complex drug compounds may not always be available.[10]
-
In some highly non-ideal systems, it may be slightly less accurate than the more flexible three-parameter NRTL model.
-
Performance Comparison
The choice between NRTL and UNIQUAC depends on the specific system and the availability of data. The performance of a model is typically evaluated by its ability to reproduce experimental LLE data, often quantified by the Root Mean Square Deviation (RMSD).
The table below provides a representative comparison of the accuracy one might expect from these models when applied to LLE systems containing alcohols and ethers (which are structurally similar to ketones).
| Model | System | Temperature (°C) | RMSD (%) | Source |
| NRTL | Dibutyl ether + Butanol + Water | 25 | 1.12 | [17] |
| UNIQUAC | Dibutyl ether + Butanol + Water | 25 | 1.91 | [17] |
| NRTL | Bio-oil Phenolics + Methanol + Chloroform | 50 | 4.32 | [13] |
Causality Behind the Data: In the dibutyl ether + butanol + water system, the lower RMSD for the NRTL model suggests its third parameter (α) provided the necessary flexibility to better capture the complex intermolecular forces at play.[17] For many solvent extraction systems in pharmaceuticals, where strong polar and hydrogen-bonding interactions dominate, NRTL often provides a superior fit to experimental data.[13]
Experimental Workflow: Model Validation and Simulation Setup
Trust in a thermodynamic model is not assumed; it is earned through rigorous validation against experimental data. The following protocol outlines a self-validating system for developing and applying a thermodynamic model for a MIDOA process using a process simulator like Aspen Plus.[5][18][19]
Step-by-Step Protocol for Thermodynamic Model Validation
-
Component Definition:
-
In the simulator, define all components: MIBK, Isopropanol, Water, and the target solute (API).
-
Ensure the pure component physical properties are accurate and sourced from a reliable database (e.g., NIST).
-
-
Acquisition of Binary LLE Data:
-
Model Selection and Parameter Regression:
-
Select the thermodynamic model (e.g., NRTL).
-
Use the simulator's data regression tool to fit the model's binary interaction parameters (τij, τji, αij) to the experimental LLE data from Step 2. The tool minimizes the deviation between the model's calculations and the experimental data points.
-
-
Validation with Ternary Data:
-
This is the critical trustworthiness step. Do not use ternary (MIBK-Isopropanol-Water) experimental data for the initial parameter fitting.
-
Obtain experimental ternary LLE tie-line data for the full system.[20]
-
Use the model with the binary parameters regressed in Step 3 to predict the ternary phase diagram.
-
Overlay the predicted tie-lines and binodal curve with the experimental ternary data. A close match validates that the model can accurately predict multicomponent behavior based on binary interactions alone.[11]
-
-
Process Simulation:
-
Once validated, the thermodynamic model is ready for use.
-
Build the process flowsheet in the simulator, including the extractor unit (e.g., a multi-stage Extract block in Aspen Plus) and downstream solvent recovery columns (e.g., RadFrac).[19][21]
-
Run simulations to perform sensitivity analyses, optimize solvent-to-feed ratios, determine the required number of extraction stages, and calculate energy duties for solvent recovery.
-
Visualization of the Modeling Workflow
The following diagram illustrates the logical flow of the validation and simulation protocol.
Caption: Workflow for developing and applying a validated thermodynamic model.
Authoritative Grounding and Field Insights
As a Senior Application Scientist, my experience underscores a critical point: a model is only as good as the data used to build it. While simulators like Aspen Plus contain extensive databases, their parameters for specific systems like MIBK-Isopropanol may be derived from older VLE data, not the LLE data crucial for extraction modeling.[5][6] Always prioritize regressing parameters using modern, high-quality LLE data for the binary pairs at the process-relevant temperature.
Logical Relationships in Model Application
The interplay between experimental data, models, and simulation is a self-correcting loop. Discrepancies between simulation results and lab data invariably point back to an issue in the thermodynamic model, which must be refined with better parameters or, in some cases, a different model choice.
Caption: Interplay between data, models, and simulation in process development.
Conclusion
For drug development professionals, mastering the thermodynamic modeling of MIDOA extraction processes is not merely an academic exercise; it is a strategic necessity. While both NRTL and UNIQUAC are powerful tools, the NRTL model often provides a more accurate representation for these complex, partially miscible aqueous-organic systems due to its empirical flexibility.
The core principle of trustworthiness dictates that any model must be rigorously validated against high-quality experimental data before being deployed for process simulation. By following the structured workflow presented here—grounded in the acquisition of binary data, regression of parameters, and validation against multicomponent data—researchers can build robust, predictive models. These models are indispensable for accelerating process development, minimizing operational risks, and ultimately ensuring the efficient and economical production of life-saving therapeutics.
References
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Timofeev, V. S., et al. (2020). Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture. ACS Omega. Available at: [Link]
-
Timofeev, V. S., et al. (2020). Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture. National Institutes of Health (PMC). Available at: [Link]
-
(2021). Comparison of UNIQUAC and NRTL Models in Thermodynamic Modeling of Liquid-Liquid Equilibrium of Dibutyl Ether+ Alcohol+ Water. ResearchGate. Available at: [Link]
-
Modelling of Liquid-Liquid Equilibria Using NRTL and UNIFAC Equations in the Extraction of Bio-Oil-Based Phenolics Produced from the Pyrolysis of Sugarcane Bagasse. Scientific.Net. Available at: [Link]
-
Activity coefficient models. (SlideShare). Available at: [Link]
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(2020). Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture. ResearchGate. Available at: [Link]
-
Letsholathebe, D., et al. (2017). Vapor–Liquid Equilibrium for Methyl Isobutyl Ketone (MIBK) + (1-Propanol or 2-Propanol) Binary Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Klamt, A., et al. (2008). Modeling Liquid−Liquid Equilibrium of Ionic Liquid Systems with NRTL, Electrolyte-NRTL, and UNIQUAC. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Activity Coefficient Models - NRTL UNIQUAC UNIFAC. (2020). YouTube. Available at: [Link]
-
Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria. Available at: [Link]
-
Timofeev, V. S., et al. (2020). Separation and Purification of Methyl Isobutyl Ketone from Acetone + Isopropanol + Water + Methyl Isobutyl Ketone + Methyl Isobutyl Carbinol + Diisobutyl Ketone Mixture. ACS Omega. Available at: [Link]
-
The partition of organic compounds from water into the methyl isobutyl ketone extraction solvent. Physics and Chemistry of Liquids. Available at: [Link]
-
Wang, Z., et al. (2023). Equation of State Associated with Activity Coefficient Model Based on Elements and Chemical Bonds. MDPI. Available at: [Link]
-
Analysis of Some Electrolyte Models Including Their Ability to Predict the Activity Coefficients of Individual Ions. ACS Publications. Available at: [Link]
-
Polymer-Solvent Vapor-Liquid Equilibrium: Equations of State versus Activity Coefficient Models. University of Illinois Urbana-Champaign. Available at: [Link]
-
Liquid-liquid Equilibrium Data for the Ternary Systems of Propionic Acid-Water-Solvents. Journal of Applied Sciences. Available at: [Link]
-
Analysis of Some Electrolyte Models Including Their Ability to Predict the Activity Coefficients of Individual Ions. University of Cape Town. Available at: [Link]
-
Structures of MIDOA, MIDDA, and IDDA. ResearchGate. Available at: [Link]
-
How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Purosolv. Available at: [Link]
-
Improvement of separation process of synthesizing MIBK by the isopropanol one-step method. ResearchGate. Available at: [Link]
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Pharmaceutical Extraction. Ankara University. Available at: [Link]
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Aspen Plus Simulation Strategies Applied to the Study of Chitin Bioextraction from Shrimp Waste. National Institutes of Health (PMC). Available at: [Link]
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Why MDC Matters in Extracting Sensitive Bioactive Molecules. (SlideShare). Available at: [Link]
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CO2 Capture using MDEA in ASPEN Plus V14 Part 1. (2023). YouTube. Available at: [Link]
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Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. Available at: [Link]
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Aspen Plus in English | Part 2 | 60 | Liquid liquid extraction. (2017). YouTube. Available at: [Link]
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CO2 Capture using MDEA in ASPEN Plus V14 Part 2. (2023). YouTube. Available at: [Link]
-
Technoeconomic and Life Cycle Analysis of a Novel Catalyzed Process for Producing Ethylene from Waste Plastic. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA)
Introduction: As researchers and drug development professionals, our work with novel molecules like 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly known as MIDOA, pushes the boundaries of science.[1] This powerful chelating agent and metal extractant is invaluable in hydrometallurgy, environmental remediation, and even advanced pharmaceutical formulations.[1][2] However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. Proper disposal is not a mere procedural afterthought; it is a critical component of rigorous scientific practice.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of MIDOA. We will move beyond a simple checklist to explain the causality behind these procedures, grounding our recommendations in the known chemical properties of the substance and established safety protocols.
Part 1: Foundational Knowledge - Understanding MIDOA's Profile
Before addressing disposal, we must understand the material we are handling. While a Safety Data Sheet (SDS) for MIDOA indicates that the product does not meet the criteria for classification in any specific hazard class under Regulation (EC) No 1272/2008, an absence of classification should not be misconstrued as an absence of potential risk.[3] Many novel compounds lack a complete toxicological profile. Therefore, we must operate under the principle of As Low As Reasonably Achievable (ALARA) for exposure and treat the substance with the care due to any laboratory chemical.
Key operational data for MIDOA is summarized below.
| Property | Data | Source(s) |
| CAS Number | 1000668-90-5 | [3][4] |
| Molecular Formula | C37H75N3O2 | [3][4] |
| Molecular Weight | 594.03 g/mol | [2] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Primary Uses | Metal extractant, reagent in analytical chemistry, polymer additive, pharmaceutical formulation aid. | [1] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The guiding principle for the disposal of MIDOA is the complete destruction of the molecule in a controlled, compliant manner. The recommended primary method is high-temperature incineration.[3]
Step 1: Immediate Waste Segregation at the Point of Generation
Causality: Proper segregation is the most critical step in preventing accidental reactions and ensuring the waste stream is correctly identified for disposal. Cross-contamination can create unknown hazards and complicate the disposal process.
-
Action: Immediately upon generation, designate a specific, clearly labeled, and chemically compatible waste container for all MIDOA-containing waste.
-
Container Specifications: Use a high-density polyethylene (HDPE) or glass container with a secure screw cap. Ensure the container is free from contaminants, especially strong oxidizing agents.[5]
-
Labeling: The label must, at a minimum, include:
-
"Waste: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)"
-
CAS Number: 1000668-90-5
-
An estimation of the concentration and volume.
-
Associated solvents or solutes (e.g., "in n-dodecane," "with extracted Pd(II)").
-
The date of accumulation.
-
Step 2: Managing Different Waste Streams
MIDOA waste will likely exist in three forms: unused or neat product, dilute solutions, and contaminated solid materials. Each must be handled appropriately.
A. Unused or Expired Neat MIDOA:
-
Protocol: Keep the material in its original, sealed container.[6] Do not attempt to dilute or mix it with other waste solvents. Label it clearly as "Waste - Unused Product" and segregate for pickup by a certified hazardous waste disposal service.
B. Dilute MIDOA Solutions (Aqueous or Organic):
-
Causality: MIDOA is highly lipophilic (fat-soluble) and not readily soluble in water.[1][2] Disposing of it down the drain is a violation of standard laboratory practice and could lead to environmental persistence and unforeseen ecological impact.
-
Protocol:
-
Collect all solutions containing MIDOA in your designated waste container.
-
Do not mix incompatible waste streams. For instance, if MIDOA was used in an acid-based extraction, keep this waste separate from organic solvent-based waste.
-
Keep the container closed when not in use and store it in a designated satellite accumulation area.
-
C. Contaminated Solid Waste (PPE, Absorbents, Glassware):
-
Causality: Items that have come into contact with MIDOA are considered contaminated and must be disposed of as chemical waste, not regular trash.
-
Protocol:
-
Collect all contaminated items such as gloves, pipette tips, and absorbent pads in a separate, sealed plastic bag or a designated solid waste container.
-
Label the bag or container clearly: "Solid Waste Contaminated with 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)."
-
If glassware cannot be decontaminated, it should be triple-rinsed with a suitable solvent, the rinsate collected as liquid waste, and the glassware disposed of in a designated glass waste container.
-
Step 3: On-Site Storage and Final Disposal
-
Storage: Store all MIDOA waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[5][6]
-
Disposal: The final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.
-
The Preferred Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] This high-temperature process ensures the complete thermal decomposition of the molecule into simpler, less harmful compounds.
-
Regulatory Adherence: Always observe all federal, state, and local regulations when disposing of the substance.[3] These regulations are non-negotiable and take precedence.
Part 3: Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE:
-
Spill Cleanup Protocol:
-
Ensure the area is well-ventilated.[3]
-
For small spills, absorb the material with an inert absorbent like dry sand, earth, or vermiculite.[3][7]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as solid contaminated waste.
-
Clean the spill area with soap and water, collecting the cleaning water as aqueous waste.
-
For large spills, contain the spill by bunding (creating a barrier).[3] Evacuate the area and contact your EHS office immediately.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for MIDOA-related waste.
Caption: Decision workflow for the segregation and disposal of MIDOA waste.
References
- Product Information for 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide). PubChem. (While not directly cited, this is a general authoritative source for chemical information that corroborates uses mentioned in commercial sites).
-
General Chemical Waste Disposal Guidelines . Environmental Protection Agency (EPA). (This is a representative authoritative source for general principles). [Link]
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Operational Guide: Personal Protective Equipment (PPE) for Handling 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (MIDOA)
This guide provides an in-depth, procedural framework for the safe handling of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), also known as MIDOA. As a trusted partner in your research, we aim to deliver safety information that is both technically robust and practically applicable in a laboratory setting. The following protocols are designed to empower you, the researcher, to work safely and effectively by understanding the causality behind each safety recommendation.
Hazard Assessment & Risk Mitigation: A Proactive Stance
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) (CAS RN: 1000668-90-5) is a versatile organic compound utilized as a metal ion extractant and in various formulations.[1][2][3] A review of the Safety Data Sheet (SDS) reveals that under Regulation (EC) No 1272/2008, the substance does not meet the criteria for classification in any specific hazard class.[4]
However, an expert approach to laboratory safety mandates that we look beyond formal classifications. The absence of a severe hazard classification should not be mistaken for an absence of risk. MIDOA is a high-boiling point liquid with a complex amide structure.[5] Therefore, the primary risks arise from potential exposure through:
-
Dermal Contact: Absorption through the skin upon direct contact with the liquid.
-
Eye Contact: Splashes causing irritation or potential damage.
-
Inhalation: Inhalation of aerosols or mists, which can be generated when the substance is agitated, heated, or sonicated.[4]
This guide is built on the principle of As Low As Reasonably Achievable (ALARA) concerning chemical exposure. The following PPE recommendations are designed to create multiple barriers between the researcher and the chemical, ensuring a robust safety posture.
Core PPE Protocol: A Multi-Layered Defense
Effective chemical safety begins before the first piece of PPE is worn. Engineering controls are the primary line of defense, with PPE serving as the critical final barrier.
Engineering Controls: Your Primary Safeguard
All handling of MIDOA must be performed within a certified chemical fume hood or a well-ventilated area equipped with local exhaust ventilation.[4] This is non-negotiable, as it is the most effective way to prevent the accumulation of vapors or aerosols in the breathing zone.
Hand Protection: Selecting the Right Barrier
The SDS specifies "protective gloves," a statement that requires further expert clarification for proper implementation.[4] The choice of glove material is contingent on the nature and duration of the task. The long alkyl chains in MIDOA's structure suggest properties of an organic solvent. Therefore, glove selection must account for potential degradation and permeation.[6]
Table 1: Glove Selection Guide for MIDOA
| Scenario | Primary Glove Material | Rationale |
| Incidental Contact (e.g., small volume transfers, sample preparation, weighing) | Nitrile | Nitrile offers excellent dexterity and provides a robust barrier against splashes of many organic compounds, oils, and caustics.[7][8][9] It is the standard for incidental contact in most research labs. |
| Extended Contact or Immersion (e.g., large-volume handling, equipment cleaning, spill response) | Neoprene or Butyl Rubber | These materials offer superior resistance to a broader range of organic chemicals and have longer breakthrough times than nitrile.[8][9] For maximum protection, consider wearing a nitrile glove as an inner layer (double-gloving). |
Procedural Step-by-Step: Correct Glove Usage
-
Inspect: Before every use, check gloves for any signs of degradation, such as discoloration, punctures, or tears.[6]
-
Donning: Don gloves over clean, dry hands. Ensure your lab coat sleeves are tucked into the cuffs of the gloves to protect your wrists.
-
Doffing (Removal):
-
With your gloved right hand, pinch the palm of the left glove and peel it off, turning it inside out.
-
Hold the removed glove in your gloved right hand.
-
Slide the fingers of your now bare left hand under the cuff of the right glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated chemical waste container.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Eye and Face Protection: Shielding Against Splashes
Your choice of eye and face protection should be tailored to the scale of the operation.
-
Standard Use (milliliter scale): ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[4]
-
Higher Risk Operations (large volumes, potential for splashing): Chemical splash goggles are required.
-
Significant Splash Hazard: A full-face shield should be worn over chemical splash goggles to protect the entire face.[4][10]
Body and Skin Protection
A flame-resistant lab coat must be worn and fully buttoned. For operations involving larger quantities (>100 mL), a chemically resistant apron made of PVC or similar material should be worn over the lab coat.[10] Full-length pants and closed-toe shoes are required for any work in the laboratory.[4]
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, a vapor respirator with organic vapor cartridges should be used if:
-
Engineering controls (fume hood) are not available or are malfunctioning.[4]
-
Aerosols are being generated intentionally (e.g., spraying).
-
You are cleaning up a significant spill outside of a fume hood.
Always follow your institution's respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plan
A safe protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.
Step-by-Step Handling Workflow
The following diagram illustrates the logical flow for safely handling MIDOA.
Caption: Logical workflow for handling MIDOA, from preparation to final cleanup.
Spill Management
For a small spill (<50 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including a chemical apron and double gloves), absorb the spill with a chemical absorbent pad or vermiculite.
-
Wipe the area clean with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag or container.
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Decontamination and Waste Disposal
Proper disposal is a critical component of the safety lifecycle.
-
Chemical Waste: All unused MIDOA and solutions containing it must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should specify all chemical components. Never pour MIDOA down the drain.[11][12]
-
Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a sealed container or bag and disposed of as solid chemical waste.
-
Glassware: Rinse contaminated glassware three times with a suitable organic solvent inside the fume hood. Collect the rinsate as hazardous waste. The clean glassware can then be washed normally.
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research. Trust in process and protocol is the foundation of scientific integrity.
References
-
Personal Protective Equipment: Chemical Handling . Good Day's Work. [Link]
-
Best Gloves That Protect Your Hands from Hazardous Chemicals . WellBefore. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
Chemical Resistant Gloves: What's the Best Choice for Your Job . YourGloveSource.com. [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves . Enviro Safety Products. [Link]
-
Emergency Response & PPE - Ammonia Refrigeration PSM . [Link]
-
What is the Best Material for Chemical Resistant Gloves? . SafetyGloves.co.uk. [Link]
-
OSHA Glove Selection Chart . University of Pittsburgh Environmental Health and Safety. [Link]
-
Anhydrous Ammonia Safety: Protect Workers and Prevent Hazards . [Link]
-
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) Applications . MySkinRecipes. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) [myskinrecipes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | 1000668-90-5 [amp.chemicalbook.com]
- 6. yourglovesource.com [yourglovesource.com]
- 7. wellbefore.com [wellbefore.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
